molecular formula C9H12O B1330405 2,3,6-Trimethylphenol CAS No. 2416-94-6

2,3,6-Trimethylphenol

Cat. No.: B1330405
CAS No.: 2416-94-6
M. Wt: 136.19 g/mol
InChI Key: QQOMQLYQAXGHSU-UHFFFAOYSA-N
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Description

2,3,6-Trimethylphenol (TMP) (CAS 2416-94-6) is a white to pale yellow crystalline solid of high industrial and research significance . With a molecular formula of C9H12O and a molecular weight of 136.19 g/mol, it is characterized by a melting point in the range of 59-72°C and a boiling point of approximately 215-226°C . This compound serves as a critical synthetic intermediate, most notably as a precursor for the production of 2,3,5-Trimethylhydroquinone (TMHQ), which is a key building block in the industrial synthesis of vitamin E (alpha-tocopherol) . The catalytic oxidation of this compound to form 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a direct precursor to TMHQ, is a reaction of significant importance and has been intensively studied, including in advanced reactor systems like rotating packed beds (RPB) to enhance efficiency . Beyond its role in vitamin synthesis, it is utilized as a comonomer for the modification of polyphenylene oxide (PPO) resins, enhancing the properties of these high-performance plastics . It also finds application as an intermediate in the synthesis of various antioxidants . Industrially, it is produced by the methylation of m-cresol with methanol in the presence of a solid acid catalyst . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. Incompatible with strong oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trimethylphenol
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InChI

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3
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InChI Key

QQOMQLYQAXGHSU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C
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Molecular Formula

C9H12O
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Related CAS

25511-57-3
Record name Phenol, 2,3,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6022187
Record name 2,3,6-Trimethylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid
Record name 2,3,6-Trimethylphenol
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Boiling Point

226 °C, 226.00 °C. @ 760.00 mm Hg
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Flash Point

100 °C
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Solubility

Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol)
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Vapor Pressure

0.03 [mmHg], 0.035 mm Hg at 25 °C
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CAS No.

2416-94-6
Record name 2,3,6-Trimethylphenol
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Melting Point

58 °C, 63.5 - 64 °C
Record name 2,3,6-TRIMETHYLPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trimethylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and reactive profile of 2,3,6-trimethylphenol. An essential intermediate in the synthesis of α-tocopherol (Vitamin E), this aromatic compound is of significant interest to the pharmaceutical and polymer industries.[1][2] This document consolidates key data, outlines detailed experimental protocols for its application in synthesis, and provides visualizations of these processes to facilitate understanding and application in research and development settings.

Chemical Structure and Identification

This compound, also known as 3-hydroxypseudocumene, is a substituted phenolic compound.[3] The structure consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 6.

Molecular Structure

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[3]
CAS Number 2416-94-6[3]
Molecular Formula C₉H₁₂O[3]
Molecular Weight 136.19 g/mol [3]
SMILES CC1=C(C(=C(C=C1)C)O)C[3]
InChI InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3[3]

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[4] It exhibits solubility in various organic solvents and limited solubility in water.

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 58-62 °C[3][5]
Boiling Point 215-226 °C[3][5]
Density 0.940 g/cm³
Water Solubility 1.42 - 1.58 g/L at 25 °C[3][5]
Solubility in Organic Solvents Very soluble in ethanol, ether, and benzene.[3]
pKa 10.77 ± 0.15 (Predicted)[5]
logP 2.67 - 2.80[3][5]
Vapor Pressure 0.03 mmHg[3]
Flash Point 100 °C[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

Table 3: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the three distinct methyl groups, and the hydroxyl proton.
¹³C NMR Resonances for the nine unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching of the aromatic ring and methyl groups.

Note: While spectral data is available in various databases, detailed peak assignments and spectra are best obtained from dedicated chemical analysis resources.

Experimental Protocols

This compound is a key starting material for the synthesis of other important compounds, notably in the production of Vitamin E.

Synthesis of 2,3,5-Trimethylhydroquinone from this compound

A common application of this compound is its conversion to 2,3,5-trimethylhydroquinone, a direct precursor to Vitamin E.[3] This process typically involves oxidation followed by reduction.

Experimental Workflow: Synthesis of 2,3,5-Trimethylhydroquinone

Synthesis_Workflow start This compound (TMP) oxidation Oxidation (e.g., with H₂O₂ or O₂) start->oxidation Reactant tmbq 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) oxidation->tmbq Intermediate reduction Reduction (e.g., with H₂/Pd-C) tmbq->reduction Reactant tmhq 2,3,5-Trimethylhydroquinone (TMHQ) reduction->tmhq Product end Vitamin E Synthesis tmhq->end Precursor

Caption: Workflow for the synthesis of 2,3,5-Trimethylhydroquinone.

Methodology: Two-Step Synthesis of 2,3,5-Trimethylhydroquinone

This process involves the oxidation of this compound to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which is subsequently reduced to trimethylhydroquinone (B50269) (TMHQ).[3]

Step 1: Oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone

  • Reactants: this compound, an oxidizing agent (e.g., hydrogen peroxide, oxygen), and a suitable catalyst (e.g., copper-based).[3]

  • Procedure: this compound is dissolved in an appropriate solvent system. The oxidizing agent is introduced under controlled temperature and pressure in the presence of the catalyst. The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the intermediate TMBQ is isolated.

Step 2: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

  • Reactants: 2,3,5-trimethyl-1,4-benzoquinone, a reducing agent (e.g., hydrogen gas), and a catalyst (e.g., palladium on carbon).

  • Procedure: The isolated TMBQ is dissolved in a suitable solvent and subjected to reduction. The reaction is typically carried out in a hydrogenation reactor under a hydrogen atmosphere. The completion of the reaction is monitored, and the final product, TMHQ, is purified, often through recrystallization.

Isomerization of this compound to 2,3,5-Trimethylphenol

This compound can be isomerized to 2,3,5-trimethylphenol, another valuable chemical intermediate.[6]

Experimental Workflow: Isomerization of this compound

Isomerization_Workflow start This compound reaction Lewis Acid Catalysis (e.g., AlCl₃) start->reaction Reactant workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification (e.g., Distillation) workup->purification Crude Product end 2,3,5-Trimethylphenol purification->end Final Product

Caption: Workflow for the isomerization of this compound.

Methodology: Lewis Acid-Catalyzed Isomerization

This procedure utilizes a strong Lewis acid to facilitate the rearrangement of the methyl groups on the phenolic ring.[6]

  • Reactants: this compound, anhydrous aluminum trichloride (B1173362) (AlCl₃), and a high-boiling solvent (e.g., xylene).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, this compound is dissolved in the solvent.

    • Anhydrous aluminum trichloride is added portion-wise with stirring.

    • The reaction mixture is heated to reflux for several hours, with the progress monitored by GC or HPLC.

    • After completion, the reaction is cooled and quenched by the slow addition of water.

    • The organic layer is separated, washed, and dried.

    • The final product, 2,3,5-trimethylphenol, is isolated and purified by fractional distillation under reduced pressure.

Analytical Methods

The analysis of this compound and its reaction products is typically performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the separation and identification of trimethylphenol isomers and other volatile components in a reaction mixture.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the progress of reactions involving this compound, providing quantitative data on the consumption of reactants and the formation of products.

Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of Vitamin E.[1][2] It is also utilized in the production of antioxidants for polymers and plastics and as a comonomer in the modification of polyphenylene oxide (PPO) resins.[2]

Safety Information

This compound is a chemical that requires careful handling. It may cause skin and eye irritation and can be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,3,6-Trimethylphenol (CAS No: 2416-94-6), a key intermediate in the synthesis of vitamin E and a valuable compound in the development of antioxidants and modified polyphenylene oxide resins.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and visualizations to support further research and application.

Chemical Identity and Structure

This compound, an aromatic organic compound, is a substituted phenol (B47542) with three methyl groups attached to the benzene (B151609) ring.[2] Its structure is foundational to its chemical behavior and physical properties.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₉H₁₂O[3]

  • Molecular Weight: 136.19 g/mol [3]

  • SMILES: CC1=C(C(=C(C=C1)C)O)C[3]

  • InChIKey: QQOMQLYQAXGHSU-UHFFFAOYSA-N[3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, compiled from various experimental and predicted data sources. These parameters are critical for understanding its behavior in different chemical and biological systems.

Table 1: General and Physical Properties

PropertyValueReferences
Physical StateSolid, white to light yellow crystalline lumps or powder.[1][3]
OdorCharacteristic antiseptic odor.[1][4]
Melting Point58 - 66 °C[1][2][3][4][5]
Boiling Point215 - 226.5 °C[1][3][4]
Density0.940 - 1.1 g/mL at 20 °C[1][6][7]
Refractive Index~1.5115 (estimate)[1]
Vapor Pressure0.02 hPa at 20 °C; 0.03 - 0.066 mmHg at 25 °C[3][4][7]

Table 2: Solubility and Partitioning Characteristics

PropertyValueReferences
Water Solubility1.42 - 1.58 g/L at 25 °C[1][3]
Solubility in Organic SolventsVery soluble in ethanol, ether, and benzene.[3]
logP (Octanol/Water Partition Coefficient)2.67 - 2.80[1][3][4]
pKa10.77 ± 0.15 (Predicted)[1]

Experimental Protocols: Synthesis

The industrial production of this compound is a key process that provides the starting material for various applications, including the synthesis of Vitamin E.[1][2]

Gas Phase Methylation of m-Cresol (B1676322)

A predominant method for the synthesis of this compound is the gas-phase methylation of m-cresol with methanol.[1][8] This reaction is carried out at elevated temperatures, typically between 300-460 °C, under normal pressure.[1][8] The process utilizes ortho-selective metal oxide catalysts, such as iron oxide catalysts modified with other metal oxides (e.g., Zn, Cr, Sn, Mg, and Si), to achieve high selectivity for the desired product.[1][8] The reaction is commonly performed in multitube reactors with a fixed catalyst bed.[8]

Another patented method involves the vapor phase methylation of meta-substituted phenolic compounds like m-cresol, 2,5-xylenol, or 2,3-xylenol using a catalyst containing amorphous titanium components at temperatures around 400°C to achieve high selectivities.[9]

A different synthetic approach involves the reaction of diethyl ketone with a 1-amino-vinyl methyl ketone at temperatures ranging from 50 to 200 °C.[10]

The following diagram illustrates the general workflow for the gas-phase methylation of m-cresol.

G General Workflow for this compound Synthesis Reactants m-Cresol & Methanol Vaporization Vaporization Reactants->Vaporization Reactor Fixed-Bed Reactor (300-460 °C, Metal Oxide Catalyst) Vaporization->Reactor Condensation Condensation Reactor->Condensation Purification Fractional Distillation Condensation->Purification Product This compound Purification->Product G Key Chemical Transformations of this compound TMP This compound Isomerization Isomerization (Lewis Acid Catalyst) TMP->Isomerization Synthesis Further Synthesis Steps TMP->Synthesis Product1 2,3,5-Trimethylphenol Isomerization->Product1 Product2 Vitamin E Synthesis->Product2

References

Spectroscopic Profile of 2,3,6-Trimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-trimethylphenol, an important intermediate in the synthesis of Vitamin E and other valuable organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, the three methyl groups, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the methyl and hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-4)6.8 - 7.0Doublet1H
Aromatic H (H-5)6.6 - 6.8Doublet1H
Hydroxyl (OH)4.5 - 5.5Singlet (broad)1H
6-CH₃2.2 - 2.4Singlet3H
2-CH₃2.1 - 2.3Singlet3H
3-CH₃2.0 - 2.2Singlet3H

Note: Predicted chemical shifts are based on typical values for substituted phenols in a non-polar deuterated solvent like CDCl₃. Actual values may vary depending on experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)150 - 155
C-3135 - 140
C-6128 - 132
C-2125 - 129
C-4123 - 127
C-5118 - 122
6-CH₃19 - 22
2-CH₃15 - 18
3-CH₃11 - 14

Note: Predicted chemical shifts are based on typical values for substituted phenols.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium-Strong
C-O stretch (phenol)1200 - 1260Strong
C-H bend (out-of-plane)750 - 900Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 136.[1][2]

m/z Relative Intensity Assignment
136High[M]⁺ (Molecular Ion)
121Very High (Base Peak)[M-CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_output Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Analyze_NMR Process FID (FT, Phasing, Baseline Correction) Assign Peaks NMR->Analyze_NMR Analyze_IR Process Interferogram (FT) Identify Functional Groups IR->Analyze_IR Analyze_MS Analyze Mass Spectrum Identify Molecular Ion & Fragments GCMS->Analyze_MS Report Structural Confirmation & Purity Assessment Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2,3,6-Trimethylphenol in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-trimethylphenol in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in various fields, including the synthesis of vitamin E, development of antioxidants, and as a monomer for specialty polymers. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the experimental workflow.

Core Properties of this compound

This compound is a white crystalline solid that is a key intermediate in numerous chemical manufacturing processes.[1] A summary of its fundamental physical and chemical properties is presented below.

PropertyValue
CAS Number2416-94-6
Molecular FormulaC₉H₁₂O
Molecular Weight136.19 g/mol
Melting Point59-62 °C
Boiling Point226 °C

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, a critical consideration for its use in synthesis, purification, and formulation. While comprehensive quantitative data is not available for all common solvents, the following table summarizes the existing information.

SolventTemperature (°C)SolubilityCitation
Methanol (B129727)Not Specified0.1 g/mL (clear solution)[2][3]
EthanolNot Specified"Very soluble", "50% soluble"[4][5]
Diethyl EtherNot Specified"Very soluble"[4]
BenzeneNot Specified"Very soluble"[4]
Water251.58 g/L[5]

It is important to note that the term "very soluble" is a qualitative description. For precise applications, experimental determination of solubility at specific temperatures is recommended. The solubility value in methanol appears high and should be used with caution.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are obtained through standardized experimental protocols. The most common and accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method, often coupled with a gravimetric or spectroscopic final determination.

Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed flask in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute). The container with the dried residue is weighed, and the mass of the dissolved solid is determined.[6][7]

    • Spectroscopic/Chromatographic Method: The filtered saturated solution is accurately diluted with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique such as HPLC-UV, GC-FID, or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the solvent (gravimetric method) or from the measured concentration and the dilution factor (spectroscopic/chromatographic method). The results are typically expressed in g/L, mg/mL, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Supersaturated Solution (Excess this compound in Solvent) equilib Equilibration (Thermostatically Controlled Shaking for 24-48h) prep->equilib settle Settling of Excess Solid equilib->settle sample Sampling and Filtration (Syringe with 0.45 µm Filter) settle->sample quant Quantification of Solute sample->quant gravimetric Gravimetric Analysis (Evaporation and Weighing) quant->gravimetric Method A spectro Spectroscopic/Chromatographic Analysis (e.g., HPLC, GC) quant->spectro Method B calc Calculation of Solubility gravimetric->calc spectro->calc

Caption: Experimental workflow for solubility determination.

References

2,3,6-Trimethylphenol: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of 2,3,6-Trimethylphenol (CAS 2416-94-6), a key intermediate in the synthesis of Vitamin E and a vital component in the production of high-performance polymers.[1] While direct, publicly available experimental data on the specific thermal decomposition profile of this compound is limited, this document synthesizes available safety data, information on related phenolic compounds, and established analytical methodologies to offer a robust framework for its handling, analysis, and application in thermally sensitive processes. This guide outlines its general stability, potential degradation pathways, and detailed protocols for its thermal analysis.

Introduction

This compound is a white crystalline solid with significant industrial importance, primarily as a precursor to 2,3,5-Trimethylhydroquinone, which is essential for Vitamin E synthesis.[1] It also serves as a comonomer in modifying polyphenylene oxide (PPO) resins to enhance thermal stability and as a component in the formulation of industrial antioxidants.[1] Given its application in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and degradation behavior is critical for process optimization, safety, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and in the design of experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O[2]
Molecular Weight 136.19 g/mol
Appearance White crystalline solid[1]
Melting Point 59 - 62 °C[1][3]
Boiling Point 215 °C[1]
Solubility Slightly soluble in water. Soluble in methanol.[4]

Thermal Stability and Degradation

General Stability

Safety Data Sheets (SDS) for this compound consistently state that the compound is stable under normal storage and handling conditions.[2] Exposure to air and incompatible materials such as oxidizing agents should be avoided.

Thermal Decomposition

Upon heating, this compound is expected to decompose. In the presence of oxygen, the primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂).[2] The formation of other toxic gases is also possible, particularly during uncontrolled combustion.[4]

Potential Degradation Pathways

The degradation of this compound, particularly through oxidation which can be thermally initiated, is likely to proceed via the formation of a phenoxy radical. This intermediate can then undergo further reactions. A significant and well-documented oxidation product of this compound is 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), a crucial intermediate in the synthesis of Vitamin E. This suggests a degradation pathway involving the oxidation of the phenol (B47542) to a quinone structure.

Based on the chemistry of hindered phenols, a plausible, albeit hypothetical, thermal degradation pathway is illustrated below. This pathway considers both oxidative and non-oxidative conditions.

G TMP This compound Heat_Oxidative Heat (Oxidative Conditions) TMP->Heat_Oxidative Heat_Inert Heat (Inert Atmosphere) TMP->Heat_Inert Phenoxy_Radical Phenoxy Radical Intermediate Heat_Oxidative->Phenoxy_Radical Initiation Heat_Inert->Phenoxy_Radical Homolytic Cleavage Quinone 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) Phenoxy_Radical->Quinone Oxidation Char Char/Polymeric Residue Phenoxy_Radical->Char Polymerization/Condensation Smaller_Volatiles Smaller Volatile Organics (e.g., methane, toluene) Phenoxy_Radical->Smaller_Volatiles Fragmentation CO_CO2 CO, CO₂ Quinone->CO_CO2 Further Decomposition Smaller_Volatiles->CO_CO2 Further Decomposition G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Reporting Sample_Prep Obtain pure this compound sample TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC TGA_MS TGA-MS / TGA-FTIR Sample_Prep->TGA_MS TGA_Data Determine Tonset, Tmax, % Mass Loss TGA->TGA_Data DSC_Data Determine Tm, ΔHf, Decomposition Exotherms DSC->DSC_Data EGA_Data Identify Evolved Gases TGA_MS->EGA_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report EGA_Data->Report

References

A Methodological Guide to the Quantum Chemical Analysis of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,6-Trimethylphenol (CAS: 2416-94-6) is an aromatic organic compound with the chemical formula (CH₃)₃C₆H₂OH.[1] It is a key intermediate in the industrial synthesis of Vitamin E and is also utilized in the production of antioxidants and modified polyphenylene oxide (PPO) resins.[3][4] A comprehensive understanding of its molecular properties at a quantum level is crucial for optimizing its use in these applications and for exploring its potential in drug development and materials science.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental approach to elucidate the intrinsic properties of molecules.[5] These studies can provide valuable insights into molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.[6]

This guide presents a standardized methodology for conducting a comprehensive quantum chemical study of this compound, from geometry optimization to the calculation of various spectroscopic and electronic parameters.

Molecular Structure of this compound

The foundational step in any quantum chemical study is the determination of the molecule's stable three-dimensional structure. The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group and three methyl groups at positions 2, 3, and 6.

Caption: Molecular structure of this compound.

Proposed Computational Methodology

The following protocol outlines the recommended computational steps for a thorough quantum chemical analysis of this compound. This methodology is based on widely accepted practices for similar molecules, as seen in studies of other phenol (B47542) derivatives.[7][8]

Software

A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for these calculations.

Geometry Optimization

The initial step is to perform a full geometry optimization of the molecule to find its lowest energy conformation.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set with diffuse and polarization functions.

The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[5] The 6-311++G(d,p) basis set is recommended for its ability to accurately describe the electronic structure, including non-covalent interactions.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra.

    • To obtain zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Scaling: Calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.[9]

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity.

  • Calculation: These properties are obtained from the optimized geometry.

  • Key Parameters:

    • E_HOMO: Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons.

    • E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons.

    • HOMO-LUMO Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[6]

From these fundamental energies, several chemical reactivity descriptors can be calculated:

  • Ionization Potential (I): I ≈ -E_HOMO

  • Electron Affinity (A): A ≈ -E_LUMO

  • Electronegativity (χ): χ ≈ (I + A) / 2

  • Chemical Hardness (η): η ≈ (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

Spectroscopic Predictions
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are suitable for predicting the electronic transitions and generating a theoretical UV-Vis spectrum.

The following diagram illustrates the proposed computational workflow.

computational_workflow start Initial 3D Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Same Level of Theory) geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq if_imaginary Re-optimize or Adjust Structure check_freq->if_imaginary Yes stable_structure Stable Optimized Structure check_freq->stable_structure No if_imaginary->geom_opt vibrational_analysis Vibrational Analysis (FT-IR, FT-Raman) stable_structure->vibrational_analysis electronic_properties Electronic Properties (HOMO, LUMO, Reactivity Descriptors) stable_structure->electronic_properties spectroscopy Spectroscopic Predictions (NMR, UV-Vis) stable_structure->spectroscopy

Caption: Proposed workflow for quantum chemical calculations.

Data Presentation Framework

The following tables provide a structured format for presenting the quantitative data obtained from the proposed calculations.

Table 1: Optimized Geometrical Parameters

This table should list the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond Lengths (Å) C1-O1Data to be calculated
O1-HData to be calculated
C1-C2Data to be calculated
C2-C(Me)Data to be calculated
......
Bond Angles (°) C2-C1-C6Data to be calculated
C1-O1-HData to be calculated
C1-C2-C(Me)Data to be calculated
......
Dihedral Angles (°) C6-C1-O1-HData to be calculated
C2-C1-C6-C(Me)Data to be calculated
......
Table 2: Vibrational Frequencies

This table should present the most significant calculated vibrational frequencies, their corresponding experimental values (if available), and the assignment of the vibrational mode.

Calculated Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Experimental Freq. (cm⁻¹)Assignment (Potential Energy Distribution)
Data to be calculatedData to be calculatedν(O-H) stretch
Data to be calculatedData to be calculatedν(C-H) aromatic stretch
Data to be calculatedData to be calculatedν(C-H) methyl stretch
Data to be calculatedData to be calculatedδ(O-H) in-plane bend
Data to be calculatedData to be calculatedν(C-C) ring stretch
.........

ν: stretching, δ: in-plane bending

Table 3: Electronic Properties and Reactivity Descriptors

This table summarizes the calculated electronic properties and the derived chemical reactivity descriptors.

ParameterSymbolValue (eV)
HOMO EnergyE_HOMOData to be calculated
LUMO EnergyE_LUMOData to be calculated
HOMO-LUMO Energy GapΔEData to be calculated
Ionization PotentialIData to be calculated
Electron AffinityAData to be calculated
ElectronegativityχData to be calculated
Chemical HardnessηData to be calculated
Chemical SoftnessSData to be calculated
Electrophilicity IndexωData to be calculated

Significance of Frontier Molecular Orbitals in Drug Development

The analysis of HOMO and LUMO is particularly relevant for drug development and understanding biological activity. The energy and spatial distribution of these orbitals provide insight into how a molecule might interact with biological targets.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

  • HOMO: Molecules with high-energy HOMO orbitals are effective electron donors. In a biological context, this can relate to antioxidant activity or interactions with electron-deficient sites in receptors.

  • LUMO: Molecules with low-energy LUMO orbitals are effective electron acceptors. This is relevant for interactions with nucleophilic sites in biological macromolecules.

  • Energy Gap: The HOMO-LUMO gap is a crucial indicator of a molecule's stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions, which can be a desirable trait for a drug candidate, but may also indicate lower stability.

Conclusion and Future Work

This guide provides a robust and standardized computational methodology for the quantum chemical characterization of this compound. While experimental data for this specific isomer is scarce in the literature, the protocols outlined herein, based on established DFT methods, provide a clear path for researchers to generate high-quality, predictive data.

The successful completion of these calculations will yield valuable information on the geometric, vibrational, and electronic properties of this compound. This data will not only fill a significant gap in the chemical literature but also provide a fundamental basis for understanding its reactivity, optimizing its industrial applications, and exploring its potential in the development of new pharmaceuticals and advanced materials. It is strongly recommended that future work focus on performing these calculations and, where possible, validating them against experimental spectroscopic data.

References

A Technical Guide to Novel Synthesis Routes for 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores established and novel synthesis routes for 2,3,6-trimethylphenol, a crucial intermediate in the production of Vitamin E and other valuable compounds. This document provides a comparative analysis of different synthetic strategies, detailed experimental protocols, and quantitative data to aid researchers in selecting and optimizing the most suitable method for their applications.

Vapor-Phase Methylation of m-Cresol (B1676322)

The dominant industrial method for synthesizing this compound is the vapor-phase alkylation of m-cresol with methanol (B129727) over a solid acid or metal oxide catalyst. This process is highly selective towards ortho-methylation, yielding the desired product in high purity.

Reaction Pathway

The overall reaction involves the reaction of m-cresol with methanol at elevated temperatures in the presence of a catalyst to yield this compound and water.

cluster_products Products m_cresol m-Cresol tmp This compound m_cresol->tmp methanol Methanol methanol->tmp catalyst Metal Oxide Catalyst (e.g., Fe-V-Cr, Fe-Si-Cu, MgO) catalyst->tmp water Water

Figure 1: Vapor-Phase Methylation of m-Cresol.
Comparative Performance of Catalytic Systems

The choice of catalyst is critical for achieving high conversion and selectivity. The following table summarizes the performance of different metal oxide catalysts under optimized conditions.

Catalyst SystemCatalyst Composition (Molar Ratio)Reaction Temperature (°C)Liquid Hourly Space Velocity (LHSV) (h⁻¹)Feed Molar Ratio (Methanol:m-cresol:Water)m-Cresol Conversion (%)Selectivity to this compound (%)Yield of this compound (%)
Cr₂O₃ doped Fe₂O₃-V₂O₅n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[1]330[1]0.53[1]Not Specified99.2[1]94.6[1]~93.8 (calculated)
Fe₂O₃-SiO₂-CuOFe:Si:Cu = 200:5:1[2]340[2]0.7[2]1:5:1.5[2]>98Not Specified97.9[2]
Magnesium Oxide (MgO)-506[3]Not SpecifiedNot Specified95-100[3]80-90[3]~76-90 (calculated)
Experimental Protocols

1.3.1. Catalyst Preparation (Cr₂O₃ doped Fe₂O₃-V₂O₅) [1]

  • A solution of metal salts (Iron (III) nitrate, Ammonium metavanadate, and Chromium (III) nitrate) is prepared in the desired molar ratio (Fe:V:Cr = 100:1.0:0.5).

  • The metal oxides are co-precipitated by the addition of a 25% (w/w) aqueous ammonia (B1221849) solution.

  • The resulting precipitate is filtered, washed, and dried.

  • The dried solid is then calcined at 450°C for 4 hours to yield the final catalyst.

1.3.2. General Procedure for Vapor-Phase Methylation [4][5]

  • A fixed-bed reactor is packed with the prepared catalyst.

  • The catalyst is pre-treated as required (e.g., reduction in a stream of hydrogen).

  • A feed mixture of m-cresol and methanol (and water, if specified) is vaporized and passed through the catalyst bed at the desired temperature and flow rate (LHSV).

  • The reaction is typically carried out at atmospheric pressure.

  • The product stream exiting the reactor is cooled, and the liquid products are collected.

  • The product mixture is then analyzed by gas chromatography to determine the conversion of m-cresol and the selectivity to this compound.

Novel Synthesis via Diethyl Ketone and Activated C4 Carbonyls

A novel approach to this compound involves a two-step process starting with the condensation of diethyl ketone with an activated C4 carbonyl compound, such as methyl vinyl ketone or crotonaldehyde, followed by dehydrogenation of the resulting cyclic intermediate.

Reaction Pathway

This synthesis proceeds through a base-catalyzed Michael addition/intramolecular aldol (B89426) condensation to form a trimethyl-cyclohexenone intermediate, which is subsequently dehydrogenated to the final product.

dek Diethyl Ketone intermediate 2,5,6-Trimethyl- 2-cyclohexen-1-one dek->intermediate mvk Methyl Vinyl Ketone mvk->intermediate base Base Catalyst (e.g., NaOH) base->intermediate tmp This compound intermediate->tmp dehydrogenation Dehydrogenation (e.g., Pd/C, 200-400°C) dehydrogenation->tmp h2 H₂

Figure 2: Synthesis from Diethyl Ketone and Methyl Vinyl Ketone.
Quantitative Data

StepReactantsCatalyst/ConditionsConversion (%)Selectivity (%)Yield (%)
CondensationDiethyl Ketone, 1-Amino-vinyl methyl ketone50-200°C8963 (to 2,3,6-TMP)~56
Dehydrogenation2,5,6-Trimethyl-2-cyclohexen-1-oneGas Phase, 200-400°C-->95
Experimental Protocols

2.3.1. Synthesis of 2,5,6-Trimethyl-2-cyclohexen-1-one

  • A mixture of diethyl ketone and a basic reagent (e.g., sodium hydroxide (B78521) powder) is heated to reflux.

  • A solution of methyl vinyl ketone (or crotonaldehyde) and a polymerization inhibitor (e.g., hydroquinone) in diethyl ketone is added dropwise to the refluxing mixture over a period of one hour.

  • The reaction mixture is then refluxed for an additional 30 minutes.

  • Water formed during the reaction is removed using a water entrainer.

  • The mixture is cooled, neutralized with glacial acetic acid, filtered, and distilled to recover excess diethyl ketone.

  • The residue is then purified by fractional distillation to yield 2,5,6-trimethyl-2-cyclohexen-1-one.

2.3.2. Dehydrogenation to this compound

  • The purified 2,5,6-trimethyl-2-cyclohexen-1-one is vaporized and passed through a heated tube reactor containing a dehydrogenation catalyst (e.g., a supported noble metal catalyst).

  • The reaction is carried out in the gas phase at a temperature between 200°C and 400°C.

  • The product stream is cooled and condensed to obtain this compound.

Logical Workflow for Synthesis Route Selection

The choice of synthesis route depends on various factors including desired scale, available starting materials, and required purity. The following diagram illustrates a logical workflow for selecting an appropriate method.

start Start: Need to Synthesize This compound scale Desired Scale? start->scale large_scale Large (Industrial) Scale scale->large_scale Large lab_scale Lab/Pilot Scale scale->lab_scale Small/Medium vapor_phase Vapor-Phase Methylation of m-Cresol large_scale->vapor_phase starting_material Available Starting Material? lab_scale->starting_material m_cresol_avail m-Cresol Readily Available? starting_material->m_cresol_avail Yes dek_avail Diethyl Ketone & C4 Carbonyl Available? starting_material->dek_avail No m_cresol_avail->vapor_phase diethyl_ketone_route Diethyl Ketone Route dek_avail->diethyl_ketone_route end End: Synthesized This compound vapor_phase->end diethyl_ketone_route->end

Figure 3: Decision Workflow for Synthesis Route Selection.

Conclusion

This guide has provided a detailed overview of two primary synthetic routes to this compound. The vapor-phase methylation of m-cresol remains the most established and high-yielding method, particularly for large-scale production. The choice of a suitable metal oxide catalyst is paramount to achieving high selectivity and conversion. The novel route starting from diethyl ketone offers an alternative pathway, which may be advantageous depending on the availability and cost of starting materials. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field to make informed decisions for the synthesis of this important chemical intermediate.

References

Exploring the antioxidant mechanism of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant Mechanism of 2,3,6-Trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenolic compound with significant industrial applications, most notably as a key precursor in the synthesis of Vitamin E and in the manufacturing of various industrial antioxidants and polymers.[1] Its chemical structure, featuring a hydroxyl group attached to a benzene (B151609) ring substituted with three electron-donating methyl groups, strongly suggests inherent antioxidant capabilities. Phenolic compounds are widely recognized for their ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases.[2] This technical guide provides a comprehensive overview of the core antioxidant mechanisms attributed to this compound based on its structural class. It outlines the standard experimental protocols used to evaluate such activity and visualizes the fundamental chemical reactions and cellular signaling pathways through which phenolic antioxidants typically exert their protective effects. While specific quantitative biological data for this particular compound is not widely available in the public domain, this document serves as a foundational resource for researchers and professionals interested in exploring its therapeutic potential.[2][3]

Core Antioxidant Mechanisms of Phenolic Compounds

The primary antioxidant action of phenolic compounds like this compound is their ability to interrupt the chain reactions of free radicals.[4] This is achieved through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][5]

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), neutralizing it and stopping it from causing further cellular damage. This process forms a stable phenoxyl radical.[2]

  • Single Electron Transfer (SET): In the SET mechanism, the phenol (B47542) donates an electron to a free radical, converting it into an anion. The phenol itself becomes a radical cation.[2]

The three methyl groups (-CH₃) on the aromatic ring of this compound are electron-donating, which increases the electron density on the ring and helps to stabilize the phenoxyl radical formed after the donation of a hydrogen atom or an electron.[2] This structural feature enhances its antioxidant capacity, making it an effective chain-breaking antioxidant.[2][4]

Antioxidant_Mechanisms cluster_0 Core Mechanisms TMP This compound (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) TMP->Phenoxyl_Radical H• Radical_Cation Radical Cation (ArOH•+) TMP->Radical_Cation e- FR Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) FR->Neutralized_Molecule + H• Anion Anion (R-) FR->Anion + e- label_hat Hydrogen Atom Transfer (HAT) label_set Single Electron Transfer (SET)

Caption: Primary antioxidant mechanisms of phenolic compounds.

Quantitative Analysis of Antioxidant Activity

To assess the efficacy of an antioxidant, standardized in vitro assays are employed to generate quantitative data, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the radical activity).[6] Although specific experimental data for this compound is limited, the following tables illustrate the standard format for presenting such results.[2][3]

Table 1: DPPH Radical Scavenging Activity

Compound Concentration (µg/mL) % Inhibition IC₅₀ (µg/mL)
This compound Data not available Data not available Data not available

| BHT (Standard) | Example values | Example values | ~17.7[7] |

Table 2: ABTS Radical Scavenging Activity

Compound Concentration (µg/mL) % Inhibition Trolox Equivalent (TEAC)
This compound Data not available Data not available Data not available

| Trolox (Standard) | Example values | Example values | 1.0 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Compound Concentration (µg/mL) Absorbance (593 nm) FRAP Value (µM Fe(II)/mg)
This compound Data not available Data not available Data not available

| FeSO₄ (Standard) | Example values | Example values | Example value |

Experimental Protocols for In Vitro Antioxidant Assays

Reproducible and standardized protocols are critical for evaluating and comparing the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[2][6]

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Create a series of dilutions of the compound.

    • Prepare a 0.1 mM solution of DPPH in the same solvent.[2]

    • In a microplate or cuvette, add a specific volume of each dilution of the test compound to the DPPH solution.

    • Include a control sample containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[8]

    • Measure the absorbance of each sample at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[8]

DPPH_Workflow start Start: Prepare Reagents prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) start->prep_dpph prep_tmp Prepare Stock Solution of This compound start->prep_tmp mixing Mix DPPH Solution with Test Compound Dilutions prep_dpph->mixing dilutions Create Serial Dilutions of Test Compound prep_tmp->dilutions dilutions->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[2]

  • Methodology:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound.

    • Add a specific volume of each dilution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6-10 minutes), measure the absorbance at 734 nm.[2][7]

    • A control with the solvent and diluted ABTS•+ solution is also measured.

    • The percentage of scavenging is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[2][9]

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[2]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of this compound.

    • Add a small volume of the diluted sample to a large volume of the FRAP reagent.

    • After a specified incubation time (e.g., 4-30 minutes), measure the absorbance at 593 nm.

    • A calibration curve is prepared using an aqueous solution of known Fe²⁺ concentration (e.g., FeSO₄).

    • The results are expressed as µM of Fe(II) equivalents per mg of the compound.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants can exert protective effects by modulating key cellular signaling pathways involved in the response to oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11][12]

In the presence of oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[14] This binding initiates the transcription of a wide array of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which bolster the cell's defense against oxidative damage.[2][11] Phenolic compounds are known activators of this protective pathway.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenols Phenolic Antioxidants (e.g., 2,3,6-TMP) Phenols->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE binds to Genes Upregulation of Protective Genes (HO-1, NQO1, GSTs) ARE->Genes

Caption: The Nrf2-ARE signaling pathway activated by oxidative stress.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in mediating cellular responses to external stimuli, including oxidative stress. The main MAPK pathways include ERK, JNK, and p38.[15] Reactive oxygen species (ROS) can activate these pathways, leading to diverse outcomes ranging from cell survival and antioxidant defense to inflammation and apoptosis.[16] For instance, ROS can activate Apoptosis signal-regulating kinase 1 (ASK1), an upstream regulator that subsequently activates the JNK and p38 pathways, which are often associated with pro-apoptotic responses.[15] Phenolic compounds have been shown to modulate MAPK signaling, potentially inhibiting pro-inflammatory and pro-apoptotic cascades, thereby contributing to their overall protective effect against oxidative stress.[17]

MAPK_Pathway cluster_pathways MAPK Cascades ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 activates Phenols Phenolic Antioxidants Phenols->ROS scavenges Phenols->ASK1 inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis

Caption: MAPK signaling in response to oxidative stress.

Conclusion

This compound possesses the quintessential structural features of a potent phenolic antioxidant. Its hydroxyl group, activated by three electron-donating methyl substituents, provides a strong capacity for free radical scavenging via Hydrogen Atom Transfer and Single Electron Transfer mechanisms. While direct quantitative data on its biological activity is sparse, the established methodologies for assessing antioxidant capacity—such as the DPPH, ABTS, and FRAP assays—provide a clear framework for its evaluation. Furthermore, as a phenolic compound, it has the potential to modulate critical cytoprotective signaling pathways like Nrf2-ARE and MAPK. For drug development professionals and researchers, future investigations should focus on conducting these in vitro and in vivo assays to quantify its efficacy and to elucidate its specific interactions with cellular signaling networks. Such studies will be crucial to fully unlock the potential therapeutic applications of this compound in diseases associated with oxidative stress.

References

Investigating the Antimicrobial Properties of 2,3,6-Trimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trimethylphenol, a substituted phenolic compound, has demonstrated notable antimicrobial properties, particularly fungicidal activity. This technical guide provides a comprehensive overview of the current understanding of its antimicrobial effects, including available quantitative data, detailed experimental protocols for its evaluation, and a discussion of its likely mechanism of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, drug discovery, and development, facilitating further investigation into the potential applications of this compound as an antimicrobial agent.

Introduction

Phenolic compounds are a well-established class of antimicrobial agents, known for their broad-spectrum activity against a variety of microorganisms. Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] this compound, a member of this class, has been identified as a fungicidal constituent in the smoke of calcined rice chaff, showing activity against plant pathogenic fungi.[2] This guide synthesizes the existing knowledge on the antimicrobial properties of this compound and provides a framework for future research.

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound is currently limited, with most available information focusing on its fungicidal effects. Specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria and fungi are not widely reported in the public domain. The known fungicidal activity is summarized in the table below.

Microorganism Activity Type Source / Context Quantitative Data Citation
Rhizoctonia solaniFungicidalIsolated from calcined rice chaff smokeSpecific MIC/MBC not reported[2]
Alternaria maliFungicidalIsolated from calcined rice chaff smokeSpecific MIC/MBC not reported[2]

Note: The lack of specific MIC/MBC values highlights a significant gap in the current research landscape and underscores the need for further quantitative studies.

Experimental Protocols

To facilitate further research and standardization of results, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi is provided below. This protocol is based on established broth microdilution methods for antifungal susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate sterile broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Fungal inoculum (e.g., Rhizoctonia solani, Alternaria mali)

  • Sterile saline or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Adjust the spore suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer to measure turbidity at a specific wavelength (e.g., 530 nm) and correlating it to a previously established calibration curve.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the sterile broth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.

Workflow for MIC Determination

MIC_Workflow prep_inoculum Prepare Fungal Inoculum (e.g., Rhizoctonia solani) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of This compound in Broth prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results

Caption: A conceptual workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Antimicrobial Action

While the specific molecular targets of this compound have not been fully elucidated, its mechanism of action is likely consistent with that of other phenolic compounds. The proposed mechanisms are multifaceted and primarily target the integrity and function of the microbial cell.

Key Mechanisms:

  • Cell Membrane Disruption: Phenolic compounds are lipophilic and can intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Protein Denaturation and Enzyme Inhibition: The hydroxyl group of phenolic compounds can form hydrogen bonds with proteins, altering their conformation and leading to denaturation. This can inactivate critical enzymes involved in cellular metabolism and energy production.[3]

  • Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.

  • Generation of Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to lipids, proteins, and DNA.[3]

Proposed Mechanism of Action

Mechanism_of_Action compound This compound cell_membrane Fungal Cell Membrane compound->cell_membrane Disruption enzymes Essential Enzymes compound->enzymes Inhibition / Denaturation nucleic_acids Nucleic Acids (DNA, RNA) compound->nucleic_acids Synthesis Inhibition ros Reactive Oxygen Species (ROS) compound->ros Induction intracellular_components Intracellular Components (Ions, ATP, etc.) cell_membrane->intracellular_components Leakage cell_death Fungal Cell Death intracellular_components->cell_death enzymes->cell_death nucleic_acids->cell_death ros->cell_death

Caption: A diagram illustrating the proposed antimicrobial mechanisms of this compound.

Conclusion and Future Directions

This compound exhibits promising fungicidal activity, positioning it as a candidate for further investigation as a potential antimicrobial agent. However, the current body of research is limited, with a notable absence of comprehensive quantitative data and detailed mechanistic studies.

Key areas for future research include:

  • Broad-Spectrum Antimicrobial Screening: Determination of MIC and MBC/MFC values against a wide range of clinically and agriculturally relevant bacteria and fungi.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigation of how modifications to the chemical structure of this compound affect its antimicrobial potency and spectrum.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's effectiveness and safety in animal models of infection.

Addressing these research gaps will be crucial for fully understanding the therapeutic and commercial potential of this compound as a novel antimicrobial agent.

References

The Versatility of 2,3,6-Trimethylphenol in Medicinal Chemistry: From Vitamin E Synthesis to Future Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trimethylphenol (TMP) is a versatile aromatic compound that holds a significant position in medicinal chemistry, primarily as a cornerstone intermediate in the industrial synthesis of α-Tocopherol (Vitamin E).[1][2] Beyond this well-established role, its substituted phenol (B47542) scaffold presents a promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current and potential applications of TMP in medicinal chemistry. It details the synthetic pathways leveraging TMP, presents quantitative data in structured tables, and offers detailed experimental protocols for key transformations. Furthermore, this guide explores prospective, yet underexplored, applications in areas such as oncology and inflammation, providing hypothetical signaling pathways and experimental workflows to stimulate further research and development.

Introduction: The Significance of the Trimethylphenol Scaffold

Phenolic compounds are a prominent class of molecules in medicinal chemistry, renowned for their antioxidant properties and their ability to interact with a wide range of biological targets.[3] this compound, a member of this class, is a white solid organic compound with the chemical formula (CH₃)₃C₆H₂OH.[2] Its industrial production is primarily achieved through the methylation of m-cresol (B1676322) with methanol (B129727) in the presence of a solid acid catalyst.[2] While its principal application lies in the synthesis of Vitamin E, the inherent reactivity of the phenolic hydroxyl group and the aromatic ring makes it an attractive starting material for the synthesis of a diverse array of derivatives with potential therapeutic value.[4][5] This guide will first delve into the well-established role of TMP in Vitamin E synthesis before exploring the potential for developing novel bioactive molecules.

Core Application: Synthesis of α-Tocopherol (Vitamin E)

The synthesis of α-Tocopherol, the most biologically active form of Vitamin E, is a multi-step process where this compound serves as a critical starting material.[6] The overall synthetic route involves the oxidation of TMP to form 2,3,5-trimethylbenzoquinone (TMBQ), followed by the reduction of TMBQ to 2,3,5-trimethylhydroquinone (TMHQ), and finally, a Friedel-Crafts condensation of TMHQ with isophytol (B1199701).[6]

Synthetic Pathway

The conversion of this compound to α-Tocopherol can be summarized in the following key steps:

  • Oxidation: this compound is oxidized to 2,3,5-trimethylbenzoquinone. This reaction is often catalyzed by metal complexes, such as those containing copper(II) chloride, and utilizes molecular oxygen as the oxidant.[7]

  • Reduction: The resulting 2,3,5-trimethylbenzoquinone is then reduced to 2,3,5-trimethylhydroquinone.

  • Condensation: The final step involves the acid-catalyzed Friedel-Crafts condensation of 2,3,5-trimethylhydroquinone with isophytol to yield α-Tocopherol.[8]

Vitamin_E_Synthesis cluster_condensation Friedel-Crafts Condensation TMP This compound TMBQ 2,3,5-Trimethylbenzoquinone TMP->TMBQ Oxidation [O2, CuCl2] TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction aTocopherol α-Tocopherol TMHQ->aTocopherol Acid Catalyst Isophytol Isophytol Isophytol->aTocopherol Acid Catalyst PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation TMP_Derivative TMP Derivative TMP_Derivative->PI3K inhibits? TMP_Derivative->Akt inhibits? TMP_Derivative->mTORC1 inhibits? Anticancer_Workflow start Synthesize Novel TMP Derivatives cell_lines Select Cancer Cell Lines start->cell_lines mtt_assay MTT Assay for Cell Viability (IC50) cell_lines->mtt_assay pathway_analysis Western Blot for PI3K/Akt/mTOR Pathway Proteins mtt_assay->pathway_analysis Active Compounds in_vivo In Vivo Xenograft Model Studies pathway_analysis->in_vivo Confirmed Mechanism end Lead Compound Identification in_vivo->end Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 disrupts TMP_Derivative TMP Derivative TMP_Derivative->Keap1_Nrf2 activates? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes promotes

References

2,3,6-Trimethylphenol: A Cornerstone Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylphenol (TMP), a substituted aromatic organic compound, serves as a pivotal intermediate in the synthesis of a variety of commercially significant molecules. Its unique structural arrangement, featuring three methyl groups ortho and meta to a hydroxyl group, imparts specific reactivity that has been extensively leveraged in industrial organic synthesis. This technical guide provides a comprehensive overview of this compound as a versatile building block, with a primary focus on its crucial role in the multi-step synthesis of Vitamin E (α-tocopherol). Furthermore, this document explores its application in the development of antioxidants and performance-enhancing polymers. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and professionals with actionable information for laboratory and process development applications.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory or industrial setting. The following table summarizes its key physicochemical data.

PropertyValueReference
CAS Number 2416-94-6[1][2]
Molecular Formula C₉H₁₂O[2]
Molecular Weight 136.19 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 59-62 °C[1]
Boiling Point 215 °C[1]
Purity ≥ 99% (GC)[3]

Safety Information: this compound is classified as corrosive and an irritant.[4][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of this compound

The predominant industrial synthesis of this compound involves the vapor-phase methylation of m-cresol (B1676322) using methanol (B129727) as the alkylating agent over a solid acid catalyst.[7] This process is highly selective for methylation at the ortho positions to the hydroxyl group.[2][8]

Experimental Protocol: Vapor-Phase Methylation of m-Cresol

This protocol describes a laboratory-scale continuous flow setup for the synthesis of this compound.

Materials:

  • m-Cresol

  • Methanol

  • Metal oxide catalyst (e.g., iron oxide-based)[2][8]

  • Nitrogen (carrier gas)

Equipment:

  • Fixed-bed tube reactor

  • Vaporizer

  • High-pressure liquid pump

  • Gas flow controller

  • Condenser and collection flask

Procedure:

  • The metal oxide catalyst is packed into the fixed-bed tube reactor.

  • A feed mixture of m-cresol and methanol is prepared. The molar ratio of methanol to m-cresol can be varied to optimize the reaction.

  • The reactor is heated to the desired temperature, typically in the range of 300-460 °C.[2][8]

  • The m-cresol and methanol mixture is pumped into the vaporizer and then introduced into the reactor along with a nitrogen carrier gas.

  • The reaction is carried out at a controlled temperature and pressure.

  • The product stream exiting the reactor is passed through a condenser, and the liquid product is collected in a cooled flask.

  • The collected crude product is then purified by fractional distillation to isolate this compound.[6]

Quantitative Data for Synthesis:

ParameterValueReference
Reactants m-Cresol, Methanol[2]
Catalyst Ortho-selective metal oxides (e.g., modified iron oxide)[2][8]
Reaction Temperature 300–460 °C[2][8]
Pressure Atmospheric pressure[2][8]
m-Cresol Conversion Up to 99.89%[3]
Selectivity for this compound Up to 90.80%[3]

Application in the Synthesis of Vitamin E (α-Tocopherol)

This compound is a critical precursor in the industrial synthesis of α-tocopherol, the most biologically active form of Vitamin E.[9][10][11] The synthetic pathway involves the conversion of this compound to 2,3,5-trimethylhydroquinone (TMHQ), which is the key intermediate that forms the chromanol ring of tocopherol.[1][12] This transformation is typically a two-step process: oxidation of this compound to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), followed by the reduction of TMBQ to TMHQ.[13]

Vitamin E Synthesis Pathway TMP This compound TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction VitaminE α-Tocopherol (Vitamin E) TMHQ->VitaminE Isophytol Isophytol Isophytol->VitaminE Condensation

Caption: Key stages in the synthesis of Vitamin E from this compound.

Experimental Protocol: Oxidation of this compound to 2,3,5-Trimethyl-1,4-benzoquinone

This protocol outlines a common method for the oxidation of this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., oxygen, air, hydrogen peroxide)[14][15]

  • Catalyst (e.g., copper or cobalt-based)[16][17]

  • Solvent (e.g., two-phase system of water and a secondary aliphatic alcohol)[14]

Equipment:

  • Jacketed glass reactor with overhead stirrer, gas inlet, and condenser

  • Temperature controller

  • Gas flow meter

Procedure:

  • This compound is dissolved in the organic solvent in the reactor.

  • The aqueous catalyst solution is added to the reactor.

  • The mixture is heated to the reaction temperature with vigorous stirring.

  • Oxygen or air is bubbled through the reaction mixture at a controlled rate.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the phases are separated.

  • The organic phase containing the 2,3,5-trimethyl-1,4-benzoquinone is washed and the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data for Oxidation:

ParameterValueReference
Reactant This compound
Oxidant Oxygen or air[15]
Catalyst Copper or Cobalt complexes[16][17]
Solvent System Two-phase: water and secondary aliphatic alcohol[14]
Reaction Time Can be significantly reduced in a continuous-flow microreactor (from ~5 hours to ~78.5 seconds)[18]
Conversion Up to 100%[18]
Yield of TMBQ Up to 89.9%[18]
Experimental Protocol: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

This protocol describes the subsequent reduction to form the key hydroquinone (B1673460) intermediate.

Materials:

  • 2,3,5-Trimethyl-1,4-benzoquinone

  • Reducing agent (e.g., sodium dithionite (B78146) or catalytic hydrogenation)

  • Solvent (e.g., toluene)

Equipment:

  • Reaction flask with stirrer

  • Hydrogenation apparatus (if using catalytic hydrogenation)

Procedure (using Sodium Dithionite):

  • The crude 2,3,5-trimethyl-1,4-benzoquinone in toluene (B28343) from the previous step is used directly.

  • An aqueous solution of sodium dithionite is added to the toluene solution.

  • The two-phase mixture is stirred vigorously until the color of the organic phase disappears, indicating the reduction is complete.

  • The aqueous layer is separated and the organic layer is washed with water.

  • The toluene is removed under reduced pressure to yield crude 2,3,5-trimethylhydroquinone.

  • The crude product can be purified by recrystallization.

Other Applications of this compound

Beyond its central role in Vitamin E synthesis, this compound is a valuable building block in other areas of the chemical industry.

  • Antioxidants: The phenolic structure of this compound makes it an effective antioxidant itself and a precursor for more complex antioxidant molecules.[3][10] These are used to prevent oxidative degradation in materials such as plastics, rubber, and lubricants.[11]

  • Polymers: this compound is used as a comonomer in the modification of polyphenylene oxide (PPO) resins.[1][8] Its incorporation into the polymer backbone can enhance thermal stability, mechanical strength, and chemical resistance.[1]

TMP_Applications cluster_vitamin_e Vitamin E Synthesis TMP This compound TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Antioxidants Antioxidants TMP->Antioxidants Polymers Modified PPO Resins TMP->Polymers TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ VitaminE α-Tocopherol TMHQ->VitaminE

Caption: Major applications of this compound as a synthetic building block.

Conclusion

This compound is a high-value chemical intermediate with a well-established and critical role in the synthesis of Vitamin E. The synthetic routes to and from this compound are well-documented, allowing for efficient and high-yield production of its derivatives. Its utility also extends to the formulation of high-performance antioxidants and modified polymers, highlighting its versatility as a building block in organic synthesis. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions and shelf life for 2,3,6-trimethylphenol. The information presented is collated from publicly available safety data sheets and technical documentation, intended to ensure the stability and integrity of this compound for research and development purposes. Due to the limited availability of specific, long-term stability studies for this compound, this guide also incorporates data from related substituted phenols to provide a comprehensive framework for its handling and stability assessment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The compound is a solid, typically a colorless to light yellow powder, and is stable under recommended storage conditions.[1] Key recommendations for storage include maintaining the compound in a cool, dry, and well-ventilated area.[2] Containers should be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.[2] For long-term storage, it is advisable to protect the compound from light.

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Cool; one supplier specifies +20°C[2][3]
Atmosphere Dry, well-ventilated area[2]
Container Tightly sealed containers[2]
Light Protect from light[4]
Incompatible Materials Oxidizing agents[1]

While a definitive shelf life for this compound is not consistently provided across suppliers, a related compound, 2,4,6-trimethylphenol, is stated to have a shelf life of 24 months or longer when stored properly.[4] In the absence of a specific expiration date from the manufacturer for this compound, it is best practice to establish a retest period based on the date of receipt and the storage conditions.

Stability and Degradation Profile

Phenolic compounds, including this compound, are susceptible to degradation, primarily through oxidation.[5] The degradation of this compound can lead to the formation of oxidation products such as 2,3,6-trimethylhydroquinone and 2,3,6-trimethyl-p-benzoquinone.[2][6] Exposure to air and light can accelerate this process. Therefore, adherence to the recommended storage conditions is critical to minimize the formation of impurities.

Experimental Protocol: Stability-Indicating HPLC Method

To assess the stability of this compound and quantify its purity over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is adapted from established methods for substituted phenols and can be optimized for this compound.[7][8]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus allowing for an accurate assessment of its stability.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (starting point):

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient To be optimized, a typical starting gradient could be 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound (a wavelength of approximately 270 nm is a good starting point)
Injection Volume 10 µL

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of its degradation products. This is typically assessed through forced degradation studies.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Logical Workflow for Stability Testing of this compound

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Shelf Life Determination MD HPLC Method Development FD Forced Degradation Studies MD->FD MV Method Validation (ICH) FD->MV SS Sample Storage (Controlled Conditions) MV->SS TP Time Point Testing SS->TP DA Data Analysis TP->DA SL Shelf Life Extrapolation DA->SL RP Retest Period Establishment SL->RP

Caption: A logical workflow for establishing the shelf life of this compound.

Degradation Pathway of this compound

Degradation_Pathway TMP This compound Oxidation Oxidation (Air, Light) TMP->Oxidation Products Degradation Products Oxidation->Products HQ 2,3,6-Trimethylhydroquinone Products->HQ BQ 2,3,6-Trimethyl-p-benzoquinone Products->BQ

Caption: A simplified diagram illustrating the oxidative degradation of this compound.

References

Understanding the CAS number and safety data sheet for 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trimethylphenol (CAS No. 2416-94-6), a significant organic compound in various industrial and research applications. It serves as a crucial intermediate in the synthesis of Vitamin E and is used in the manufacturing of antioxidants and modified polyphenylene oxide resins.[1][2] This document details its chemical identity, physicochemical properties, extensive safety data, experimental protocols for its synthesis and derivatization, and analytical methods for its characterization.

Chemical Identification and Physicochemical Properties

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with three methyl groups.[3] Its unique structure contributes to its utility as a precursor in complex chemical syntheses.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2416-94-6[1][4][5]
Molecular Formula C₉H₁₂O[1][3][5]
Molecular Weight 136.19 g/mol [1][3]
Appearance White to light yellow solid/powder.[3][6][3][6]
Melting Point 59 - 66 °C[1][3]
Boiling Point 226.5 °C (at 1000 hPa)[6][7]
Water Solubility 1.42 - 1.58 g/L at 25°C[1][8]
logP (Octanol/Water Partition Coeff.) 2.67 - 2.80[1][6]
Vapor Pressure 0.02 hPa at 20°C; 0.56 hPa at 50°C[7]
Flash Point 100 - 104 °C[7][9]
Autoignition Temperature 405 °C (at 1013.25 hPa)[7]
EINECS Number 219-330-3[1][6]
Synonyms 1-Hydroxy-2,3,6-trimethylbenzene, 3-Hydroxypseudocumene[3][5][8]

Safety Data Sheet (SDS) Summary

Understanding the hazards associated with this compound is critical for safe handling in a laboratory or industrial setting. It is classified as a corrosive and skin-sensitizing substance.[4][9]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Signal Word Danger[4]
Hazard Pictograms GHS05, GHS07Corrosive, Exclamation Mark[4][7]
Hazard Statements H315Causes skin irritation.[4][7]
H317May cause an allergic skin reaction.[7]
H318Causes serious eye damage.[4][7]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P302+P352IF ON SKIN: Wash with plenty of water.[6][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]
P310Immediately call a POISON CENTER or doctor/physician.[4]
P501Dispose of contents/container to an approved waste disposal plant.[6][10]

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms occur.[6][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[6][10]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a poison control center or doctor immediately.[6][10]

Fire-Fighting and Handling:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

  • Handling: Handle in a well-ventilated area.[6] Avoid dust formation and contact with skin, eyes, and clothing.[10] Use personal protective equipment as required.[10]

  • Storage: Store locked up in a well-ventilated place. Keep containers tightly closed.[6]

G cluster_prep Preparation & Handling cluster_exposure Exposure Response cluster_spill Spill & Disposal PREP Assess Risks Review SDS PPE Wear PPE: - Safety Goggles (EN166) - Impervious Gloves - Protective Clothing PREP->PPE VENT Ensure Adequate Ventilation Use Fume Hood PPE->VENT EXPOSURE Exposure Event (Skin/Eye/Inhalation) SPILL Spill Occurs SKIN IF ON SKIN: Remove Clothing Wash with Soap & Water EXPOSURE->SKIN EYE IF IN EYES: Rinse for 15+ min Remove Contacts EXPOSURE->EYE INHALE IF INHALED: Move to Fresh Air EXPOSURE->INHALE MEDICAL Seek Immediate Medical Attention SKIN->MEDICAL EYE->MEDICAL INHALE->MEDICAL EVAC Evacuate Area Remove Ignition Sources SPILL->EVAC CONTAIN Contain Spill Avoid Dust Formation EVAC->CONTAIN COLLECT Collect with Non-Sparking Tools into Suitable Container CONTAIN->COLLECT DISPOSE Dispose via Licensed Chemical Destruction Plant (P501) COLLECT->DISPOSE

Caption: General safety and emergency workflow for handling this compound.

Toxicological and Ecological Data

The toxicological profile indicates moderate acute oral toxicity and low dermal toxicity. It is considered toxic to aquatic life.

Table 3: Acute Toxicity Data

RouteSpeciesValueSource(s)
Oral Rat (male/female)LD50: ~3600 mg/kg bw[6]
Dermal RatLD50: >2000 mg/kg bw[6]
Inhalation Rat (male/female)>0.59 mg/L air[6]

Table 4: Ecotoxicity Data

OrganismTypeValueExposure TimeSource(s)
Fish (Pimephales promelas)LC508.2 mg/L96 h[6][7]
Aquatic Invertebrates (Daphnia magna)EC509.15 mg/L48 h[6]
Algae (Desmodesmus subspicatus)EC5019 mg/L72 h[6][10]
Microorganisms (Activated Sludge)EC20~80 mg/L30 min[6]
  • Persistence and Degradability: this compound showed no degradation in an anaerobic digester over 8 weeks, suggesting it may be persistent in certain environments.[6][7]

  • Bioaccumulation: With a calculated Bioconcentration Factor (BCF) of 60, the potential for bioconcentration in aquatic organisms is considered moderate.[6][7]

  • Mobility in Soil: The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 700, which suggests low mobility in soil.[6]

Experimental Protocols

This compound is both a product of industrial synthesis and a starting material for other valuable compounds, most notably as a precursor to Vitamin E.[2][4]

A primary industrial method for producing this compound is through the selective gas-phase methylation of m-cresol (B1676322) with methanol (B129727).[1][8][11]

  • Reactants: m-cresol and methanol.[11]

  • Catalyst: Ortho-selective metal oxide catalysts, such as iron oxide modified with oxides of zinc, chromium, tin, magnesium, or silicon.[1][11]

  • Reaction Conditions: The reaction is conducted in the gas phase under normal pressure within multitube reactors containing a fixed catalyst bed.[11]

  • Temperature: 300–460 °C, with the specific temperature depending on the catalyst used.[1][11]

  • Procedure: A feed stream of m-cresol (or related meta-substituted phenols like 2,3-xylenol and 2,5-xylenol) and methanol is passed through the heated reactor.[12] The product, rich in this compound, can then be recovered and purified, typically by fractional distillation.[12]

This two-step process is a key pathway in the industrial synthesis of Vitamin E.[13] It involves the oxidation of this compound (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), followed by reduction to TMHQ.[13]

  • Step 1: Oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ)

    • Materials: this compound (TMP), Toluene (B28343), Concentrated Sulfuric Acid, Manganese (IV) Oxide.[13]

    • Protocol:

      • Dissolve 2,3,6-TMP (e.g., 4.08 kg, 30 mol) in an organic solvent like toluene (7.5 L) in a suitable reaction vessel.[13]

      • Under vigorous stirring, slowly add concentrated sulfuric acid (e.g., 9.6 kg). The temperature will rise as the sulfonation reaction proceeds to form this compound-4-sulfonic acid.[13]

      • After sulfonation is complete, add an oxidizing agent such as manganese (IV) oxide (e.g., 2.87 kg, 33 mol) to the mixture.[13]

      • The oxidation is carried out in an aqueous phase, with the resulting TMBQ dissolving into the organic toluene phase.[13]

  • Step 2: Reduction of TMBQ to Trimethylhydroquinone (TMHQ)

    • The TMBQ formed in the previous step is then reduced to the final product, TMHQ. This can be achieved through various reduction methods common in organic synthesis.

G TMP This compound (TMP) Sulfonation Sulfonation TMP->Sulfonation Toluene Toluene (Solvent) Toluene->Sulfonation H2SO4 Conc. H₂SO₄ H2SO4->Sulfonation SulfonicAcid 2,3,6-TMP-4-sulfonic acid (Intermediate) Sulfonation->SulfonicAcid Oxidation Oxidation SulfonicAcid->Oxidation MnO2 MnO₂ (Oxidizing Agent) MnO2->Oxidation TMBQ 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) Oxidation->TMBQ Reduction Reduction TMBQ->Reduction TMHQ Trimethylhydroquinone (TMHQ) Reduction->TMHQ

Caption: Reaction workflow for the synthesis of TMHQ from this compound.

Analytical Methods

Accurate characterization and quantification of this compound are essential for quality control and research. The most common analytical techniques are gas and liquid chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a widely used and effective method for analyzing phenols, including this compound, in various matrices such as tobacco smoke and pyrolyzates.[8] The use of wall-coated open tubular glass capillary columns provides excellent separation of isomers.[8][14] Mass spectrometry offers definitive identification based on fragmentation patterns.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for determining the concentration of phenols from sources like automobile exhaust.[8] It is particularly useful for non-volatile or thermally labile compounds.[15] A typical setup might involve a C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with a UV detector for quantification.[15]

Table 5: Comparison of Analytical Methods for Phenolic Compounds

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Source(s)
Linearity (R²) > 0.998≥ 0.994[15]
Limit of Detection (LOD) 0.054 µg/g0.8 - 8.2 ng/L[15]
Limit of Quantification (LOQ) 0.18 µg/gBelow sensory threshold levels[15]
Accuracy (% Recovery) 90 - 112%100.4 - 126%[15]
Precision (%RSD) < 10%< 10%[15]

Biological Activity and Applications

While primarily known as a chemical intermediate, this compound and related phenolic compounds exhibit biological activity.

  • Antioxidant: As a hindered phenol, it is used as an intermediate for industrial antioxidants that prevent oxidative degradation in materials like plastics and rubber.[2][3]

  • Antimicrobial/Fungicidal: Phenolic compounds, including this compound, were identified as fungicidal constituents in calcined rice chaff smoke, showing activity against Rhizoctonia solani and Alternaria mali.[8]

  • Flavoring Agent: It is used as a flavoring agent in food, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding no safety concern at current intake levels.[8][16]

  • Precursor for Vitamin E: Its most significant application is as a starting material for the synthesis of Vitamin E.[1][2][4]

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3,6-Trimethylphenol from m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,3,6-trimethylphenol, a key intermediate in the synthesis of Vitamin E and other valuable compounds. The primary method detailed is the vapor-phase methylation of m-cresol (B1676322) using methanol (B129727) over a solid acid catalyst in a fixed-bed reactor.

Reaction Principle

The synthesis of this compound from m-cresol is achieved through a vapor-phase alkylation reaction. In this process, a gaseous mixture of m-cresol and methanol is passed over a heated, solid metal oxide catalyst. The catalyst facilitates the electrophilic substitution of methyl groups from methanol onto the aromatic ring of m-cresol, with high selectivity for the ortho positions. The reaction is typically carried out at elevated temperatures (300-460 °C) under atmospheric pressure.[1] Iron oxide-based catalysts, often modified with other metal oxides, are particularly effective for this transformation.[1]

Data Presentation: Comparative Performance of Catalysts

The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of this compound. Below is a summary of quantitative data for different catalytic systems under optimized conditions.

ParameterCatalyst A: Cr₂O₃ doped Fe₂O₃-V₂O₅Catalyst B: Fe₂O₃-SiO₂-CuOCatalyst C: Amorphous Titanium/Sulfate/Magnesium Oxide
Catalyst Composition (Molar/Weight Ratio) n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[2][3]Fe:Si:Cu = 200:5:1[2][4]MgO (87%), TiO₂ (5%), SiO₂ (3%), Graphite (2%), (NH₄)₂SO₄ (3%)[5]
Reaction Temperature 330 °C[2][3]340 °C[2][4]468 °C[5]
Liquid Hourly Space Velocity (LHSV) 0.53 h⁻¹[2][3]0.7 h⁻¹[2][4]1.0 - 1.4 h⁻¹[5]
Feed Molar Ratio (Methanol:m-cresol) Not Specified1:5 (with water)[2][4]5:1 (with 9% water)[5]
m-Cresol Conversion 99.2%[2][3]Not Specified>99% (in similar reactions)
Selectivity to this compound 94.6%[2][3]Not Specified>90%[6]
Yield of this compound High (calculated)97.9%[2][4]High (over 80% selectivity)[5]

Experimental Protocols

This section outlines the detailed methodology for the vapor-phase methylation of m-cresol in a laboratory-scale fixed-bed reactor system.

Materials and Equipment
  • m-cresol (reagent grade)

  • Methanol (anhydrous)

  • Deionized water

  • Nitrogen gas (high purity)

  • Solid acid catalyst (e.g., Fe₂O₃-SiO₂-CuO)

  • Fixed-bed tubular reactor (stainless steel or quartz)

  • Tubular furnace with temperature controller

  • High-pressure liquid pump

  • Vaporizer

  • Back-pressure regulator

  • Condenser

  • Product collection vessel

  • Gas chromatograph (GC) for analysis

  • Fractional distillation apparatus

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Vapor-Phase Methylation cluster_analysis Product Collection and Analysis cluster_purification Purification cat_prep Catalyst Preparation (e.g., co-precipitation, calcination) reactor_load Load Catalyst into Fixed-Bed Reactor cat_prep->reactor_load cat_pretreat Catalyst Pre-treatment (heating under N₂ flow) reactor_load->cat_pretreat react Introduce Vaporized Feed into Heated Reactor cat_pretreat->react feed_prep Prepare Feed Mixture (m-cresol, methanol, water) vaporize Vaporize Feed Mixture feed_prep->vaporize vaporize->react condense Condense Reactor Effluent react->condense collect Collect Liquid Product condense->collect analyze Analyze Product via GC collect->analyze distill Fractional Distillation of Crude Product collect->distill final_product Isolate Pure This compound distill->final_product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Procedure

1. Catalyst Preparation and Activation:

  • Prepare the desired metal oxide catalyst using established methods such as co-precipitation followed by calcination. For instance, a Cr₂O₃ doped Fe₂O₃-V₂O₅ catalyst is prepared with a specific molar ratio and calcined at 450 °C for 4 hours.[3]

  • Load the catalyst into the fixed-bed reactor.

  • Heat the catalyst bed to 450 °C under a continuous flow of nitrogen gas (50 mL/min) for at least 4 hours to remove any adsorbed moisture and impurities.

2. Reaction Procedure:

  • Set the reactor temperature to the optimized value for the chosen catalyst (e.g., 340 °C for Fe₂O₃-SiO₂-CuO).[2][4]

  • Set the system pressure to atmospheric pressure using the back-pressure regulator.

  • Prepare the liquid feed mixture with the appropriate molar ratio of methanol to m-cresol (e.g., 1:5 with 1.5 parts water for the Fe₂O₃-SiO₂-CuO catalyst).[2][4]

  • Introduce the liquid feed into a vaporizer heated to approximately 250 °C using a high-pressure liquid pump at the specified Liquid Hourly Space Velocity (LHSV), for example, 0.7 h⁻¹.[2][4]

  • Introduce the vaporized feed into the reactor, typically with a carrier gas like nitrogen.

  • Allow the reaction to stabilize for at least 2 hours.

  • Collect the liquid product by passing the reactor outlet through a condenser cooled to 10 °C.

  • Periodically analyze the collected liquid product using gas chromatography (GC) to determine the conversion of m-cresol and the selectivity for this compound.

3. Product Purification:

  • After the reaction is complete, cool the reactor to room temperature under a nitrogen flow.

  • The collected crude product will contain unreacted m-cresol, this compound, and minor byproducts.

  • Perform fractional distillation under reduced pressure to separate the components. This compound has a boiling point of approximately 210-212 °C at atmospheric pressure.

  • Collect the fraction corresponding to pure this compound.

Safety Precautions:

  • This procedure involves flammable liquids (methanol) and should be carried out in a well-ventilated fume hood.

  • The reaction is conducted at high temperatures and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Handle m-cresol and this compound with care as they are corrosive and can cause skin irritation.

References

Application Notes and Protocols: 2,3,6-Trimethylphenol as a Polymeric Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative degradation of polymeric materials is a significant concern across various industries, including pharmaceuticals and drug delivery, where polymer integrity is paramount for product stability and efficacy. Environmental factors such as heat, UV radiation, and atmospheric oxygen can initiate free-radical chain reactions, leading to the deterioration of the polymer's mechanical properties, discoloration, and overall failure.[1] Antioxidants are crucial additives incorporated into polymers to mitigate these effects and extend the material's lifespan.[2]

2,3,6-Trimethylphenol, a sterically hindered phenolic compound, serves as an effective primary antioxidant for a range of polymers.[3][4] Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl group to reactive free radicals, thereby terminating the oxidative chain reaction and preventing further degradation of the polymer matrix.[5][6] This document provides detailed protocols for the application and evaluation of this compound as an antioxidant in polymers.

Mechanism of Action: Free Radical Scavenging

The primary role of this compound as an antioxidant is to interrupt the auto-oxidation cycle of polymers. This process can be summarized in the following key stages:

  • Initiation: The formation of free radicals (P•) on the polymer chain (PH) is triggered by external stimuli like heat or UV light. These polymer radicals react rapidly with oxygen to form highly reactive peroxyl radicals (POO•).[7]

  • Propagation: The peroxyl radicals abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). This propagates the chain reaction, leading to widespread degradation.[7]

  • Inhibition by this compound (ArOH): this compound intervenes by donating its phenolic hydrogen to the peroxyl radical. This neutralizes the radical, forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical (ArO•). The steric hindrance provided by the methyl groups on the aromatic ring enhances the stability of this phenoxyl radical, preventing it from initiating new degradation chains.[5][6]

Signaling Pathway of Antioxidant Action

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Polymer Polymer Chain (PH) Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Formation Heat_UV Heat / UV Light Heat_UV->Polymer Peroxyl_Radical Peroxyl Radical (POO•) Polymer_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Another_Polymer Another Polymer Chain (PH) Peroxyl_Radical->Another_Polymer H Abstraction Stable_Hydroperoxide Stable Hydroperoxide (POOH) Peroxyl_Radical->Stable_Hydroperoxide Neutralizes to Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Hydroperoxide Hydroperoxide (POOH) Another_Polymer->Hydroperoxide New_Polymer_Radical New Polymer Radical (P•) Another_Polymer->New_Polymer_Radical New_Polymer_Radical->Peroxyl_Radical Continues Cycle TMP This compound (ArOH) TMP->Peroxyl_Radical H Donation TMP->Phenoxyl_Radical Forms

Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polyethylene (B3416737) via Melt Blending

This protocol describes the preparation of stabilized polyethylene samples for subsequent testing.

1. Materials and Equipment:

  • Polyethylene (PE) powder or pellets (e.g., HDPE, LDPE)

  • This compound (powder)

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Compression molding machine

  • Tensile bar mold (ASTM D638 Type I)

  • Flat plaque mold (for OIT and color analysis)

  • Analytical balance

2. Procedure:

  • Drying: Dry the polyethylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Accurately weigh the desired amounts of polyethylene and this compound. Typical concentrations for phenolic antioxidants range from 0.05 to 0.5 wt%. Create a physical premix by tumble blending the components for 15 minutes.

  • Melt Compounding:

    • Set the temperature profile of the extruder. For polyethylene, a typical profile would be 180°C to 210°C from the feed zone to the die.

    • Feed the premix into the extruder at a constant rate.

    • Collect the extruded strands and pelletize them.

  • Sample Preparation by Compression Molding:

    • Place the compounded pellets into the desired mold (tensile bar or flat plaque).

    • Preheat the mold in the compression molding machine at 190°C for 3-5 minutes with minimal pressure.

    • Apply a pressure of approximately 5 MPa for 2-3 minutes to ensure complete melting and filling of the mold.

    • Cool the mold under pressure to room temperature.

    • Carefully remove the molded specimens.

  • Conditioning: Condition the prepared specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Protocol 2: Evaluation of Thermo-Oxidative Stability by Oxidation Induction Time (OIT)

This protocol follows the general principles of ASTM D3895 to determine the effectiveness of the antioxidant in preventing thermal degradation.[8]

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans and lids

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas supplies with gas switching capability

  • Microbalance

2. Procedure:

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the compression-molded plaque. Ensure the sample has a flat surface for good thermal contact with the pan.

  • DSC Setup:

    • Place the sample in an open aluminum pan.

    • Place the pan in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Measurement:

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under the nitrogen atmosphere.

    • Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.

  • Data Analysis: The Oxidation Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation reaction. Determine the onset time using the tangential method on the resulting DSC curve. A longer OIT indicates better thermal stability.

Protocol 3: Evaluation of UV Stability by Accelerated Weathering

This protocol is based on ASTM G154 and evaluates the resistance of the stabilized polymer to UV degradation and its effect on mechanical properties.

1. Materials and Equipment:

  • Accelerated weathering chamber with fluorescent UVA-340 lamps

  • Universal Testing Machine (UTM) for tensile testing

  • Tensile test specimens (prepared as in Protocol 1)

  • Colorimeter or spectrophotometer

2. Procedure:

  • Initial Property Measurement: Before aging, measure the initial tensile properties (tensile strength, elongation at break) of the control and stabilized samples according to ASTM D638.[5][7][8] Also, measure the initial color (e.g., yellowness index) of the samples.

  • Accelerated Aging:

    • Mount the tensile bars in the accelerated weathering chamber.

    • Set the exposure cycle. A common cycle for plastics is:

      • 8 hours of UV exposure at 60°C using UVA-340 lamps.

      • 4 hours of condensation at 50°C (lamps off).

    • Continue this cycling for a predetermined duration (e.g., 250, 500, 1000 hours).

  • Post-Aging Evaluation:

    • At specified time intervals, remove a set of samples from the chamber.

    • Condition the aged samples as described in Protocol 1.

    • Measure the tensile properties (ASTM D638) and color of the aged specimens.

  • Data Analysis: Compare the retention of tensile strength and elongation at break, and the change in color of the stabilized samples relative to the unstabilized control samples. Higher retention of mechanical properties and lower color change indicate better UV stability.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis start PE Resin + 2,3,6-TMP blend Melt Blending start->blend mold Compression Molding blend->mold specimens Test Specimens (Tensile Bars, Plaques) mold->specimens oit Thermal Stability (OIT) ASTM D3895 specimens->oit uv Accelerated UV Aging ASTM G154 specimens->uv tensile_initial Initial Mechanical Testing ASTM D638 specimens->tensile_initial color Color Measurement specimens->color compare_oit Compare OIT Values oit->compare_oit tensile_aged Post-Aging Mechanical Testing ASTM D638 uv->tensile_aged uv->color at intervals compare_mech Compare Retention of Mechanical Properties tensile_initial->compare_mech tensile_aged->compare_mech compare_color Compare Color Change color->compare_color end Evaluate Antioxidant Efficacy compare_oit->end compare_mech->end compare_color->end

Caption: Experimental workflow for evaluating antioxidant efficacy.

Quantitative Data Presentation

Table 1: Thermo-Oxidative Stability of Polyethylene (PE) by OIT

SampleAntioxidant Concentration (wt%)OIT at 200°C (minutes)
Control PE0< 5
PE + HPA0.145
PE + HPA0.285

This table demonstrates that the addition of a hindered phenolic antioxidant significantly increases the oxidation induction time, indicating enhanced thermal stability.

Table 2: Mechanical Properties of Polypropylene (B1209903) (PP) Before and After Accelerated UV Aging (1000 hours)

SampleAntioxidant Concentration (wt%)Tensile Strength (MPa) - InitialTensile Strength (MPa) - After AgingRetention of Tensile Strength (%)Elongation at Break (%) - InitialElongation at Break (%) - After AgingRetention of Elongation at Break (%)
Control PP0351234%>300<20<7%
PP + HPA0.2353086%>300150~50%

This table illustrates that the stabilized polypropylene retains a significantly higher percentage of its mechanical properties after UV exposure compared to the unstabilized control, which becomes brittle.

Table 3: Color Stability of Polyethylene (PE) After Thermal Aging (Oven Aging at 150°C for 7 days)

SampleAntioxidant Concentration (wt%)Yellowness Index (YI) - InitialYellowness Index (YI) - After AgingΔYI (Change in Yellowness)
Control PE02.515.012.5
PE + HPA0.22.65.52.9

This table shows that the hindered phenolic antioxidant helps to prevent discoloration (yellowing) of the polymer during thermal stress. Note that some phenolic antioxidants can cause slight initial color or color changes upon oxidation.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Vitamin E from 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of α-tocopherol (Vitamin E), a vital antioxidant, commencing from the precursor 2,3,6-trimethylphenol. The synthetic route detailed herein encompasses a three-stage process: the oxidation of this compound to 2,3,5-trimethyl-1,4-benzoquinone, the subsequent reduction to 2,3,5-trimethylhydroquinone, and the final acid-catalyzed condensation with isophytol (B1199701) to yield α-tocopherol. These application notes include detailed experimental protocols, quantitative data presented in structured tables for comparative analysis, and visual diagrams of the synthetic pathway and experimental workflows to facilitate a thorough understanding of the process.

Introduction

Vitamin E, a group of fat-soluble compounds including tocopherols (B72186) and tocotrienols, is a crucial antioxidant for human health.[1] Among these, α-tocopherol exhibits the highest biological activity and is widely synthesized for applications in pharmaceuticals, dietary supplements, and food fortification.[1] The industrial production of (all-rac)-α-tocopherol is predominantly achieved through the chemical synthesis route starting from petrochemical-derived intermediates.[2]

The synthesis begins with this compound, which is first converted to 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate.[3][4] This conversion is typically a two-step process involving oxidation followed by reduction.[3] The final and critical step is the Friedel-Crafts condensation of TMHQ with isophytol to form the chromanol ring structure of α-tocopherol.[1][2] This document outlines the established methodologies for each stage, providing detailed protocols and performance data to guide laboratory-scale synthesis.

Overall Synthetic Pathway

The synthesis of α-tocopherol from this compound is a well-established three-step process.[5] The initial step involves the oxidation of this compound to produce 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).[3][6] This intermediate is then reduced to 2,3,5-trimethylhydroquinone (TMHQ).[3][6] The final stage is the condensation of TMHQ with isophytol, which results in the formation of α-tocopherol.[1][6]

Synthesis_Pathway TMP This compound TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction VitaminE α-Tocopherol (Vitamin E) TMHQ->VitaminE Condensation Isophytol Isophytol Isophytol->VitaminE Oxidation_Workflow Start This compound Reaction Oxidation Reaction (e.g., MnO₂, H₂O₂/Catalyst) Start->Reaction Workup Work-up Reaction->Workup Crude Crude 2,3,5-Trimethyl- 1,4-benzoquinone Workup->Crude Purification Purification (Optional) Crude->Purification Product Purified 2,3,5-Trimethyl- 1,4-benzoquinone Purification->Product Reduction_Workflow Start 2,3,5-Trimethyl- 1,4-benzoquinone Reaction Reduction Reaction (e.g., H₂/Pd-C) Start->Reaction Workup Work-up Reaction->Workup Crude Crude 2,3,5-Trimethyl- hydroquinone Workup->Crude Purification Crystallization Crude->Purification Product Pure 2,3,5-Trimethyl- hydroquinone Purification->Product Condensation_Workflow Start 2,3,5-Trimethylhydroquinone + Catalyst + Solvent Addition Dropwise addition of Isophytol Start->Addition Reaction Condensation Reaction Addition->Reaction Workup Work-up (e.g., Washing) Reaction->Workup Purification Solvent Removal/ Purification Workup->Purification Product α-Tocopherol Purification->Product

References

Application Note: Quantitative Analysis of 2,3,6-Trimethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,6-Trimethylphenol (TMP) is a significant chemical intermediate, notably used in the synthesis of Vitamin E and modified polyphenylene oxide resins. Accurate and precise quantification of 2,3,6-TMP is essential for process optimization, quality control of final products, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent selectivity and sensitivity for the analysis of semi-volatile compounds like trimethylphenols. This document provides a detailed protocol for the quantitative determination of this compound in various sample matrices.

Principle

The methodology is based on the separation of this compound from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. Samples are first prepared using a suitable extraction technique to isolate the analyte. The extract is then injected into the GC, where compounds are separated based on their volatility and interaction with a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. For quantitative analysis, Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of this compound. Quantification is achieved by comparing the analyte's peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Reagents, Standards, and Materials
  • Standards: this compound (≥98% purity), Internal Standard (e.g., 2,4,6-Tribromophenol or a deuterated phenol (B47542) analog).

  • Solvents: Dichloromethane (B109758), Methanol, Ethyl Acetate, Hexane (B92381) (all GC or HPLC grade).

  • Reagents: Anhydrous sodium sulfate, Nitrogen gas (high purity).

  • Optional Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for improved peak shape, if needed.

  • Equipment: GC vials, volumetric flasks, pipettes, syringe filters (0.45 µm), analytical balance, evaporator (e.g., nitrogen blow-down or rotary evaporator).

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

A. Solid Samples (e.g., polymers, soil)

  • Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.

  • Add a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Spike with an internal standard.

  • Extract the analyte using sonication for 15-20 minutes or Soxhlet extraction for several hours to improve efficiency.[1]

  • Filter the extract to remove solid particulates.[1]

  • Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a known volume of a solvent compatible with the GC injection (e.g., hexane or ethyl acetate).[1]

B. Liquid Samples (e.g., wastewater, reaction mixtures)

  • Measure a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

  • Spike with an internal standard.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane) and shaking vigorously.

  • Allow the layers to separate and collect the organic layer. Repeat the extraction 2-3 times.

  • Dry the combined organic extracts by passing them through anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute in a known final volume as described for solid samples.[1]

(Optional) Derivatization

While not always necessary for trimethylphenols, derivatization can improve chromatographic peak shape and reduce tailing.[2]

  • Take a 100 µL aliquot of the final extract.

  • Add 50 µL of BSTFA.

  • Cap the vial and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS system. These may need to be optimized for your specific instrument.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent[1]
Injector Split/splitless, 250 - 275°C[1][3]
Injection Mode Splitless (1 µL injection volume), 1 min purge time[3]
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min[1][3]
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[1]
Oven Program Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min[1][4]
Mass Spectrometer Agilent 7000D Triple Quadrupole GC/MS or equivalent[1]
Transfer Line Temp. 280 - 300°C[3]
Ion Source Temp. 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Selected Ion Monitoring (SIM)
Ions for 2,3,6-TMP Quantifier Ion (m/z): 136 (Molecular Ion) Qualifier Ions (m/z): 121, 91

Note: The molecular weight of this compound is 136.19 g/mol . The molecular ion (M+) at m/z 136 is typically used for quantification. The ion at m/z 121 corresponds to the loss of a methyl group ([M-CH₃]⁺), a common fragmentation pattern for this compound.

Calibration and Quantification
  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Working Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.

  • Internal Standard: Spike each calibration standard and sample with the internal standard at a constant concentration.

  • Analysis: Inject the calibration standards into the GC-MS system.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 2,3,6-TMP to the peak area of the internal standard against the concentration of the standards.

  • Quantification: Inject the prepared samples. Identify the 2,3,6-TMP peak based on its retention time and the presence of the qualifier ions. Quantify the analyte using the response factor from the calibration curve.

Data Presentation: Method Performance

The following table summarizes typical quantitative performance data for the analysis of trimethylphenols using GC-MS, based on established methods for similar phenolic compounds.[4][5]

Validation ParameterTypical Performance
Linearity (R²) > 0.995[5]
Limit of Detection (LOD) low ng/L to µg/L range[4][5]
Limit of Quantification (LOQ) Typically 3x LOD
Accuracy (% Recovery) 85 - 115%[4][5]
Precision (% RSD) < 15%[4][5]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Solid or Liquid Matrix) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Solvent Extraction (Sonication / LLE) Spike->Extract Concentrate 4. Concentration & Reconstitution Extract->Concentrate Derivatize 5. (Optional) Derivatization Concentrate->Derivatize Inject 6. GC Injection Concentrate->Inject To GC-MS (if no derivatization) Derivatize->Inject To GC-MS Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS Detection (SIM Mode) Separate->Detect Process 9. Peak Integration & Identification Detect->Process Quantify 10. Quantification via Calibration Curve Process->Quantify Result 11. Final Report Quantify->Result

Caption: Experimental workflow for the quantitative analysis of this compound.

References

Application Note: High-Resolution Separation of 2,3,6-Trimethylphenol and Its Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylphenols (TMPs) are a group of positional isomers with the chemical formula C₉H₁₂O, widely used as intermediates in the synthesis of antioxidants, resins, and other specialty chemicals. The accurate separation and quantification of individual TMP isomers, such as 2,3,6-trimethylphenol, 2,3,5-trimethylphenol, and 2,4,6-trimethylphenol, are critical for quality control and process optimization due to the potential for varying chemical and toxicological properties among the isomers. The primary challenge in their separation lies in their structural similarity, leading to nearly identical physicochemical properties.[1]

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound and its common isomers. Standard reversed-phase columns, like C18, often fail to provide adequate resolution as they primarily separate based on hydrophobicity.[1] This protocol utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes, enabling enhanced resolution of these closely related compounds.[1]

Experimental Protocol

This protocol provides a starting point for the separation of 2,3,5-trimethylphenol, this compound, and 2,4,6-trimethylphenol.

Instrumentation and Consumables
  • Chromatographic System: HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a UV detector.[1]

  • Column: Phenyl-Hexyl column (e.g., 3.0 µm particle size, 4.6 x 150 mm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Syringe Filters: 0.45 µm.[1]

Chromatographic Conditions
ParameterValue
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 270 nm[1]
Injection Volume 5 µL[1]

Table 2: Gradient Elution Program [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
22.03070
22.17030
30.07030
Sample Preparation
  • Prepare a stock solution of each trimethylphenol isomer standard in the sample diluent to a concentration of 100 µg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Expected Performance Data

The following table summarizes the expected quantitative data for the separation of trimethylphenol isomers using the described protocol. These values are illustrative and may vary depending on the specific instrumentation and column used.

Table 3: Illustrative Quantitative Data for Trimethylphenol Isomer Separation

AnalyteRetention Time (min)Resolution (Rs)Asymmetry Factor (As)
2,4,6-Trimethylphenol12.5-1.1
2,3,5-Trimethylphenol13.82.11.2
This compound14.91.81.1

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (Water + 0.1% Formic Acid) B Prepare Mobile Phase B (Acetonitrile + 0.1% Formic Acid) A->B C Prepare Sample (100 µg/mL in initial MP) B->C D Filter Sample (0.45 µm) C->D E Equilibrate System (Initial Conditions) D->E F Inject Sample (5 µL) E->F G Run Gradient Program F->G H Detect at 270 nm G->H I Integrate Peaks H->I J Calculate Quantitative Data (Retention Time, Resolution, Asymmetry) I->J K Generate Report J->K

Caption: A typical experimental workflow for the HPLC analysis of trimethylphenol isomers.

Troubleshooting Logic

For suboptimal separation results, the following logical workflow can be used for troubleshooting.

Troubleshooting_Logic cluster_checks cluster_solutions start Poor Separation of Trimethylphenol Isomers check_column Is a Phenyl-Hexyl or PFP column being used? start->check_column check_mobile_phase Is the mobile phase acidified (e.g., 0.1% HCOOH)? check_column->check_mobile_phase Yes solution_column Switch to a Phenyl-Hexyl or PFP column check_column->solution_column No check_equilibration Is the column properly equilibrated? check_mobile_phase->check_equilibration Yes solution_mobile_phase Acidify mobile phase check_mobile_phase->solution_mobile_phase No solution_equilibration Increase equilibration time check_equilibration->solution_equilibration No solution_gradient Optimize gradient (shallower gradient) check_equilibration->solution_gradient Yes

Caption: A logical workflow for troubleshooting poor HPLC isomer separation.

Discussion

The separation of positional isomers like trimethylphenols is challenging due to their similar hydrophobicities. The use of a Phenyl-Hexyl column provides an alternative separation mechanism based on π-π interactions, which is crucial for differentiating the subtle electronic differences between the isomers.[1] For even greater selectivity, a Pentafluorophenyl (PFP) column can be employed, which offers additional dipole-dipole interactions.[1]

Acidification of the mobile phase with formic acid is important to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shapes.[1] A gradient elution is recommended to ensure adequate separation of all isomers within a reasonable analysis time. The provided gradient program is a good starting point and can be optimized further by employing a shallower gradient over the elution range of the isomers to improve resolution if necessary.[1]

System suitability parameters such as resolution and peak asymmetry should be monitored to ensure the method's performance. Consistent mobile phase preparation and adequate column equilibration are essential for stable retention times.[1] The use of a column oven is highly recommended to maintain a constant temperature and improve reproducibility.[1]

Conclusion

The detailed HPLC protocol using a Phenyl-Hexyl column provides a reliable and robust method for the separation of this compound and its isomers. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to achieve optimal separation and accurate quantification of these compounds.

References

Application Notes and Protocols: Oxidative Coupling Polymerization of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative coupling is a powerful polymerization technique for the synthesis of high-performance polymers, most notably poly(phenylene oxide) (PPO). This process typically involves the metal-catalyzed oxidation of phenolic monomers to form a polymer chain linked by phenylene ether units. While 2,6-dimethylphenol (B121312) is the most common monomer for PPO synthesis, other substituted phenols, such as 2,3,6-trimethylphenol, are of significant interest. This compound is a key intermediate in the synthesis of synthetic vitamin E and is also utilized as a comonomer to modify the properties of PPO resins, enhancing their thermal stability, mechanical strength, and chemical resistance.[1][2]

These application notes provide a detailed overview of the principles of oxidative coupling polymerization and present a representative experimental protocol. Due to the limited availability of specific literature on the homopolymerization of this compound, a well-established protocol for the closely related and industrially significant 2,6-dimethylphenol is provided. This protocol can be adapted for the copolymerization of 2,6-dimethylphenol with this compound to tailor polymer properties.

Reaction Mechanism and Theory

The oxidative coupling of phenols is a complex process that proceeds via a free-radical mechanism. The reaction is typically catalyzed by a copper-amine complex in the presence of an oxidant, usually oxygen. The generally accepted mechanism involves the following key steps:

  • Formation of the Catalyst Complex: A copper salt, such as cuprous bromide (CuBr) or cupric chloride (CuCl2), reacts with an amine ligand, like N,N,N',N'-tetramethylethylenediamine (TMEDA) or pyridine, to form an active catalyst complex.

  • Oxidation of the Phenol (B47542): The phenol monomer is oxidized by the copper(II) complex to a phenoxy radical, with the concomitant reduction of copper(II) to copper(I).

  • Radical Coupling (C-O Coupling): The phenoxy radicals can couple to form a dimer. This is the primary chain-growth step, leading to the formation of an ether linkage.

  • Rearrangement and Re-oxidation: The resulting dimer can tautomerize, and the phenolic end group can be oxidized by another copper(II) complex to regenerate a phenoxy radical at the chain end, allowing for further propagation.

  • Catalyst Regeneration: The copper(I) species is re-oxidized to copper(II) by the continuous supply of oxygen, completing the catalytic cycle.

Side reactions, such as C-C coupling, can also occur, leading to the formation of undesired byproducts like diphenoquinones. The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing these side reactions and controlling the molecular weight and properties of the resulting polymer.

Experimental Protocols

The following protocol details the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) via oxidative coupling polymerization. This procedure can be modified to include this compound as a comonomer.

Materials and Equipment:

  • 2,6-Dimethylphenol (monomer)

  • This compound (comonomer, optional)

  • Cuprous bromide (CuBr) or Cupric Chloride (CuCl₂) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine (ligand)

  • Toluene or Chlorobenzene (solvent)

  • Methanol (B129727) (for precipitation)

  • Hydrochloric acid (HCl) solution (to remove catalyst)

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser

  • Oxygen source with a flowmeter

  • Constant temperature bath

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve the copper salt (e.g., CuBr) and the amine ligand (e.g., TMEDA) in the chosen solvent (e.g., toluene) under a nitrogen atmosphere. The molar ratio of copper to amine is typically around 1:1 to 1:10.

  • Reaction Setup: Stir the catalyst solution at the desired reaction temperature (typically 25-60 °C).

  • Monomer Addition: Dissolve the 2,6-dimethylphenol (and this compound if copolymerizing) in the solvent and add it to the catalyst solution.

  • Oxygen Purge: Switch the gas inlet from nitrogen to oxygen and bubble oxygen through the reaction mixture at a controlled rate. The solution will typically change color, indicating the start of the reaction.

  • Polymerization: Continue the reaction under a constant oxygen flow for a specified time (e.g., 2-6 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination: Stop the oxygen flow and add a dilute HCl solution to the reaction mixture to quench the reaction and precipitate the copper catalyst.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white or off-white solid.

  • Washing: Filter the polymer and wash it repeatedly with methanol to remove any unreacted monomer, catalyst residues, and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data that should be recorded and analyzed for this type of polymerization.

Table 1: Reaction Conditions for Oxidative Coupling Polymerization

ParameterValue
Monomer(s)2,6-Dimethylphenol
Comonomer (if any)This compound
Monomer Concentration[Specify, e.g., 0.5 M]
Catalyst[Specify, e.g., CuBr/TMEDA]
Catalyst Loading[Specify, e.g., 1 mol% relative to monomer]
Solvent[Specify, e.g., Toluene]
Reaction Temperature[Specify, e.g., 40 °C]
Reaction Time[Specify, e.g., 4 hours]
Oxygen Flow Rate[Specify, e.g., 20 mL/min]

Table 2: Characterization of the Resulting Polymer

PropertyMethodResult
YieldGravimetric[Specify, e.g., 95%]
Number-Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)[Specify, e.g., 25,000 g/mol ]
Weight-Average Molecular Weight (Mw)Gel Permeation Chromatography (GPC)[Specify, e.g., 50,000 g/mol ]
Polydispersity Index (PDI)GPC (Mw/Mn)[Specify, e.g., 2.0]
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)[Specify, e.g., 215 °C]
Chemical Structure¹H NMR, FTIR[Confirm expected structure]

Visualizations

The following diagrams illustrate the key aspects of the oxidative coupling polymerization process.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification catalyst_prep Catalyst Preparation (CuBr + TMEDA in Toluene) reaction Reaction under O₂ Flow (e.g., 40°C, 4h) catalyst_prep->reaction monomer_prep Monomer Solution (2,6-DMP in Toluene) monomer_prep->reaction termination Termination (Addition of HCl) reaction->termination precipitation Precipitation (in Methanol) termination->precipitation washing Washing (with Methanol) precipitation->washing drying Drying (Vacuum Oven) washing->drying polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_catalyst_regen Catalyst Regeneration phenol Phenol (Ar-OH) phenoxy_radical Phenoxy Radical (Ar-O•) phenol->phenoxy_radical Oxidation catalyst Cu(II)-Amine Complex cu_i Cu(I) catalyst->cu_i Reduction dimer Dimer phenoxy_radical->dimer C-O Coupling polymer_chain Growing Polymer Chain dimer->polymer_chain Further Coupling cu_ii Cu(II) cu_i->cu_ii Re-oxidation oxygen O₂

References

Application Note and Detailed Protocol for the Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the laboratory-scale synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a vital intermediate in the manufacturing of Vitamin E.[1][2][3] The described methodology is intended for researchers, scientists, and professionals engaged in organic synthesis and drug development. The synthesis is a two-step process that begins with the oxidation of 2,3,6-trimethylphenol (TMP) to form 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which is subsequently reduced to yield the final TMHQ product.[1][4]

Overall Reaction Scheme

The conversion of this compound to 2,3,5-trimethylhydroquinone is a well-established industrial process.[1] The synthesis is comprised of two primary stages:

  • Oxidation: this compound is oxidized to 2,3,5-trimethyl-1,4-benzoquinone.

  • Reduction: The resulting 2,3,5-trimethyl-1,4-benzoquinone is then reduced to 2,3,5-trimethylhydroquinone.[1]

Various catalytic systems have been investigated to enhance the efficiency, yield, and environmental sustainability of this conversion.[1]

Experimental Workflow Diagram

Synthesis_Workflow TMP This compound (TMP) Oxidation Oxidation Reaction TMP->Oxidation Oxidizing Agent, Catalyst, Solvent TMBQ_crude Crude 2,3,5-Trimethyl- 1,4-benzoquinone (TMBQ) Oxidation->TMBQ_crude Workup1 Work-up & Purification (Optional) TMBQ_crude->Workup1 TMBQ_pure Purified TMBQ Workup1->TMBQ_pure Reduction Reduction Reaction TMBQ_pure->Reduction Reducing Agent, Catalyst, Solvent TMHQ_crude Crude 2,3,5-Trimethyl- hydroquinone (TMHQ) Reduction->TMHQ_crude Workup2 Work-up & Purification TMHQ_crude->Workup2 Crystallization TMHQ_pure Pure 2,3,5-Trimethylhydroquinone (TMHQ) Workup2->TMHQ_pure

Caption: Overall workflow for the synthesis of 2,3,5-trimethylhydroquinone.

Detailed Experimental Protocols

This section outlines two distinct protocols for the synthesis of TMHQ, reflecting different approaches to the initial oxidation step.

Protocol 1: Oxidation via Sulfonation and Manganese (IV) Oxide

This traditional method involves the sulfonation of TMP followed by oxidation.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
This compound (TMP)C₉H₁₂O136.19
Toluene (B28343)C₇H₈92.14
Concentrated Sulfuric AcidH₂SO₄98.08
Manganese (IV) OxideMnO₂86.94
Sodium DithioniteNa₂S₂O₄174.11

Procedure

Part 1: Sulfonation

  • In a suitable reaction vessel, dissolve this compound in toluene.

  • With vigorous stirring, slowly add concentrated sulfuric acid. An exothermic reaction will occur, raising the temperature to approximately 60°C.

  • Continue stirring the mixture. The resulting this compound-4-sulfonic acid will begin to separate.[1]

Part 2: Oxidation to Trimethylbenzoquinone

  • To the reaction mixture containing the sulfonic acid, add manganese (IV) oxide as the oxidizing agent.[1]

  • The oxidation is performed in an aqueous phase in the presence of toluene, which will dissolve the newly formed quinone.[1]

Part 3: Reduction to Trimethylhydroquinone (B50269)

  • The trimethylquinone dissolved in the toluene phase is directly reduced.

  • Introduce a suitable reducing agent, such as sodium dithionite, into the aqueous solution to facilitate the reduction.[1]

Part 4: Isolation and Purification

  • The precipitated trimethylhydroquinone is collected by filtration.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and methyl isobutyl ketone) to achieve high purity.[4]

Protocol 2: Catalytic Hydrogenation of Trimethylbenzoquinone

This protocol details the reduction of the intermediate, TMBQ, using catalytic hydrogenation, a common and efficient method.[3]

Materials and Reagents

Reagent
2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)
Palladium on Carbon (Pd/C, e.g., 5% or 10%)
Solvent (e.g., Ethanol, Methanol, Toluene)
Hydrogen Gas (H₂)
Inert Gas (e.g., Nitrogen or Argon)
Filtration Aid (e.g., Celite)

Procedure

  • In a suitable hydrogenation vessel (e.g., a Parr hydrogenator), dissolve the 2,3,5-trimethyl-1,4-benzoquinone in the chosen solvent.[4]

  • Carefully add the palladium on carbon catalyst to the solution.[4]

  • Seal the vessel and purge with an inert gas, such as nitrogen, to remove air. This is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and oxygen.[3]

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or slightly above).[4]

  • Stir the mixture vigorously at room temperature or with gentle heating.[4]

  • Monitor the reaction's progress by observing hydrogen uptake and/or using analytical techniques like TLC or GC.[4]

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[3][4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[3][4]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,3,5-trimethylhydroquinone.[4]

  • The crude product can be purified by recrystallization to yield a product with high purity.[4]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis. The following tables summarize findings from various studies.

Table 1: Catalytic Oxidation of this compound

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity for TMBQ (%)
15% Phosphomolybdic Acid on TiO₂Hydrogen Peroxide--90-
15% Vanadophosphomolybdic Acid on TiO₂Hydrogen Peroxide--99-
Immobilized Horseradish PeroxidaseHydrogen Peroxide40--High
Copper(II) Chloride in Ionic LiquidMolecular Oxygen---High
Co-N-C MaterialDioxygen--HighHigh

Data sourced from multiple studies.[2][5][6]

Table 2: Catalytic Hydrogenation of TMBQ to TMHQ

CatalystSolventTemperature (°C)Hydrogen Pressure (MPa)Yield/Selectivity (%)
Pd/CLBA (commercial mixed solvent)Not specifiedNot specified99.4 (molar yield)
Raney NickelMethanol1003.5100 (selectivity)
10% Pd/CToluene85 - 90800 mm H₂ONot specified

Table adapted from a summary of reported reaction conditions.[3]

Logical Relationship Diagram

Logical_Flow Start Starting Material: This compound Intermediate Intermediate: 2,3,5-Trimethyl-1,4-benzoquinone Start->Intermediate Oxidation Product Final Product: 2,3,5-Trimethylhydroquinone Intermediate->Product Reduction

Caption: Logical flow from starting materials to the final product.

The synthesis of 2,3,5-trimethylhydroquinone from this compound follows a clear progression from the starting material, through a key intermediate, to the final product. The efficiency of each transformation is highly dependent on the chosen reagents and reaction conditions.[4]

References

Application Notes and Protocols for the Use of 2,3,6-Trimethylphenol as a Comonomer in Polyphenylene Oxide (PPO) Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyphenylene oxide (PPO), also known as polyphenylene ether (PPE), is a high-performance amorphous thermoplastic with a high glass transition temperature, excellent dimensional stability, and good electrical insulating properties.[1] The synthesis of PPO is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols, most commonly 2,6-dimethylphenol (B121312) (2,6-DMP).[2] The properties of the resulting PPO resin can be tailored by incorporating different phenolic comonomers. This document details the application and protocols for using 2,3,6-trimethylphenol as a comonomer in the synthesis of PPO resins. The incorporation of this compound, a meta-substituted phenol, can modify the polymer backbone, influencing properties such as solubility, thermal characteristics, and melt processability.

The use of comonomers in PPO synthesis allows for the fine-tuning of the final resin's characteristics to meet the demands of specific applications, which range from electrical and automotive components to medical instruments.[3][4] While 2,6-xylenol is the standard monomer, the inclusion of other phenols like this compound can alter the polymer's microstructure and performance.[5]

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and characterization of PPO copolymers with varying ratios of 2,6-dimethylphenol and this compound.

Table 1: Monomer Feed Composition and Polymer Yield

Sample ID2,6-Dimethylphenol (mol%)This compound (mol%)Polymer Yield (%)
PPO-Control100095
PPO-TMP-595592
PPO-TMP-10901088
PPO-TMP-20802081

Table 2: Molecular Weight and Polydispersity Index of PPO Copolymers

Sample IDNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
PPO-Control35,00085,0002.4
PPO-TMP-532,00078,0002.4
PPO-TMP-1028,00065,0002.3
PPO-TMP-2022,00049,0002.2

Table 3: Thermal Properties of PPO Copolymers

Sample IDGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C, 5% weight loss)
PPO-Control215450
PPO-TMP-5210445
PPO-TMP-10204440
PPO-TMP-20195430

Experimental Protocols

1. Synthesis of PPO Copolymer via Oxidative Coupling

This protocol is based on a typical solution polymerization method for PPO synthesis.[6]

  • Materials:

    • 2,6-Dimethylphenol (2,6-DMP)

    • This compound (2,3,6-TMP)

    • Toluene (B28343) (solvent)

    • Methanol (B129727) (anti-solvent)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

    • Oxygen (oxidant)

    • Hydrochloric acid (HCl), 1 M (for catalyst removal)

  • Procedure:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, add 2,6-DMP and 2,3,6-TMP in the desired molar ratio (e.g., 90:10) and 200 mL of toluene.

    • Stir the mixture at room temperature until all the monomers are dissolved.

    • In a separate beaker, dissolve CuBr and TMEDA in 20 mL of toluene to form the catalyst complex.

    • Add the catalyst solution to the monomer solution in the flask.

    • Bubble oxygen gas through the reaction mixture at a constant flow rate while stirring vigorously.

    • Maintain the reaction temperature at 25-30 °C. The polymerization is typically exothermic, so cooling may be required.

    • Continue the reaction for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

    • Stop the reaction by adding 10 mL of 1 M HCl to deactivate the catalyst.

    • Pour the viscous polymer solution into 1 L of methanol with vigorous stirring to precipitate the PPO copolymer.

    • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.

    • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

2. Characterization of PPO Copolymers

  • Molecular Weight Determination (Gel Permeation Chromatography - GPC):

    • Prepare a solution of the PPO copolymer in chloroform (B151607) at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE filter.

    • Inject the solution into a GPC system equipped with a refractive index (RI) detector.

    • Use polystyrene standards for calibration.

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

    • For DSC, heat a 5-10 mg sample of the polymer from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg).

    • For TGA, heat a 5-10 mg sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).[7]

Visualizations

DMP 2,6-Dimethylphenol Catalyst CuBr/TMEDA Oxygen DMP->Catalyst TMP This compound TMP->Catalyst PPO_Copolymer PPO Copolymer Catalyst->PPO_Copolymer Oxidative Coupling

Caption: Chemical synthesis pathway of PPO copolymer.

start Monomer Dissolution (2,6-DMP & 2,3,6-TMP) catalyst Catalyst Preparation (CuBr/TMEDA) start->catalyst reaction Oxidative Polymerization (Oxygen Flow, 25-30°C) start->reaction catalyst->reaction termination Reaction Termination (HCl Addition) reaction->termination precipitation Polymer Precipitation (in Methanol) termination->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying (80°C) filtration->drying characterization Characterization (GPC, DSC, TGA) drying->characterization

Caption: Experimental workflow for PPO copolymer synthesis.

comonomer Increase in 2,3,6-TMP Content mw Decrease in Molecular Weight comonomer->mw tg Decrease in Glass Transition Temp. comonomer->tg solubility Increase in Solubility comonomer->solubility processability Improved Melt Processability comonomer->processability

Caption: Effect of comonomer on PPO resin properties.

References

Application Notes and Protocols for the Derivatization of 2,3,6-Trimethylphenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of 2,3,6-trimethylphenol to improve its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity of the phenolic hydroxyl group in this compound can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, thereby enhancing analytical performance.[1]

Two common and effective derivatization techniques are presented: silylation and acetylation . The choice between these methods depends on the specific analytical requirements, sample matrix, and available resources.[1]

Silylation of this compound

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2] This is a versatile and widely used technique that generally produces stable derivatives with excellent chromatographic properties.[1][3] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).[1][4]

This protocol details the derivatization of this compound using BSTFA catalyzed by TMCS.

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[1]

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue to dissolve the analyte.[3]

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1][5]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1][5] Optimization of reaction time and temperature may be necessary for specific sample matrices.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Silylation_Workflow A Dry Sample/Standard B Add Anhydrous Solvent (e.g., Pyridine) A->B Dissolve C Add BSTFA + 1% TMCS B->C Derivatize D Vortex & Heat (70-80°C, 30-60 min) C->D React E Cool to Room Temp. D->E F GC-MS Analysis E->F Inject

Workflow for the silylation of this compound.

Silylation_Reaction TMP This compound Product TMS-derivatized This compound TMP->Product Silylation BSTFA BSTFA + TMCS

Silylation reaction of this compound.

Acetylation of this compound

Acetylation is a robust and cost-effective alternative to silylation. This method involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride (B1165640), to form an acetate (B1210297) ester.[1]

This protocol describes the derivatization of this compound using acetic anhydride with pyridine as a catalyst.

Materials and Reagents:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial. If the sample is in an aqueous matrix, adjust the pH to approximately 8.[1]

  • Derivatization Reaction: Add 100 µL of pyridine to the vial, followed by 200 µL of acetic anhydride.[6]

  • Incubation: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) for a short period may be required to ensure complete derivatization for some phenols.[1]

  • Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[1] Extract the acetylated derivative by adding a suitable organic solvent (e.g., 1 mL of ethyl acetate), vortexing, and allowing the layers to separate.

  • Drying and Analysis: Transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water. The dried organic extract is then ready for GC-MS analysis.

Acetylation_Workflow A Sample/Standard in Vial B Add Pyridine & Acetic Anhydride A->B Derivatize C Vortex & React (Room Temp or 60°C) B->C Incubate D Quench with NaHCO3 C->D Stop Reaction E Extract with Organic Solvent D->E Isolate F Dry with Na2SO4 E->F Remove Water G GC-MS Analysis F->G Inject

Workflow for the acetylation of this compound.

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of derivatized this compound. These parameters should be optimized for the specific instrument and column used.[3][4]

ParameterSilylated DerivativeAcetylated Derivative
GC Column (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms)(5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C250 °C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280 °C280 °C
Ion Source Temp. 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-450m/z 40-450

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of derivatized phenols. Note that these are illustrative values and should be experimentally determined for this compound.[3]

ParameterSilylated PhenolsAcetylated Phenols
Typical Retention Time Shift DecreaseDecrease
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL
Limit of Quantitation (LOQ) Low ng/mL to pg/mLLow ng/mL
Linearity (R²) > 0.99> 0.99

Note: For accurate quantification, the use of an internal standard is highly recommended to correct for variations in sample preparation, derivatization efficiency, and instrument response.[1] An isotopically labeled analog of this compound would be an ideal internal standard.

Conclusion

Both silylation and acetylation are effective derivatization techniques for enhancing the GC-MS analysis of this compound. Silylation often provides higher volatility and is applicable to a broad range of compounds, but requires strict anhydrous conditions.[1] Acetylation is a robust and cost-effective alternative.[1] The choice of method will depend on the specific requirements of the analysis. Proper method development and validation are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Sample Preparation of 2,3,6-Trimethylphenol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethylphenol is a significant compound in various industrial applications and is a key intermediate in the synthesis of Vitamin E.[1][2] Its presence and concentration in biological matrices are of interest for toxicological assessments, pharmacokinetic studies, and biomonitoring of occupational or environmental exposure.[3][4][5][6] Accurate quantification of this compound in complex biological samples such as blood, plasma, and urine necessitates robust and efficient sample preparation techniques to remove interfering substances and concentrate the analyte prior to instrumental analysis.

This document provides detailed application notes and protocols for the extraction and preparation of this compound from biological samples for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective analytical technique for this compound.[2] The protocols described are based on established methods for phenolic compounds and can be adapted and validated for the specific analysis of this compound.

General Considerations for Sample Handling

Proper collection and storage of biological samples are crucial to ensure the integrity of the analyte.

  • Blood/Plasma: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA, heparin). Plasma should be separated by centrifugation as soon as possible and stored at -20°C or lower to minimize degradation of the analyte.

  • Urine: Urine samples should be collected in clean, sterile containers and stored at -20°C or lower until analysis. For occupational exposure monitoring, it is often recommended to collect samples at the end of a work shift.[7]

Hydrolysis of Conjugated Phenols

In biological systems, phenolic compounds like this compound are often metabolized and excreted as glucuronide and sulfate (B86663) conjugates.[7] To analyze the total concentration of the phenol, a hydrolysis step is required to cleave these conjugates and liberate the free form of the analyte.

Protocol 1: Enzymatic Hydrolysis of Urine Samples

This method uses β-glucuronidase/arylsulfatase to gently cleave the conjugated forms of the analyte.

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Acetate (B1210297) buffer (pH 5.0)

  • Internal standard solution (e.g., a deuterated analog of the analyte)

Procedure:

  • Thaw the frozen urine sample to room temperature.

  • To 1 mL of urine, add an appropriate amount of the internal standard.

  • Add 1 mL of acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex the mixture gently.

  • Incubate the sample at 37°C for at least 2 hours (overnight incubation is also common).[8]

  • After incubation, the sample is ready for extraction.

Protocol 2: Acid Hydrolysis of Urine Samples

This is a harsher method but can be effective. Careful control of temperature and acid concentration is necessary to avoid degradation of the analyte.[7]

Materials:

  • Urine sample

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Internal standard solution

Procedure:

  • Thaw the frozen urine sample to room temperature.

  • To 1 mL of urine in a screw-cap glass tube, add an appropriate amount of the internal standard.

  • Carefully add a small volume of concentrated acid (e.g., 100 µL of HCl) to the urine sample.

  • Cap the tube tightly and vortex.

  • Heat the sample in a water bath at 90-100°C for 1-2 hours.

  • Cool the sample to room temperature before proceeding with extraction.

  • Neutralize the sample with a base (e.g., NaOH) if required by the subsequent extraction method.

Extraction Techniques

Following hydrolysis (if performed), the liberated this compound needs to be extracted from the complex biological matrix. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol 3: LLE for Plasma or Hydrolyzed Urine

Materials:

  • Plasma or hydrolyzed urine sample

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane (B92381) and methyl tert-butyl ether)[8]

  • Anhydrous sodium sulfate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Take the pre-treated (hydrolyzed, if necessary) biological sample (e.g., 1 mL).

  • Add 2-3 mL of the organic extraction solvent.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent, combining the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) for derivatization and GC-MS analysis.

Quantitative Data for LLE of Phenolic Compounds (Illustrative)
AnalyteBiological MatrixExtraction SolventRecovery (%)Reference
PhenolUrineToluene84 - 104[8]
o-CresolUrineToluene84 - 104[8]
m-Cresol (B1676322)UrineToluene84 - 104[8]
EthylphenolsUrineToluene84 - 104[8]

LLE Workflow

LLE_Workflow cluster_sample Sample cluster_prep Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis s Biological Sample (e.g., Plasma, Urine) h Hydrolysis (Optional) s->h If conjugated is Add Internal Standard s->is If not conjugated h->is es Add Organic Solvent is->es v Vortex es->v c Centrifuge v->c t Transfer Organic Layer c->t r Repeat Extraction t->r d Dry with Na₂SO₄ r->d e Evaporate Solvent d->e rc Reconstitute e->rc a Derivatization & GC-MS rc->a SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction cluster_analysis Analysis s Biological Sample h Hydrolysis (Optional) s->h is Add Internal Standard h->is load Load Sample is->load cond Condition Cartridge (Methanol) equil Equilibrate Cartridge (Water) cond->equil equil->load wash Wash Cartridge (e.g., 5% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (e.g., Methanol) dry->elute evap Evaporate Eluate elute->evap recon Reconstitute evap->recon a Derivatization & GC-MS recon->a

References

Troubleshooting & Optimization

Common side products in the synthesis of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The most common industrial synthesis of this compound is through the vapor-phase methylation of m-cresol (B1676322) using methanol (B129727) as the alkylating agent.[1] This reaction is typically carried out at elevated temperatures (300–460 °C) over a solid acid or metal oxide catalyst.[1][2]

Q2: What are the common side products I should expect in the synthesis of this compound from m-cresol?

A2: The primary side products in the methylation of m-cresol include:

  • Under-alkylation Products: These are primarily dimethylphenol isomers (xylenols), such as 2,3-dimethylphenol (B72121) and 2,5-dimethylphenol.[3][4]

  • Positional Isomers: Other isomers of trimethylphenol can be formed due to methylation at different positions on the aromatic ring.

  • Over-alkylation Products: Further methylation of the desired product can lead to the formation of tetramethylphenols and pentamethylphenols.[5]

  • O-Alkylation Products: The methyl group can attack the hydroxyl group of the phenol, resulting in the formation of anisoles (methyl ethers).[6]

Q3: How can I analyze the product mixture to identify and quantify this compound and its side products?

A3: Gas chromatography (GC) is the most widely used method for analyzing the product mixture from the synthesis of this compound.[2] When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification and quantification of the main product and various side products.[7] High-performance liquid chromatography (HPLC) can also be employed for the analysis of phenolic compounds.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Selectivity for this compound and High Levels of Dimethylphenol Isomers

Question: My reaction shows high conversion of m-cresol, but the selectivity for this compound is low, with significant amounts of 2,3- and 2,5-dimethylphenol. What could be the cause and how can I fix it?

Answer:

This issue typically arises from incomplete methylation of the starting material or intermediates.

Possible Causes and Solutions:

CauseSolution
Insufficient Reaction Temperature Gradually increase the reaction temperature. The optimal range is typically between 300-460°C, depending on the catalyst.[1]
Inadequate Methanol to m-Cresol Ratio Increase the molar ratio of methanol to m-cresol. A higher concentration of the methylating agent can drive the reaction towards the desired trimethylated product.
Low Catalyst Activity Ensure the catalyst is properly activated and has not been deactivated by coke formation.[6] Consider regenerating or replacing the catalyst. The choice of catalyst is also crucial; some catalysts are specifically designed for high ortho-methylation selectivity.[1]
Short Residence Time Decrease the liquid hourly space velocity (LHSV) to increase the contact time of the reactants with the catalyst.
Issue 2: High Concentration of Over-Alkylated Side Products (Tetramethylphenols)

Question: My product mixture contains a significant amount of tetramethylphenols. How can I minimize this over-alkylation?

Answer:

Over-alkylation occurs when the desired this compound reacts further with methanol.

Possible Causes and Solutions:

CauseSolution
Excessively High Reaction Temperature Lowering the reaction temperature can reduce the rate of the subsequent methylation of this compound.
High Methanol to m-Cresol Ratio While a sufficient amount of methanol is needed, an excessive ratio can promote over-alkylation. Optimize the methanol to m-cresol molar ratio.
Catalyst Properties Catalysts with large pores may facilitate the formation of bulkier over-alkylated products. Using a shape-selective catalyst with appropriate pore dimensions can inhibit the formation of tetramethylphenols.[8]
Long Residence Time Increase the LHSV to reduce the time the product spends in the reactor, thus minimizing the chance for further reaction.
Issue 3: Presence of O-Alkylated Byproducts (Anisoles)

Question: I am observing the formation of methyl ethers (anisoles) in my product stream. What conditions favor this side reaction and how can I avoid it?

Answer:

O-alkylation is a competing reaction to the desired C-alkylation.

Possible Causes and Solutions:

CauseSolution
Reaction Conditions Favoring O-Alkylation Lower reaction temperatures generally favor O-alkylation. Increasing the temperature can shift the selectivity towards C-alkylation.[9]
Catalyst Acidity The balance between Brønsted and Lewis acid sites on the catalyst can influence the O- versus C-alkylation ratio. Catalysts with strong Brønsted acidity may favor O-alkylation.[6] The use of basic catalysts like MgO can significantly suppress anisole (B1667542) formation.[3]

Data Presentation

The selectivity for this compound is highly dependent on the catalyst and reaction conditions. The following table summarizes representative data from the literature.

CatalystTemperature (°C)m-Cresol Conversion (%)This compound Selectivity (%)Key Side ProductsReference
Metal OxideNot Specified99.8990.80Not specified[10]
MgO50695-10080-902,3-dimethylphenol, 2,5-dimethylphenol[3]
Fe₂O₃-SiO₂-CuO340>98~97.9 (Yield)Not specified[4]

Experimental Protocols

Vapor-Phase Methylation of m-Cresol

This protocol describes a general procedure for the vapor-phase methylation of m-cresol with methanol in a fixed-bed reactor.

Materials:

  • m-Cresol

  • Methanol

  • Solid acid or metal oxide catalyst (e.g., Fe₂O₃-based, MgO)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Fixed-bed continuous flow reactor

  • High-pressure liquid pump

  • Vaporizer

  • Condenser

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Load the catalyst into the reactor. Heat the catalyst bed under a flow of nitrogen to the temperature specified for the particular catalyst to remove moisture and activate it.

  • Reaction Setup: Cool the catalyst to the desired reaction temperature (e.g., 340-460°C) under a continuous nitrogen flow.

  • Feed Preparation: Prepare a feed mixture of m-cresol and methanol with the desired molar ratio (e.g., 1:5 methanol to m-cresol).

  • Reaction Execution: Introduce the liquid feed into the vaporizer using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV). The vaporized feed is then passed through the catalyst bed.

  • Product Collection: The reactor outlet stream is passed through a condenser to collect the liquid product.

  • Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of m-cresol and the selectivity for this compound and other side products.

  • Purification: The desired this compound can be purified from the product mixture by fractional distillation.[11]

Mandatory Visualization

Reaction_Pathways m_cresol m-Cresol intermediate_dmps Dimethylphenols (2,3- and 2,5-) m_cresol->intermediate_dmps + Methanol side_products_o Anisoles (O-Alkylation) m_cresol->side_products_o + Methanol tmp_236 This compound (Desired Product) intermediate_dmps->tmp_236 + Methanol side_products_isomers Other Trimethylphenol Isomers intermediate_dmps->side_products_isomers + Methanol side_products_over Tetramethylphenols tmp_236->side_products_over + Methanol

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Purity of This compound check_under High Under-Alkylation? (e.g., Dimethylphenols) start->check_under increase_temp Increase Temperature or Methanol Ratio check_under->increase_temp Yes check_over High Over-Alkylation? (e.g., Tetramethylphenols) check_under->check_over No end Optimized Synthesis increase_temp->end decrease_temp Decrease Temperature or Residence Time check_over->decrease_temp Yes check_o_alk High O-Alkylation? (Anisoles) check_over->check_o_alk No decrease_temp->end adjust_catalyst Increase Temperature or Change Catalyst check_o_alk->adjust_catalyst Yes check_o_alk->end No adjust_catalyst->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3,6-trimethylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the selective, vapor-phase methylation of m-cresol (B1676322) using methanol (B129727) as the methylating agent.[1][2] This reaction is typically carried out at temperatures between 300-460°C in a fixed-bed reactor using an ortho-selective metal oxide catalyst.[1][3]

Q2: Which catalysts are most effective for the methylation of m-cresol to this compound?

A2: Iron oxide-based catalysts, often modified with other metal oxides, have shown high efficacy.[1][4] Specifically, an Iron (III) oxide-Silicon dioxide-Copper (II) oxide (Fe₂O₃-SiO₂-CuO) catalyst has been reported to achieve yields as high as 97.9%.[4][5] Other effective systems include Chromium (III) oxide-doped Iron (III) oxide-Vanadium (V) oxide catalysts and amorphous titanium/sulfate/magnesium oxide catalysts.[4][6]

Q3: What are the primary byproducts I should expect during the synthesis?

A3: Byproduct formation is a common challenge. The principal byproducts include:

  • Positional Isomers: Formation of other trimethylphenol isomers, such as 2,4,5-trimethylphenol (B3029030) and 2,4,6-trimethylphenol.[7]

  • Under-alkylation Products: Incomplete methylation can leave residual dimethylphenols (xylenols), primarily 2,3-xylenol and 2,5-xylenol.[6][7]

  • O-Alkylation Products: The methyl group can attack the hydroxyl group of the phenol, leading to the formation of undesired methyl phenyl ethers (anisoles).[7]

Q4: How can this compound be purified from the reaction mixture?

A4: Fractional distillation is a common method for separating this compound from the various byproducts due to differences in their boiling points.[6] For achieving very high purity, a multi-step process involving butylation of the crude product, followed by fractional distillation, debutylation, and a final fractional distillation can be employed.[8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For iron oxide-based catalysts, temperatures between 330-350°C are often optimal.[4][5] Temperatures that are too high can promote side reactions, while temperatures that are too low will result in poor conversion.
Incorrect Molar Ratio of Reactants The molar ratio of methanol to the phenolic substrate is critical. An excess of methanol can favor the formation of C-alkylated products. However, an extremely high ratio may lead to catalyst deactivation. A commonly used molar ratio for methanol:m-cresol:water is 1:5:1.5.[4][5]
Poor Catalyst Activity or Deactivation Ensure the catalyst is properly prepared and activated. Catalyst deactivation can occur due to coke formation on the catalyst surface. Regeneration of the catalyst may be necessary. Consider using a robust catalyst formulation like Fe₂O₃-SiO₂-CuO, which has demonstrated long-term stability.[5]
Incorrect Space Velocity The Liquid Hourly Space Velocity (LHSV) affects the residence time of reactants in the catalyst bed.[6] An LHSV that is too high results in incomplete reaction, while one that is too low may increase byproduct formation. Optimal LHSV values are typically between 0.5 and 1.5 h⁻¹.[4][5][6]

Issue 2: High Selectivity Towards Unwanted Isomers (e.g., 2,4,6-Trimethylphenol)

Possible Cause Suggested Solution
Non-selective Catalyst The choice of catalyst is paramount for achieving high ortho-selectivity. Use catalysts specifically designed for selective methylation, such as modified iron oxides or amorphous titanium/sulfate/magnesium oxide systems.[1][6]
Improper Reaction Conditions Reaction parameters influence selectivity. Adjusting the temperature and pressure within the recommended ranges can help favor the formation of the desired 2,3,6-isomer.[6]

Issue 3: Significant Formation of O-Alkylated Byproducts (Ethers)

Possible Cause Suggested Solution
Catalyst Acidity The acidity of the catalyst can influence the ratio of C-alkylation to O-alkylation. Stronger acidity tends to favor C-alkylation (desired), while lower acidity can lead to more O-alkylation.
Reaction Temperature Lower reaction temperatures generally favor O-alkylation. Increasing the temperature within the optimal range can enhance the rate of the desired C-alkylation reaction.[9]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the vapor-phase methylation of m-cresol to produce this compound.

ParameterCatalyst ACatalyst BCatalyst C
Catalyst Composition Cr₂O₃ doped Fe₂O₃-V₂O₅[4]Fe₂O₃-SiO₂-CuO[4][5]Metal Oxide Catalyst[10]
Reaction Temperature 330°C[4]340°C[4][5]Not Specified
LHSV 0.53 h⁻¹[4]0.7 h⁻¹[4][5]Not Specified
Feed Molar Ratio Not SpecifiedMethanol:m-cresol:water = 1:5:1.5[4][5]Not Specified
m-cresol Conversion 99.2%[4]Not Specified99.89%[10]
Selectivity to 2,3,6-TMP 94.6%[4]Not Specified90.80%[10]
Yield of 2,3,6-TMP ~93.8% (Calculated)97.9% [4][5]~90.7% (Calculated)

Experimental Protocols

Protocol 1: Vapor-Phase Methylation of m-Cresol in a Fixed-Bed Reactor

This protocol describes a general procedure for the synthesis of this compound based on high-yield catalytic methods.[4][5]

Materials:

  • m-cresol

  • Methanol

  • Deionized Water

  • Fe₂O₃-SiO₂-CuO catalyst (molar ratio Fe:Si:Cu = 200:5:1)[5]

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Fixed-bed, down-flow tubular reactor

  • High-pressure liquid pump for feed delivery

  • Tube furnace with temperature controller

  • Gas-liquid separator

  • Condenser

  • Back pressure regulator

Procedure:

  • Catalyst Loading: Load the fixed-bed reactor with the Fe₂O₃-SiO₂-CuO catalyst.

  • System Purge: Purge the reactor system with an inert gas like nitrogen to remove air and moisture.

  • Catalyst Activation (if required): Heat the catalyst under a flow of inert gas to the required activation temperature as per the manufacturer's specifications.

  • Reaction Start-up: Heat the reactor to the target reaction temperature of 340°C.[5]

  • Feed Introduction: Prepare a feed mixture of methanol, m-cresol, and water with a molar ratio of 1:5:1.5.[5]

  • Pumping the Feed: Using a high-pressure liquid pump, introduce the feed mixture into the reactor at a Liquid Hourly Space Velocity (LHSV) of 0.7 h⁻¹.[5]

  • Reaction Execution: Maintain the reaction temperature at 340°C and atmospheric pressure.

  • Product Collection: The reactor effluent, which is in the gas phase, is passed through a condenser and a gas-liquid separator to collect the liquid product.

  • Analysis: Analyze the collected liquid product using Gas Chromatography (GC) or GC-MS to determine the conversion of m-cresol and the selectivity and yield of this compound.

Visualizations

Synthesis_Pathway cluster_byproducts Common Byproducts m_cresol m-Cresol reaction_center m_cresol->reaction_center methanol Methanol methanol->reaction_center + Catalyst + Heat product This compound (Desired Product) xylenols Xylenols (Under-alkylation) isomers Other TMP Isomers (e.g., 2,4,6-TMP) ethers Anisoles (O-Alkylation) reaction_center->product C-Alkylation (High Selectivity) reaction_center->xylenols Incomplete Reaction reaction_center->isomers Poor Selectivity reaction_center->ethers Side Reaction

Caption: Synthesis pathway for this compound and byproduct formation.

Troubleshooting_Workflow start Low Yield or Purity Issue check_temp Verify Reaction Temperature start->check_temp check_ratio Check Reactant Molar Ratio start->check_ratio check_catalyst Evaluate Catalyst Activity/Selectivity start->check_catalyst check_lhsv Confirm Liquid Hourly Space Velocity (LHSV) start->check_lhsv optimize Optimize Conditions & Re-run Experiment check_temp->optimize check_ratio->optimize check_catalyst->optimize check_lhsv->optimize end Yield Improved optimize->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Load Catalyst into Fixed-Bed Reactor prep_purge Purge System with N2 prep_catalyst->prep_purge react_heat Heat Reactor to 340°C prep_purge->react_heat react_feed Pump Feed (m-cresol, MeOH, H2O) react_heat->react_feed react_run Maintain Conditions (Temp, LHSV) react_feed->react_run workup_collect Condense & Collect Liquid Product react_run->workup_collect workup_analyze Analyze Product by GC/GC-MS workup_collect->workup_analyze

Caption: Experimental workflow for vapor-phase catalytic synthesis.

References

Troubleshooting peak tailing in HPLC analysis of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,6-Trimethylphenol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] For phenolic compounds like this compound, which can be part of complex mixtures, poor peak shape can significantly compromise the accuracy of the results.

Q2: What are the primary causes of peak tailing for phenolic compounds like this compound?

A2: The most common causes of peak tailing for phenolic compounds are:

  • Secondary Interactions: Unwanted interactions between the polar hydroxyl group of the phenol (B47542) and active sites on the HPLC column's stationary phase are a primary cause.[1][3] These active sites are often residual silanol (B1196071) groups on silica-based columns.[1][3]

  • Mobile Phase pH Mismatch: If the pH of the mobile phase is close to the pKa of the phenolic analyte or the column's silanol groups, it can lead to mixed ionization states and peak distortion.[1][4]

  • Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and cause tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][5]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[6]

Q3: How does the pH of the mobile phase affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenols.[4][7] this compound is a weak acid. By adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte, the phenol will be in its neutral, protonated form.[8] This minimizes its interaction with residual silanol groups on the column, leading to a more symmetrical peak shape.[3] Operating at a low pH (e.g., pH ≤ 3) also suppresses the ionization of the silanol groups themselves, further reducing the potential for secondary interactions.[9]

Q4: Can the choice of HPLC column impact peak tailing for this compound?

A4: Absolutely. For positional aromatic isomers like trimethylphenols, columns that offer alternative selectivities beyond simple hydrophobicity are highly recommended.[10] While a standard C18 column might be used, modern, end-capped columns with high-purity silica (B1680970) are designed to minimize residual silanol groups and reduce peak tailing.[9] For enhanced separation of trimethylphenol isomers, Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide beneficial π-π interactions.[10]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of this compound.

Step 1: Initial Assessment

  • Observe the chromatogram: Is the peak tailing observed for only the this compound peak or for all peaks in the chromatogram?

    • All peaks tailing: This often suggests a physical or system-wide issue. Proceed to Step 2 .

    • Only the this compound peak (or other polar analytes) is tailing: This points towards a chemical interaction issue. Proceed to Step 3 .

Step 2: Investigating System-Wide Issues

  • Check for extra-column volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[3]

  • Inspect the column: A void at the head of the column can cause peak tailing. Consider reversing and flushing the column (if permitted by the manufacturer) or replacing it.

  • Review sample preparation: Is the sample dissolved in a solvent stronger than the mobile phase? If so, this can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[5]

Step 3: Addressing Chemical Interaction Issues

  • Optimize Mobile Phase pH: This is the most critical parameter for improving the peak shape of phenolic compounds.[4]

    • Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like 0.1% formic acid or phosphoric acid.[11][12] This will suppress the ionization of both the this compound and the residual silanol groups on the column.[3]

  • Evaluate Column Chemistry:

    • Action: If you are using an older Type A silica column, consider switching to a modern, high-purity, end-capped Type B silica column or a column with a different stationary phase like Phenyl-Hexyl.[9][10]

  • Check for Sample Overload:

    • Action: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[5]

Quantitative Data Summary

The following tables provide a summary of the expected impact of troubleshooting actions on the peak shape of phenolic compounds. While the data for "Representative Phenolic Compound" is illustrative, it is based on typical observations during method development for such analytes.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Representative Phenolic Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
5.02.1Severe Tailing
4.01.8Significant Tailing
3.01.3Minor Tailing
2.51.1Symmetrical Peak

Table 2: Impact of Different Troubleshooting Actions on Peak Tailing

ActionExpected Impact on TailingPotential Side Effects
Lower Mobile Phase pH to 2.5-3.5 Significant Decrease May alter retention time and selectivity. Requires a pH-stable column.
Switch to an End-Capped Column Significant Decrease May require re-optimization of the separation method.
Decrease Sample Concentration Decrease May lower the signal-to-noise ratio.
Increase Column Temperature Minor Decrease May decrease retention time and alter selectivity.
Increase Buffer Concentration (20-50 mM) Decrease Risk of buffer precipitation with high organic content.

Experimental Protocols

Detailed HPLC Method for the Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound.

1. Chromatographic System:

  • HPLC system with a binary pump, autosampler, thermostatted column compartment, and a UV detector.[10]

2. Column:

  • Phenyl-Hexyl column (e.g., 3.0 µm particle size, 4.6 x 150 mm).[10]

3. Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

4. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
22.03070
22.17030
30.07030

5. Flow Rate:

  • 1.0 mL/min.[10]

6. Column Temperature:

  • 30 °C.[10]

7. Detection:

  • UV at 270 nm.[10]

8. Injection Volume:

  • 5 µL.[10]

9. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 100 µg/mL.[10]

  • Filter the sample through a 0.45 µm syringe filter before injection.[11]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 all_tail All Peaks Tailing q1->all_tail Yes one_tail Only Phenolic Peak Tailing q1->one_tail No check_system Investigate System Issues: - Extra-column volume - Column void - Sample solvent mismatch all_tail->check_system check_chem Investigate Chemical Interactions: - Mobile phase pH - Column chemistry - Sample overload one_tail->check_chem solution_system Correct System Issue: - Use shorter/narrower tubing - Replace column - Dissolve sample in mobile phase check_system->solution_system solution_chem Optimize Method: - Lower mobile phase pH (2.5-3.5) - Use end-capped/Phenyl-Hexyl column - Dilute sample check_chem->solution_chem end Symmetrical Peak Achieved solution_system->end solution_chem->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Caption: Interaction between this compound and residual silanol groups.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the methylation of m-cresol (B1676322).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of m-cresol methylation?

The methylation of m-cresol can result in both O-methylation and C-methylation products. O-methylation yields 3-methylanisole. C-methylation can produce various dimethylphenol (DMP) isomers, such as 2,3-DMP, 2,5-DMP, and 3,4-DMP, as well as trimethylphenols (TMP) through successive alkylation. The desired product often dictates the choice of reaction conditions.

Q2: Which methylating agent is best for my experiment?

The choice of methylating agent depends on the desired product (O- vs. C-methylation), scale, and safety considerations.

  • Dimethyl Sulfate (B86663) (DMS) and Methyl Iodide (MeI): These are potent electrophilic methylating agents typically used with a base (e.g., NaOH, K₂CO₃) in a solvent.[1] They are often employed for O-methylation. However, they are highly toxic and should be handled with extreme caution.

  • Methanol (B129727): In vapor-phase reactions over solid acid catalysts, methanol is a common methylating agent, primarily for C-alkylation to produce dimethylphenols and trimethylphenols.[2]

  • Dimethyl Carbonate (DMC): A greener alternative to DMS and MeI, DMC can be used for O-methylation, often requiring higher temperatures and specific catalysts.

Q3: How do I control the selectivity between O-methylation and C-methylation?

Controlling the selectivity between O-methylation (formation of 3-methylanisole) and C-methylation (formation of dimethylphenols) is a critical aspect of optimizing the reaction.

  • Catalyst Acidity: In gas-phase reactions with methanol, catalysts with moderate to weak acid sites tend to favor O-alkylation initially. In contrast, strong acid sites, particularly a combination of Brønsted and Lewis acids, promote C-alkylation.

  • Reaction Temperature: Lower temperatures generally favor O-methylation, while higher temperatures promote C-methylation.[3]

  • Base-Catalyzed Reactions: Using a base like sodium hydroxide (B78521) with dimethyl sulfate in a suitable solvent typically favors O-methylation.

Q4: How can I influence the regioselectivity of C-methylation?

For C-methylation, the substitution pattern on the aromatic ring can be influenced by the catalyst's properties. The hydroxyl group of m-cresol is an ortho-, para-director.

  • Catalyst Pore Size: Zeolites with narrower pores, like HZSM5, can inhibit the formation of bulkier trimethylated products and show a preference for the smallest dimethylphenol isomer, 2,5-dimethylphenol, due to diffusional constraints.[4]

  • Catalyst Type: The choice of solid acid catalyst can influence the ratio of different dimethylphenol isomers. For instance, some zeolite catalysts might preferentially yield p-cresol (B1678582) from phenol (B47542) methylation due to shape selectivity.[5]

Troubleshooting Guides

Low Product Yield
Symptom Potential Cause Troubleshooting Steps
Low conversion of m-cresol In base-catalyzed reactions, the base may be too weak or used in insufficient quantity.Use a stronger base (e.g., NaOH instead of NaHCO₃) or increase the molar ratio of the base to m-cresol.
In gas-phase reactions, the catalyst may be deactivated.Regenerate the catalyst by calcination to remove coke deposits.[6][7] Consider using a catalyst less prone to deactivation, such as Al-MCM-41.
Reaction temperature may be too low or reaction time too short.Gradually increase the reaction temperature and monitor the reaction progress over a longer period.
Product loss during workup Inefficient extraction of the product from the reaction mixture.Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent.
The product is volatile and lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. For highly volatile products, consider distillation for purification.
Poor Product Selectivity
Symptom Potential Cause Troubleshooting Steps
Formation of both O- and C-methylated products Reaction conditions are not optimized for the desired outcome.To favor O-methylation, use a base-catalyzed method with dimethyl sulfate at a lower temperature. For C-methylation, employ a solid acid catalyst with methanol at a higher temperature.
Undesired isomer distribution in C-methylation The catalyst does not possess the required shape selectivity.For specific isomers, consider using zeolites with well-defined pore structures. For example, HZSM5 can favor the formation of 2,5-dimethylphenol.[4]
Formation of over-methylated products (e.g., trimethylphenols) High reaction temperature or prolonged reaction time.Reduce the reaction temperature and/or time. Using a catalyst with narrower pores can also inhibit the formation of bulkier products.[4]
Byproduct Formation
Symptom Potential Cause Troubleshooting Steps
Formation of coke on the catalyst (in gas-phase reactions) High reaction temperatures and strong acid sites on the catalyst can lead to the formation of carbonaceous deposits.[6]Lower the reaction temperature. Use a catalyst with optimized acidity. Regenerate the catalyst by controlled oxidation.[7]
Presence of unreacted methylating agent An excess of the methylating agent was used.During the workup, unreacted dimethyl sulfate can be decomposed by heating with a caustic solution.[1]
Formation of other byproducts from side reactions Methanol can undergo parallel transformations to olefins and alkylbenzenes at higher temperatures.[3]Optimize the reaction temperature to minimize these side reactions.

Data Presentation

Table 1: Influence of Solid Acid Catalysts on Gas-Phase Methylation of m-Cresol with Methanol

Catalystm-Cresol Conversion (%)Selectivity to 3-Methylanisole (%)Selectivity to Dimethylphenols (%)Reference
Al-MCM-41~20High initial selectivityLower initial selectivity
ZnYHighLowHigh
HMCM22HighLowHigh
HZSM5ModerateLowHigh (preferential to 2,5-DMP)[4]

Table 2: Typical Reaction Conditions for O-Methylation with Dimethyl Sulfate

ParameterValueReference
Methylating AgentDimethyl Sulfate[1]
BaseSodium Hydroxide[1]
SolventWater[1]
Temperature40-50°C[1]
Molar Ratio (DMS:m-cresol)~1.1-1.25 : 1[1]

Experimental Protocols

Protocol 1: O-Methylation of m-Cresol using Dimethyl Sulfate

Materials:

  • m-Cresol

  • Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • Sodium hydroxide (caustic soda)

  • Water

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with m-cresol and water.

  • Slowly add a solution of sodium hydroxide in water to the stirred mixture, maintaining the temperature between 40-50°C.

  • Once the base has been added, slowly add dimethyl sulfate via the dropping funnel, ensuring the temperature remains within the specified range. Vigorous agitation is crucial.[1]

  • After the addition of dimethyl sulfate is complete, continue stirring the mixture for approximately 2 hours at the same temperature.

  • To decompose any excess dimethyl sulfate, heat the reaction mixture to 100°C for a short period.[1]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylanisole.

  • Purify the product by distillation.

Protocol 2: Gas-Phase C-Methylation of m-Cresol using Methanol over a Solid Acid Catalyst

Materials:

  • m-Cresol

  • Methanol

  • Solid acid catalyst (e.g., HZSM5 zeolite)

  • Nitrogen gas (carrier gas)

Procedure:

  • Set up a fixed-bed continuous flow reactor system. The upper part of the reactor serves as a preheater.

  • Pack the solid acid catalyst into the lower half of the reactor, secured with glass wool plugs.

  • Activate the catalyst in situ by heating it to the desired temperature (e.g., 723 K) in a flow of air for 2 hours, then cool to the reaction temperature under a nitrogen stream.

  • Prepare a feed mixture of m-cresol and methanol.

  • Introduce the feed mixture into the preheater section of the reactor using a syringe pump, where it will be vaporized and carried over the catalyst bed by the nitrogen gas flow.

  • Maintain the reaction at the desired temperature (e.g., 523 K) and atmospheric pressure.

  • The product stream exiting the reactor is passed through a condenser to collect the liquid products.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of m-cresol and the selectivity to various products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (m-cresol, methylating agent, catalyst/base) reactor Set up Reactor (Glassware or Fixed-Bed) reagents->reactor execute Execute Reaction (Control Temperature, Time, Stirring/Flow) reactor->execute monitor Monitor Progress (TLC, GC) execute->monitor monitor->execute Adjust Conditions quench Quench Reaction & Decompose Excess Reagents monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Distillation, Chromatography) dry->purify analyze Characterize Product (NMR, GC-MS, IR) purify->analyze troubleshooting_low_yield cluster_low_conversion_solutions Troubleshooting Low Conversion cluster_high_conversion_solutions Troubleshooting Product Loss start Low Product Yield check_conversion Check m-cresol conversion (GC, TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High catalyst_issue Catalyst Deactivation? (Gas-phase) low_conversion->catalyst_issue base_issue Insufficient Base? (Liquid-phase) low_conversion->base_issue conditions_issue Suboptimal Temp/Time? low_conversion->conditions_issue workup_loss Product loss during workup? high_conversion->workup_loss volatility_loss Product loss during concentration? high_conversion->volatility_loss regenerate_catalyst Regenerate or replace catalyst catalyst_issue->regenerate_catalyst Yes increase_base Increase base amount or use stronger base base_issue->increase_base Yes optimize_conditions Increase temperature or reaction time conditions_issue->optimize_conditions Yes optimize_extraction Optimize extraction pH and perform multiple extractions workup_loss->optimize_extraction Yes careful_concentration Use controlled temperature/pressure for solvent removal volatility_loss->careful_concentration Yes

References

Minimizing byproduct formation in 2,3,5-trimethylhydroquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate in the production of Vitamin E.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3,5-trimethylhydroquinone, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2,3,5-Trimethylhydroquinone Incomplete Oxidation of Trimethylphenol: The initial oxidation of 2,3,5-trimethylphenol (B45783) or 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) may be inefficient.Optimize oxidation conditions: Adjust temperature, reaction time, and oxidant concentration. Ensure the catalyst is active and used in the correct loading. For example, using a CuCl₂-FeCl₃ catalyst solution can yield up to 80.66% of TMBQ.[1]
Inefficient Reduction of TMBQ: The subsequent reduction of TMBQ to TMHQ may be incomplete.Review the reduction protocol. Catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) is highly effective. A hydrogenation molar yield of 99.4% for TMHQ has been reported with a Pd/C catalyst.[2] Ensure proper hydrogen pressure and efficient stirring.
Side Reactions: Formation of byproducts consumes starting materials and reduces the yield of the desired product.Modify reaction conditions to suppress side reactions. For instance, in certain oxidation reactions, conducting the process under an inert atmosphere can enhance selectivity.
Formation of Polymeric Byproducts Harsh Reaction Conditions: High temperatures or prolonged reaction times during the oxidation step can lead to the formation of undesirable polymeric materials.[3]Maintain optimal reaction temperatures and monitor the reaction progress to avoid extended reaction times. Proper workup procedures, such as precipitation and filtration, can help in removing these byproducts.[3]
Presence of Colored Impurities (e.g., Yellow or Brown Product) Oxidation of Hydroquinone: The final TMHQ product is susceptible to oxidation back to the colored TMBQ, especially when exposed to air and light.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place. During workup, washing with a mild reducing agent solution can help remove traces of the quinone.
Formation of 2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl (IP) Byproduct Dimerization during Oxidation: This biphenol byproduct can form, particularly in the initial stages of the oxidation of this compound.[1]The formation of this byproduct can be influenced by the catalyst system. Investigating different catalysts or adjusting the catalyst concentration may help minimize its formation.
Formation of Chlorinated Byproducts (e.g., 4-chloro-2,3,6-trimethylphenol) Use of Chloride-Containing Catalysts: When using catalysts like CuCl₂, the chloride ions can participate in side reactions, leading to the formation of chlorinated impurities.[1]While chloride ions can sometimes inhibit other side reactions, their presence necessitates careful control of reaction conditions to avoid the formation of chlorinated byproducts.[1] If this is a persistent issue, consider alternative catalyst systems that do not contain chlorine.
Over-alkylation in Friedel-Crafts Synthesis Routes High Reactivity of the Product: In Friedel-Crafts alkylation approaches, the initial product can be more reactive than the starting material, leading to the introduction of multiple alkyl groups.[4]To favor mono-alkylation, use a large excess of the aromatic substrate relative to the alkylating agent.[2] Slow, controlled addition of the alkylating agent can also help to minimize over-alkylation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,3,5-trimethylhydroquinone?

A1: The most common and industrially significant route involves a two-step process:

  • Oxidation: 2,3,5-trimethylphenol or this compound is oxidized to form the intermediate, 2,3,5-trimethyl-1,4-benzoquinone (TMBQ).[5][6] This can be achieved using various oxidizing agents and catalytic systems.[5]

  • Reduction: The resulting TMBQ is then reduced to the final product, 2,3,5-trimethylhydroquinone.[5][6] Catalytic hydrogenation is a widely used and efficient method for this step.[5]

Q2: What are the most common byproducts to look out for during the synthesis?

A2: Common byproducts include polymeric materials, which can form under harsh oxidation conditions.[3] In the oxidation of this compound, a specific dimeric byproduct, 2,2',3,3',5,5'-hexamethyl-4,4'-dihydroxybiphenyl, has been identified.[1] If chloride-containing catalysts are used, chlorinated phenols can also be formed as byproducts.[1] When employing Friedel-Crafts alkylation methods, over-alkylation leading to di- or poly-alkylated products is a potential issue.[4]

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the consumption of the starting material and the formation of the product and any byproducts.[5] Real-time monitoring allows for the reaction to be stopped once the optimal conversion has been achieved, preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.

Q4: Are there any "green" or more environmentally friendly synthesis methods available?

A4: Yes, research is ongoing to develop greener synthetic routes. One promising approach is the use of a biocatalyst, such as horseradish peroxidase immobilized on magnetic nanoparticles, with hydrogen peroxide as the oxidant in an aqueous medium.[7] This method operates under mild conditions and avoids the use of harsh reagents and organic solvents.[7]

Q5: What are the best practices for purifying the final 2,3,5-trimethylhydroquinone product?

A5: The crude product can be effectively purified by recrystallization from a suitable solvent or solvent mixture, such as toluene (B28343) and methyl isobutyl ketone.[5] This method helps to remove impurities and can yield a product with high purity.[5] For more challenging separations, column chromatography on silica (B1680970) gel can be employed.

Experimental Protocol: Synthesis of 2,3,5-Trimethylhydroquinone via Oxidation and Reduction

This protocol describes a general laboratory-scale synthesis of 2,3,5-trimethylhydroquinone from 2,3,5-trimethylphenol, focusing on minimizing byproduct formation.

Step 1: Oxidation of 2,3,5-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone

  • Materials:

    • 2,3,5-Trimethylphenol

    • Oxidizing agent (e.g., hydrogen peroxide)

    • Catalyst (e.g., CoW₁₂-ZSM-5)

    • Solvent (e.g., acetonitrile)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trimethylphenol in the chosen solvent.[5]

    • Add the catalyst to the solution.[5]

    • Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.[5]

    • Slowly add the hydrogen peroxide solution to the reaction mixture.[5]

    • Monitor the reaction progress using TLC or GC to ensure complete conversion of the starting material and to avoid prolonged heating which could lead to byproduct formation.[5]

    • Upon completion, cool the reaction mixture to room temperature.[5]

    • If a solid catalyst is used, it can be recovered by filtration.[5]

    • The crude 2,3,5-trimethyl-1,4-benzoquinone can be isolated by solvent extraction and evaporation.[5]

Step 2: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

  • Materials:

    • Crude 2,3,5-Trimethyl-1,4-benzoquinone from Step 1

    • Palladium on carbon (Pd/C) catalyst (5% or 10%)

    • Solvent (e.g., ethanol, methanol)

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the crude 2,3,5-trimethyl-1,4-benzoquinone in the chosen solvent in a suitable hydrogenation vessel.[5]

    • Carefully add the Pd/C catalyst to the solution.[5]

    • Seal the vessel and purge with an inert gas to remove air, then introduce hydrogen gas.[5]

    • Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature or with gentle heating.[5]

    • Monitor the reaction by observing the uptake of hydrogen and/or by analytical methods (TLC, GC).[5]

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.[5]

    • Filter the reaction mixture through a pad of celite to remove the catalyst.[5]

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,3,5-trimethylhydroquinone.[5]

Step 3: Purification of 2,3,5-Trimethylhydroquinone

  • Materials:

    • Crude 2,3,5-trimethylhydroquinone from Step 2

    • Recrystallization solvent (e.g., a mixture of toluene and methyl isobutyl ketone)

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.[5]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[5]

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 2,3,5-trimethylhydroquinone.[5] A purity of 99.4% has been reported after recrystallization.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Oxidation of Trimethylphenols

Starting MaterialCatalystOxidantSolventTemperature (°C)TMP Conversion (%)TMBQ Selectivity (%)Reference
2,3,5-TrimethylphenolCoW₁₂-ZSM-5H₂O₂Acetonitrile60~80Major Product[5]
2,3,5-TrimethylphenolCoW₁₂-ZSM-5H₂O₂Methanol6083Major Product[5]
2,3,5-TrimethylphenolCuCo₂O₄H₂O₂Acetic Acid25>9987.4[5]
This compoundCuCl₂/FeCl₃O₂n-hexanol85-80.66 (Yield)[1]
This compoundImmobilized Horseradish PeroxidaseH₂O₂Water (pH 6.5 buffer)40-High[7]

Table 2: Conditions for the Reduction of 2,3,5-Trimethyl-1,4-benzoquinone

CatalystSolventHydrogen PressureTemperature (°C)Reported YieldReference
Palladium on carbon (Pd/C)Commercial mixed solvent (LBA)--99.4% (molar)[2]
2% Palladium on gamma aluminaDi-n-butyl ether3 atm40-100-[5]
Noble metal catalyst----[5]

Visualizations

Synthesis_Pathway TMP This compound Oxidation Oxidation (e.g., O₂, Catalyst) TMP->Oxidation TMBQ 2,3,5-Trimethyl-1,4-benzoquinone (Intermediate) Oxidation->TMBQ Byproduct1 2,2',3,3',5,5'-Hexamethyl- 4,4'-dihydroxybiphenyl Oxidation->Byproduct1 Dimerization Byproduct2 Polymeric Byproducts Oxidation->Byproduct2 Side Reactions Reduction Reduction (e.g., H₂, Pd/C) TMBQ->Reduction TMHQ 2,3,5-Trimethylhydroquinone (Desired Product) Reduction->TMHQ

Caption: Reaction pathway for 2,3,5-trimethylhydroquinone synthesis highlighting key byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckOxidation Analyze Oxidation Step: - Incomplete conversion? - Byproduct formation? Start->CheckOxidation OptimizeOxidation Optimize Oxidation: - Adjust T, time, [oxidant] - Change catalyst CheckOxidation->OptimizeOxidation Yes CheckReduction Analyze Reduction Step: - Incomplete conversion? CheckOxidation->CheckReduction No OptimizeOxidation->CheckReduction OptimizeReduction Optimize Reduction: - Check catalyst activity - Adjust H₂ pressure, stirring CheckReduction->OptimizeReduction Yes CheckPurification Review Purification: - Recrystallization solvent? - Handling procedures? CheckReduction->CheckPurification No OptimizeReduction->CheckPurification OptimizePurification Refine Purification: - Use inert atmosphere - Choose different solvent CheckPurification->OptimizePurification Yes End Improved Yield and Purity CheckPurification->End No OptimizePurification->End

References

Preventing degradation of 2,3,6-Trimethylphenol during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 2,3,6-Trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The polymerization of this compound typically proceeds through an oxidative coupling mechanism. This process often utilizes a catalyst system, such as a copper-amine complex, in the presence of an oxidizing agent like oxygen. The reaction involves the formation of phenoxy radicals, which then couple to form polymer chains. This is analogous to the well-established synthesis of poly(p-phenylene oxide) (PPO) from 2,6-dimethylphenol.[1][2]

Q2: What are the common side reactions that can lead to the degradation of this compound during polymerization?

A2: The primary degradation pathways involve oxidation. Undesirable side reactions can include the formation of quinones and diphenoquinones, which can introduce color to the polymer and may impact its properties.[1][3][4] The presence of oxygen is a key factor in these side reactions.[5] Additionally, impurities in the monomer or reaction system can lead to chain termination, resulting in a lower molecular weight polymer.[1]

Q3: How can I minimize the discoloration of my polymer?

A3: Discoloration is often due to the formation of oxidized byproducts like quinones.[3] To minimize this, it is crucial to control the amount of oxygen present during the reaction. Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Additionally, ensuring the purity of the monomer and solvents is important, as impurities can catalyze side reactions.

Q4: My polymer has a low molecular weight. What are the potential causes?

A4: Low molecular weight can be caused by several factors:

  • Impurities: The presence of monofunctional phenols or other impurities can act as chain terminators.[1]

  • Incorrect Stoichiometry: In step-growth polymerization, precise stoichiometry of reactants is critical.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or lose activity over time.

  • Premature Precipitation: If the polymer precipitates from the reaction solution before high molecular weight is achieved, chain growth will be limited.

  • Excessive Oxygen: While oxygen is a reactant in oxidative coupling, an excessive amount can lead to side reactions that terminate chain growth.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Polymer is discolored (yellow or brown) Formation of quinone or diphenoquinone (B1195943) byproducts due to excessive oxidation.[1][3]- Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to control oxygen exposure.- Use purified monomer and solvents to remove potential catalysts for side reactions.- Consider adding a small amount of a reducing agent or a hindered phenol (B47542) antioxidant as a stabilizer.
Low polymer yield - Incomplete reaction.- Loss of product during workup.- Ensure the catalyst is active and used in the correct concentration.- Optimize reaction time and temperature.- Carefully perform precipitation and washing steps to minimize loss of oligomers.
Low molecular weight of the polymer - Presence of chain-terminating impurities.[1]- Catalyst deactivation.- Non-optimal reaction conditions.- Purify the this compound monomer before use.- Ensure all reactants and solvents are anhydrous and free of impurities.- Verify the activity of the catalyst and consider using a fresh batch.- Optimize the reaction temperature and monomer concentration.
Gel formation in the reaction mixture Excessive cross-linking reactions.- Reduce the reaction temperature.- Decrease the monomer concentration.- Ensure efficient stirring to prevent localized overheating and high concentrations of reactive species.

Experimental Protocols

Protocol 1: Oxidative Coupling Polymerization of this compound (Adapted from PPO Synthesis)

Objective: To synthesize poly(this compound) via oxidative coupling.

Materials:

Procedure:

  • Catalyst Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve copper(I) bromide and dibutylamine in toluene under an inert atmosphere.

  • Oxygenation: Bubble oxygen or air through the catalyst solution with vigorous stirring for 10-15 minutes to activate the catalyst complex.

  • Monomer Addition: Prepare a solution of this compound in toluene. Add this solution dropwise to the activated catalyst solution over a period of 60-90 minutes while maintaining the reaction temperature (e.g., 25-50 °C).

  • Polymerization: Continue stirring the reaction mixture under an oxygen atmosphere for a specified period (e.g., 2-4 hours).

  • Termination: Stop the reaction by adding a small amount of acetic acid to neutralize the catalyst.

  • Precipitation and Purification: Pour the reaction mixture into an excess of methanol with vigorous stirring to precipitate the polymer. Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

Protocol 2: Analysis of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Instrumentation:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range of the polymer

  • Eluent (e.g., Tetrahydrofuran - THF)

  • Polystyrene standards for calibration

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried polymer (e.g., 2 mg) in the eluent (e.g., THF). Filter the solution through a 0.45 µm filter.[6]

  • Calibration: Run a series of polystyrene standards of known molecular weights to generate a calibration curve.

  • Sample Analysis: Inject the filtered polymer solution into the GPC system.

  • Data Analysis: Use the calibration curve to determine the Mn, Mw, and PDI of the polymer sample from its chromatogram.[7][8]

Visualizations

Degradation Pathway of this compound during Polymerization

TMP This compound Radical Phenoxy Radical TMP->Radical Oxidation (Catalyst, O2) Polymer Poly(this compound) Quinone Quinone Byproducts Polymer->Quinone Further Oxidation Radical->Polymer C-O Coupling (Desired) DPQ Diphenoquinone Byproducts Radical->DPQ C-C Coupling (Side Reaction)

Caption: Proposed degradation pathways during polymerization.

Troubleshooting Workflow for Low Molecular Weight Polymer

start Low Molecular Weight Polymer Observed check_monomer Check Monomer Purity (NMR, GC-MS) start->check_monomer check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_catalyst Assess Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions purify_monomer Purify Monomer check_monomer->purify_monomer adjust_stoichiometry Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst optimize_conditions Optimize Conditions check_conditions->optimize_conditions

Caption: Troubleshooting logic for low molecular weight issues.

References

Addressing matrix effects in the LC-MS/MS analysis of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2,3,6-Trimethylphenol.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Column contamination from the sample matrix or a partially plugged column frit.[1] Another possibility is that the injection solvent is stronger than the mobile phase.[1]

  • Troubleshooting Steps:

    • Systematic flushing: Flush the column with an appropriate solvent to remove contaminants.

    • In-line filter: Install an in-line filter between the autosampler and the column to capture particulates.[1]

    • Sample clean-up: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex samples.[1]

    • Injection solvent: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase.

Issue 2: Inconsistent or Low Analyte Response

  • Possible Cause: Significant and variable ion suppression or enhancement due to co-eluting matrix components.[2][3]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method to confirm if it's the source of variability.[4][5]

    • Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or select a different column chemistry to separate this compound from interfering compounds.[2][6]

    • Improve Sample Preparation: Implement more rigorous sample cleanup procedures such as mixed-mode SPE, which can be highly effective at removing residual matrix components.[6]

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7]

Issue 3: "Ghost" or Unexpected Peaks in the Chromatogram

  • Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of contamination.[8]

    • Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual this compound from the injector. A strong organic solvent is often necessary.[8]

Frequently Asked Questions (FAQs)

General Understanding

  • Q1: What are matrix effects in the context of LC-MS/MS analysis?

    • A1: The "matrix" refers to all components in a sample other than the analyte of interest (e.g., proteins, lipids, salts).[8] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][9] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2]

  • Q2: What are the common causes of matrix effects in the analysis of this compound?

    • A2: While specific data for this compound is limited, common causes for phenolic compounds include co-elution with other endogenous compounds from the sample matrix.[10] In biological samples, phospholipids (B1166683) are a major cause of ion suppression.[4] The complexity of the sample matrix is a primary factor.

  • Q3: How can I determine if my analysis of this compound is affected by matrix effects?

    • A3: Two primary methods are used to assess matrix effects:

      • Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7] A solution of the analyte is continuously infused post-column, and a blank matrix extract is injected. Any deviation in the constant analyte signal indicates a matrix effect.[7]

      • Post-extraction spike: This quantitative method compares the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.[2][11] The ratio of these responses indicates the extent of ion suppression or enhancement.[12]

Strategies for Mitigation and Compensation

  • Q4: What are the primary strategies to minimize matrix effects?

    • A4: The main strategies can be categorized as follows:

      • Sample Preparation: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.[6][13] Mixed-mode SPE is often very effective for complex samples.[6]

      • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is a crucial step.[2] This can involve adjusting the mobile phase, gradient, or using a different type of column.

      • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components.[7]

  • Q5: How can I compensate for matrix effects that cannot be eliminated?

    • A5: Several calibration strategies can be employed:

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard. A SIL-IS of this compound would co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.

      • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[9][14] This helps to ensure that the standards and samples experience the same matrix effects.

      • Standard Addition: The sample is divided into several aliquots, and known amounts of the analyte standard are added to all but one aliquot.[7] A calibration curve is then generated from the spiked samples to determine the analyte concentration in the original sample. This method is effective but can be time-consuming.[7][15]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of phenolic compounds using LC-MS/MS. These values can serve as a general reference for what to expect when developing a method for this compound.

Table 1: Example Validation Parameters for Phenolic Compounds by LC-MS/MS

Validation ParameterTypical PerformanceReference
Linearity (R²)≥ 0.99[6]
Limit of Detection (LOD)0.01 to 9.84 µg/kg[16]
Limit of Quantification (LOQ)0.03 to 32.8 µg/kg[16]
Accuracy (% Recovery)81.9% to 117.2%[16]
Precision (%RSD)< 15%[16]

Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation TechniqueEffectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT) Least effective, often results in significant matrix effects.[6]HighHigh
Liquid-Liquid Extraction (LLE) Provides clean extracts, but analyte recovery can be low, especially for polar compounds.[6]VariableModerate
Solid-Phase Extraction (SPE) Generally cleaner extracts and reduced matrix effects compared to PPT.[6]Good to HighModerate
Mixed-Mode SPE Produces the cleanest extracts with significant reduction in matrix effects.[6]Good to HighModerate

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Solutions:

    • Solution A: Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration.

    • Solution B: Spike a blank matrix extract with the this compound standard to achieve the same final concentration as Solution A.

  • LC-MS/MS Analysis: Analyze both solutions using the developed LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[12]

Protocol 2: Standard Addition Method for Quantification

  • Sample Preparation: Divide the unknown sample into at least four equal aliquots.

  • Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add increasing known concentrations of a this compound standard.

  • Analysis: Analyze all aliquots using the LC-MS/MS method.

  • Calibration Curve: Plot the measured peak area against the added concentration of the standard.

  • Quantification: Determine the concentration of this compound in the original sample by extrapolating the linear regression to the x-intercept.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent Results or Poor Peak Shape assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes end_good Proceed with Validation me_present->end_good No improve_sp Improve Sample Prep (SPE, LLE) optimize_chrom->improve_sp use_is Use Appropriate IS (SIL-IS, Analog) improve_sp->use_is reassess Re-assess Matrix Effect use_is->reassess reassess->end_good Resolved end_bad Consult Further reassess->end_bad Unresolved

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Calibration_Strategy start Select Calibration Strategy sil_is_avail SIL-IS Available? start->sil_is_avail use_sil_is Use SIL-IS sil_is_avail->use_sil_is Yes blank_matrix_avail Blank Matrix Available? sil_is_avail->blank_matrix_avail No end_node Proceed with Quantification use_sil_is->end_node matrix_matched Use Matrix-Matched Calibration blank_matrix_avail->matrix_matched Yes standard_addition Use Standard Addition blank_matrix_avail->standard_addition No matrix_matched->end_node standard_addition->end_node

Caption: Decision tree for selecting an appropriate calibration strategy.

References

Technical Support Center: Purification of Crude 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effective purification methods for crude 2,3,6-Trimethylphenol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound typically contains a mixture of other isomeric trimethylphenols (e.g., 2,4,5- and 2,4,6-trimethylphenol) and various xylenols (dimethylphenols) that have very close boiling points, making separation by simple distillation challenging.[1] Other potential impurities can include residual starting materials or catalysts from the synthesis process.

Q2: My crude this compound is a dark-colored solid or oil. What causes this discoloration?

A2: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type compounds. This process can be accelerated by exposure to air and light. The discoloration is an indicator of impurity and suggests that purification is necessary.

Q3: Which purification method is most suitable for achieving high-purity this compound?

A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization is effective for removing minor impurities and for final polishing of the product.

  • Fractional Distillation is suitable for larger quantities but may be less effective at separating close-boiling isomers.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for separating challenging isomeric impurities.

  • A multi-step Butylation-Debutylation process is a highly effective, albeit more complex, method for achieving high purity by chemically modifying the phenol (B47542) to facilitate separation via distillation.[1]

Purification Method Selection and Data Comparison

The following table provides a comparative overview of the primary purification methods for this compound.

ParameterRecrystallizationFractional DistillationPreparative HPLCButylation-Debutylation-Distillation
Primary Application Removal of minor impurities, final polishing.Bulk purification, removal of non-isomeric impurities.High-purity separation of isomers and closely related impurities.High-purity separation from close-boiling isomers.
Typical Solvents/Mobile Phase Heptane, Toluene, or other suitable organic solvents.Not applicable.Acetonitrile (B52724)/water with a phosphoric or formic acid modifier.[2]Isobutylene (B52900), Sulfuric Acid.[1]
Typical Yield 70-90% (can be lower with multiple recrystallizations).>80% (highly dependent on column efficiency and impurity profile).60-80% (dependent on loading and fraction collection).Overall yield of ~54% from crude feed has been reported.[1]
Achievable Purity Up to 99% (dependent on crude purity).~95-97% (limited by close-boiling isomers).>99.5%Up to 98.7% reported.[1]
Key Operational Considerations Proper solvent selection is critical to prevent "oiling out."Requires a highly efficient fractionating column and careful control of the reflux ratio.Can be expensive and time-consuming to scale up.Involves multiple chemical reaction and distillation steps.

Experimental Protocols

Recrystallization

Note: The following is a general protocol and should be optimized for your specific crude material.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., heptane, toluene, ethanol/water mixtures) at room and elevated temperatures to identify a suitable solvent in which the compound is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of large crystals. For maximum yield, the flask can be subsequently cooled in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound and add boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distilling flask. As the mixture boils, the vapor will rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient. The temperature at the top of the column should stabilize at the boiling point of the most volatile component.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of this compound (approximately 226-228 °C at atmospheric pressure) should be collected separately. For heat-sensitive materials, vacuum distillation is recommended to lower the boiling point.

Preparative HPLC
  • Method Development: Develop an analytical HPLC method to separate this compound from its impurities. A common starting point is a C18 or Phenyl-Hexyl reverse-phase column with a mobile phase of acetonitrile and water, often with a phosphoric or formic acid modifier to improve peak shape.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.

Butylation-Debutylation-Distillation[1]

This multi-step process is highly effective for separating this compound from its close-boiling isomers.

  • Butylation:

    • Charge a reactor with the crude this compound mixture.

    • Bubble isobutylene gas through the mixture at a temperature below 60°C (preferably 30-50°C) in the presence of a suitable catalyst (e.g., a strong acid) to convert this compound to 4-t-butyl-2,3,6-trimethylphenol. The isomers will react differently, allowing for separation.

  • First Fractional Distillation:

    • Fractionally distill the butylated product mixture. The boiling points of the butylated derivatives will be significantly different from the unreacted components and from each other, facilitating separation.

    • Collect the fraction rich in 4-t-butyl-2,3,6-trimethylphenol.

  • Debutylation:

    • Heat the collected fraction of 4-t-butyl-2,3,6-trimethylphenol to a temperature between 60 and 125°C (preferably 80-110°C) with a debutylating catalyst, such as concentrated sulfuric acid. This will remove the t-butyl group and regenerate this compound.

  • Final Fractional Distillation:

    • Fractionally distill the debutylated mixture to isolate the high-purity this compound.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling point solvent. / Reheat the solution and add a small amount of additional solvent.
No crystals form upon cooling. The solution is not saturated. / The solution is supersaturated and requires nucleation.Evaporate some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.
Low yield of recovered crystals. Too much solvent was used. / The crystals are significantly soluble in the cold solvent.Evaporate some of the solvent and re-cool. / Ensure the washing step is done with a minimal amount of ice-cold solvent.
Fractional Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of isomers. Inefficient fractionating column. / Distillation rate is too fast. / Incorrect reflux ratio.Use a longer column or one with a more efficient packing material. / Decrease the heating rate to allow for better equilibration. / Adjust the reflux ratio to favor more condensation-vaporization cycles.
Fluctuating temperature at the column head. Uneven heating. / "Bumping" of the liquid.Ensure the heating mantle is providing consistent heat. / Use fresh boiling chips or ensure adequate stirring.
Product decomposition. The boiling point is too high, causing thermal degradation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Preparative HPLC
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak resolution. Inappropriate stationary phase. / Mobile phase is not optimized.Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18). / Adjust the mobile phase composition (e.g., change the organic modifier or pH).
Peak tailing. Secondary interactions with the stationary phase. / Column overload.Add a modifier (e.g., formic or phosphoric acid) to the mobile phase. / Reduce the sample concentration or injection volume.
Low recovery after fraction collection. Inaccurate fraction collection timing. / Product precipitation in the collection tubes.Optimize the fraction collection parameters. / Collect fractions into tubes containing a small amount of a solvent in which the product is highly soluble.

Experimental Workflows

Butylation_Debutylation_Workflow Butylation-Debutylation Purification Workflow crude_tmp Crude this compound butylation Butylation with Isobutylene crude_tmp->butylation distillation1 Fractional Distillation butylation->distillation1 debutylation Debutylation of 4-t-butyl-2,3,6-trimethylphenol distillation1->debutylation Collect 4-t-butyl-2,3,6-trimethylphenol fraction distillation2 Final Fractional Distillation debutylation->distillation2 pure_tmp High-Purity this compound distillation2->pure_tmp

Caption: Workflow for the purification of this compound via butylation-debutylation.

General_Purification_Decision_Tree General Purification Method Selection start Crude this compound scale Scale of Purification? start->scale purity Desired Purity? scale->purity Small to Medium Scale impurities Nature of Impurities? scale->impurities Large Scale recrystallization Recrystallization purity->recrystallization High (~99%) prep_hplc Preparative HPLC purity->prep_hplc Very High (>99.5%) distillation Fractional Distillation impurities->distillation Non-isomeric butyl_debutyl Butylation-Debutylation impurities->butyl_debutyl Close-boiling isomers

Caption: Decision tree for selecting a suitable purification method.

References

Strategies to prevent catalyst deactivation in 2,3,6-Trimethylphenol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,3,6-Trimethylphenol (TMP), with a focus on preventing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The industrial production of this compound is primarily achieved through the vapor-phase methylation of m-cresol (B1676322) with methanol (B129727).[1] The most effective catalysts for this process are mixed metal oxides. Two prominent examples are Chromium (III) oxide-doped Iron (III) oxide-Vanadium (V) oxide (Cr₂O₃/Fe₂O₃-V₂O₅) and Iron (III) oxide-Silicon dioxide-Copper (II) oxide (Fe₂O₃-SiO₂-CuO) catalysts.[1] Additionally, magnesium oxide (MgO) based catalysts have been shown to be effective, particularly at higher temperatures and pressures.[2]

Q2: What is the primary cause of catalyst deactivation in this compound production?

A2: The predominant cause of catalyst deactivation is the formation of "coke," which consists of carbonaceous deposits on the catalyst surface. This fouling blocks active sites and pores, leading to a decline in catalytic activity and selectivity.[3][4] Coke formation can be initiated by both the reactants (m-cresol and methanol) and the reaction products. Heavier, poly-alkylated phenol (B47542) byproducts can also accumulate within the catalyst's porous structure, contributing to deactivation.[5]

Q3: How does catalyst deactivation manifest in the experimental results?

A3: Catalyst deactivation is typically observed as a decrease in the conversion of m-cresol over time-on-stream.[5] It can also lead to a shift in product selectivity. For instance, as the catalyst deactivates, the selectivity towards the desired this compound may decrease, while the formation of less methylated products like cresols and anisole (B1667542) might increase.[5]

Troubleshooting Guide

Issue 1: Rapid decrease in m-cresol conversion during the reaction.

This is a classic symptom of catalyst deactivation, most likely due to coking.

Potential Cause Recommended Action
High Reaction Temperature While higher temperatures can increase the reaction rate, they also accelerate coke formation.[5] Consider reducing the reaction temperature to the lower end of the optimal range for your specific catalyst (e.g., 330-340°C for iron-based catalysts).[1]
Inappropriate Feed Molar Ratio An excess of methanol can lead to its decomposition and contribute to coke formation. Conversely, an insufficient amount of methanol will limit the methylation reaction. Optimize the molar ratio of methanol to m-cresol. For some systems, the addition of water to the feed (e.g., a methanol:m-cresol:water ratio of 1:5:1.5) has been shown to improve catalyst stability and yield.[1]
Strong Acid Sites on the Catalyst Catalysts with very strong acid sites can promote side reactions that lead to coke formation.[3] Consider modifying the catalyst to moderate its acidity.

Issue 2: Low selectivity to this compound and formation of unwanted byproducts.

Poor selectivity can be a result of non-optimal reaction conditions or catalyst properties.

Potential Cause Recommended Action
Sub-optimal Catalyst Formulation The composition of the catalyst significantly impacts selectivity. Doping with promoters can enhance the performance of the primary catalytic components. For example, doping Fe₂O₃-V₂O₅ catalysts with Cr₂O₃ has been shown to improve both activity and selectivity.[6]
Incorrect Liquid Hourly Space Velocity (LHSV) The LHSV determines the contact time of the reactants with the catalyst. A high LHSV may result in incomplete conversion, while a low LHSV can lead to the formation of over-methylated byproducts and coke. The optimal LHSV should be determined experimentally for your specific setup.
Catalyst Deactivation As the catalyst deactivates, its selectivity can change. If you observe a decline in selectivity over time, it is likely linked to deactivation. Refer to the troubleshooting steps for rapid decrease in m-cresol conversion.

Strategies to Prevent Catalyst Deactivation

Proactive strategies can significantly extend the lifespan and maintain the performance of your catalyst.

Catalyst-Centric Strategies
  • Catalyst Formulation: The choice and composition of the catalyst are critical.

    • Mixed Metal Oxides: Utilize robust mixed metal oxide catalysts like Cr₂O₃-doped Fe₂O₃-V₂O₅ or Fe₂O₃-SiO₂-CuO, which have demonstrated high activity and selectivity.[1]

    • Promoters: The addition of promoters such as CeO₂, CaO, ZnO, or ZrO₂ to the primary catalyst formulation can enhance stability and resistance to coking.[6][7] These promoters can modify the surface properties of the catalyst and improve the dispersion of the active metal components.[7]

  • Controlling Acidity: For acid-catalyzed methylation, the strength of the acid sites is crucial. Very strong acid sites can accelerate coking.[3] Modifying zeolites or other acidic catalysts to have moderate acidity can improve their stability.

Process-Oriented Strategies
  • Reaction Temperature Optimization: Operate at the lowest temperature that provides a satisfactory reaction rate to minimize thermal degradation and coke formation.[5]

  • Feed Composition Control:

    • Methanol to m-cresol Ratio: Carefully optimize the molar ratio of methanol to m-cresol. An excess of methanol can lead to unwanted side reactions.

    • Water Co-feeding: The introduction of water into the feed can suppress coke formation and improve catalyst stability and product yield in some systems.[1]

  • Use of Supercritical Methanol: Employing supercritical methanol as a reaction medium has been shown to suppress the degradation of methanol, a key contributor to coke formation, thereby improving the catalyst's lifetime.[6]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of two highly effective catalyst systems for the vapor-phase methylation of m-cresol to this compound.

ParameterCatalyst A: Cr₂O₃ doped Fe₂O₃-V₂O₅Catalyst B: Fe₂O₃-SiO₂-CuO
Catalyst Composition (Molar Ratio) n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[6]Fe:Si:Cu = 200:5:1
Reaction Temperature 330°C[6]340°C
Liquid Hourly Space Velocity (LHSV) 0.53 h⁻¹[6]0.7 h⁻¹
Feed Molar Ratio (Methanol:m-cresol:water) Not specified1:5:1.5
m-cresol Conversion 99.2%[6]Not specified
Selectivity to this compound 94.6%[6]Not specified
Yield of this compound High (calculated from conversion and selectivity)97.9%

Experimental Protocols

Protocol 1: Catalyst Preparation (Example: Cr₂O₃ doped Fe₂O₃-V₂O₅)
  • Precipitation: Prepare an aqueous solution of the metal salts (e.g., iron nitrate, ammonium (B1175870) vanadate, and chromium nitrate) in the desired molar ratio (n(Fe):n(V):n(Cr) = 100.0:1.0:0.5).[6]

  • Add a precipitating agent, such as 25% (w) aqueous ammonia, to the metal salt solution with vigorous stirring until precipitation is complete.[6]

  • Aging: Age the resulting precipitate for a specified time (e.g., 1-2 hours) at room temperature.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

  • Drying: Dry the filter cake in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 450°C) for a defined period (e.g., 4 hours) to obtain the final catalyst.[6]

Protocol 2: Catalyst Activity and Stability Testing
  • Reactor Setup: The vapor-phase methylation of m-cresol is typically conducted in a fixed-bed tube reactor.[8]

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor.

  • Reaction Conditions:

    • Preheat the reactants (m-cresol, methanol, and water, if applicable) to the desired reaction temperature (e.g., 330-340°C).[1]

    • Feed the preheated reactants into the reactor at a specific Liquid Hourly Space Velocity (LHSV).[1]

  • Product Collection and Analysis:

    • Cool and condense the product stream coming out of the reactor.

    • Collect the liquid product at regular time intervals.

    • Analyze the composition of the product mixture using gas chromatography (GC) to determine the conversion of m-cresol and the selectivity to this compound.

  • Stability Assessment:

    • Monitor the m-cresol conversion and product selectivity as a function of time-on-stream. A stable catalyst will maintain high conversion and selectivity over an extended period.

    • For an accelerated aging test, the catalyst can be exposed to higher temperatures for a shorter duration to simulate long-term deactivation.[9][10] The performance is then evaluated at the normal operating temperature.

Visualizations

Catalyst_Deactivation_Pathway cluster_reactants Reactants & Products cluster_catalyst Catalyst Surface cluster_deactivation Deactivation Mechanisms m_cresol m-Cresol coke Coke Formation m_cresol->coke Precursor methanol Methanol methanol->coke Precursor tmp This compound tmp->coke Precursor byproducts Poly-alkylated Phenols pore_blockage Pore Blockage byproducts->pore_blockage Accumulation active_sites Active Sites active_sites->tmp Desired Reaction pores Catalyst Pores pores->tmp Diffusion coke->active_sites Blocks pore_blockage->pores Obstructs

Caption: Catalyst deactivation pathway in this compound synthesis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_testing Catalyst Testing cluster_evaluation Performance Evaluation precipitation Precipitation of Metal Salts washing Washing & Filtration precipitation->washing drying Drying washing->drying calcination Calcination drying->calcination loading Load Catalyst into Reactor calcination->loading reaction Introduce Reactants at Temp & LHSV loading->reaction collection Collect Product Stream reaction->collection analysis GC Analysis collection->analysis conversion Calculate m-cresol Conversion analysis->conversion selectivity Determine TMP Selectivity analysis->selectivity stability Assess Stability (Time-on-Stream) conversion->stability selectivity->stability

Caption: Experimental workflow for catalyst synthesis and performance evaluation.

References

Overcoming interference in the quantification of 2,3,6-Trimethylphenol in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 2,3,6-Trimethylphenol (2,3,6-TMP) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound in environmental samples?

A1: The two primary analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is suitable for non-volatile or thermally labile compounds, while GC-MS is ideal for volatile and semi-volatile compounds.[1][2] For enhanced specificity and identification with GC, a Mass Spectrometer (MS) detector is recommended.[2]

Q2: What are the main challenges when analyzing 2,3,6-TMP in environmental matrices?

A2: The primary challenges include:

  • Isomeric Interference: 2,3,6-TMP has several isomers (e.g., 2,3,5-trimethylphenol, 2,4,6-trimethylphenol) with very similar physicochemical properties, making chromatographic separation difficult.[3]

  • Matrix Effects: Components of environmental samples (e.g., humic acids, inorganic salts) can interfere with the analysis, causing signal suppression or enhancement, particularly in mass spectrometry-based methods.[4][5][6]

  • Low Concentrations: Environmental samples often contain low concentrations of 2,3,6-TMP, requiring sensitive analytical methods and often a pre-concentration step.

Q3: What sample preparation techniques are recommended for water samples?

A3: For aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique for sample cleanup and pre-concentration before chromatographic analysis.[7] Liquid-liquid extraction (LLE) is another common method.[8] For drinking water analysis, EPA Method 528 outlines a procedure involving solid phase extraction.[9]

Q4: Is derivatization necessary for the analysis of 2,3,6-TMP?

A4: Derivatization is often recommended for GC-MS analysis of phenolic compounds like 2,3,6-TMP.[8] Techniques like trimethylsilylation, using agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve the volatility and chromatographic peak shape of the analyte.[8][10] For HPLC analysis, derivatization is not typically required.

Troubleshooting Guide

Issue 1: Poor chromatographic resolution between 2,3,6-TMP and its isomers.

  • Question: I am observing co-eluting or poorly resolved peaks for what I believe are different trimethylphenol isomers. How can I improve the separation?

  • Answer:

    • For HPLC:

      • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can provide alternative selectivities through π-π interactions.[3]

      • Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities. Fine-tune the gradient elution to be less steep, allowing more time for separation.[3]

    • For GC:

      • Column Selection: Utilize a high-resolution capillary column. For enhanced selectivity, consider specialized phases like those containing cyclodextrin (B1172386) derivatives.[2]

      • Temperature Programming: Employ a programmed temperature ramp to ensure sharp, symmetrical peaks and achieve baseline separation. Isothermal conditions may not provide sufficient resolution.[2]

Issue 2: Low recovery of 2,3,6-TMP during sample preparation.

  • Question: My recovery of 2,3,6-TMP is consistently low after solid-phase extraction (SPE). What could be the cause and how can I improve it?

  • Answer:

    • Sample pH: Ensure the sample is acidified to a pH below 2 before extraction. This keeps the phenolic compounds in their protonated form, which is necessary for efficient retention on the solid phase.[9]

    • SPE Sorbent Selection: The choice of sorbent is critical. A modified polystyrene-divinylbenzene sorbent is often effective for phenols.[9]

    • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. A mixture of methanol (B129727) and another organic solvent is often used. Ensure the solvent volume is adequate for complete elution.

    • Drying Step: An overly aggressive drying step after elution can lead to the loss of the semi-volatile 2,3,6-TMP.

Issue 3: Suspected matrix effects leading to inaccurate quantification.

  • Question: My quantitative results for spiked environmental samples are inconsistent and show poor accuracy. How can I assess and mitigate matrix effects?

  • Answer:

    • Assessment:

      • Post-Extraction Spike: Compare the signal response of an analyte in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after extraction. The difference in response indicates the extent of the matrix effect.[4]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix-induced signal suppression or enhancement.[5]

    • Mitigation:

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

      • Improved Cleanup: Employ more rigorous sample cleanup procedures to remove interfering substances before analysis.

      • Internal Standard: Use a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Water Samples

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with hydrochloric acid.[9]

    • Condition an SPE cartridge containing a polystyrene-divinylbenzene sorbent with the appropriate solvents (typically methanol followed by acidified water).

    • Pass the acidified water sample through the SPE cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute the 2,3,6-TMP from the cartridge with a suitable organic solvent (e.g., methanol/acetonitrile mixture).

    • Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

  • HPLC Analysis:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[11]

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient could be: 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-30 min: 30% B (re-equilibration).[11]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection: UV at 270 nm.[3]

    • Injection Volume: 10 µL.[11]

Protocol 2: GC-MS Analysis of this compound in Water Samples

  • Sample Preparation (LLE and Derivatization):

    • Follow steps 1-7 from the SPE protocol above, or perform a liquid-liquid extraction with a suitable solvent like dichloromethane.

    • To the dried sample residue, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Add 50 µL of pyridine (B92270) or acetonitrile to facilitate the reaction.[8]

    • Cap the vial and heat at 70°C for 30 minutes.[8]

    • Cool the vial to room temperature before GC-MS analysis.[8]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column and a Mass Spectrometer detector.[2]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

    • Injector: Splitless mode, temperature at 250°C.[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[12]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for this compound-TMS derivative.

Quantitative Data Summary

Table 1: Typical Performance of HPLC-UV for Phenolic Compound Analysis

ParameterTypical Performance
Linearity (R²)≥ 0.999[11]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[11]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL[11]
Accuracy (% Recovery)98.0% - 102.0%[11]
Precision (%RSD)≤ 2.0%[11]

Table 2: Typical Performance of GC-MS for Phenolic Compound Analysis in Water

ParameterTypical Performance
Linearity (R²)> 0.99[12]
Limit of Detection (LOD)Low ng/L range (with derivatization and SPME)[12]
Accuracy (% Recovery)85-122% (for similar compounds)[12]
Precision (%RSD)< 15.2%[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Environmental Sample Collection Acidification Acidification (pH < 2) SampleCollection->Acidification Extraction Extraction (SPE or LLE) Acidification->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis PeakIntegration Peak Integration HPLC_Analysis->PeakIntegration GCMS_Analysis->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide Start Analytical Issue Encountered PoorResolution Poor Peak Resolution? Start->PoorResolution LowRecovery Low Analyte Recovery? PoorResolution->LowRecovery No OptimizeColumn Optimize Column (e.g., Phenyl-Hexyl for HPLC) PoorResolution->OptimizeColumn Yes InaccurateQuant Inaccurate Quantification? LowRecovery->InaccurateQuant No CheckpH Verify Sample pH (< 2) LowRecovery->CheckpH Yes AssessMatrix Assess Matrix Effects (Post-extraction spike) InaccurateQuant->AssessMatrix Yes End Issue Resolved InaccurateQuant->End No AdjustMethod Adjust Method (e.g., Gradient, Temp. Program) OptimizeColumn->AdjustMethod AdjustMethod->End OptimizeSPE Optimize SPE/LLE Conditions CheckpH->OptimizeSPE OptimizeSPE->End MitigateMatrix Mitigate Matrix Effects (Matrix-matched standards, IS) AssessMatrix->MitigateMatrix MitigateMatrix->End

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 2,3,6-Trimethylphenol and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant efficacy of 2,3,6-Trimethylphenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). The information presented herein is supported by experimental data from various assays to offer an objective performance analysis.

Mechanism of Action: Phenolic Antioxidants

Both this compound and BHT belong to the class of phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[1] This process converts the free radical into a more stable molecule and the antioxidant into a resonance-stabilized radical, which is less reactive and does not readily participate in further oxidative processes. The antioxidant potential of phenolic compounds is largely attributed to their ability to act as hydrogen donors, reducing agents, and quenchers of singlet oxygen.[2]

cluster_mechanism General Mechanism of Phenolic Antioxidants Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Stable_Molecule Stable Molecule (RH) Phenolic_Antioxidant->Stable_Molecule H• Donation Antioxidant_Radical Less Reactive Antioxidant Radical (Ar-O•) Phenolic_Antioxidant->Antioxidant_Radical Free_Radical Free Radical (R•) Free_Radical->Stable_Molecule

Caption: General mechanism of radical scavenging by phenolic antioxidants.

Quantitative Comparison of Antioxidant Efficacy

The antioxidant activities of this compound and BHT have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compound (IC50 in µM)BHT (IC50 in µM)Reference Compound (e.g., Ascorbic Acid) (IC50 in µM)
DPPH Radical Scavenging 85 (Illustrative)68 (Illustrative)50 (Illustrative)
ABTS Radical Scavenging 75 (Illustrative)55 (Illustrative)45 (Illustrative)

Note: The IC50 values presented are illustrative and may not represent actual experimental results, as direct comparative studies are not extensively available in the reviewed literature.[3] However, they are based on typical results from such assays to illustrate potential differences in antioxidant efficacy. Studies have shown that BHT and its derivatives exhibit significant DPPH radical scavenging activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The reduction of the purple DPPH radical to a yellow-colored product is monitored by the decrease in its absorbance at 517 nm.[5][6]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (this compound or BHT) and a reference standard (e.g., Ascorbic Acid) in a suitable solvent like methanol (B129727) or ethanol (B145695).[4][7]

    • Prepare a series of dilutions of the test compounds.[4]

    • Prepare a 0.1 mM solution of DPPH in the same solvent.[4]

  • Assay Procedure (96-well plate format):

    • Add a specific volume (e.g., 20 µL) of each dilution of the test compound to the wells.[5]

    • Add the DPPH solution (e.g., 200 µL) to each well and mix thoroughly.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][7]

    • Measure the absorbance at 517 nm using a microplate reader.[5][7]

    • A control containing the solvent and DPPH solution is also measured.[4]

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[4]

cluster_workflow Experimental Workflow for DPPH Assay Prepare_Solutions Prepare Stock Solutions (Antioxidant & DPPH) Serial_Dilutions Create Serial Dilutions of Antioxidant Prepare_Solutions->Serial_Dilutions Mix_Reagents Mix Antioxidant Dilutions with DPPH Solution Serial_Dilutions->Mix_Reagents Incubate Incubate in Dark (30 min, RT) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

Caption: A typical workflow for the DPPH radical scavenging assay.[8]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.[9][10]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10][11]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure (96-well plate format):

    • Prepare a series of dilutions of the test compound.[4]

    • Add a small volume of each dilution to the wells.

    • Add the diluted ABTS•+ solution to each well.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]

  • Data Analysis:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to that of Trolox, a water-soluble vitamin E analog.[4][9]

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, which is a critical aspect of its protective effect in biological systems.

Protocol (Example using a linoleic acid emulsion):

  • Preparation of Emulsion:

    • Prepare an emulsion of linoleic acid in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Assay Procedure:

    • Add the test compound (this compound or BHT) at various concentrations to the emulsion.

    • Induce lipid peroxidation using an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or by exposure to heat or metal ions.

    • Incubate the mixture under controlled conditions (e.g., 37°C).

  • Measurement of Oxidation:

    • Monitor the extent of lipid peroxidation over time using methods such as measuring the formation of thiobarbituric acid reactive substances (TBARS) or conjugated dienes.

  • Data Analysis:

    • The antioxidant activity is determined by the degree of inhibition of lipid peroxidation compared to a control without the antioxidant. BHT has been shown to effectively inhibit lipid oxidation in various food models.[13][14]

References

2,3,6-Trimethylphenol vs. other isomers in Vitamin E synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trimethylphenol Isomers in α-Tocopherol Production

For researchers, scientists, and professionals in drug development, the synthesis of α-tocopherol, the most biologically active form of Vitamin E, is a process where efficiency and purity are paramount. The industrial production of this essential vitamin predominantly relies on the strategic selection of a key starting material: 2,3,6-trimethylphenol (2,3,6-TMP). This guide provides a comprehensive comparison of this compound against its isomers, supported by experimental data, to elucidate why it remains the precursor of choice for high-yield Vitamin E synthesis.

The classical and most established industrial route to synthetic Vitamin E involves a multi-step process.[1][2][3] The synthesis of the crucial intermediate, 2,3,5-trimethylhydroquinone (TMHQ), is the pivotal stage, and it is here that the choice of the trimethylphenol isomer has the most significant impact on the overall efficiency.[3]

The Established Pathway: Superiority of this compound

The primary route for TMHQ synthesis begins with the selective oxidation of this compound to 2,3,5-trimethylbenzoquinone (TMBQ), which is subsequently reduced to TMHQ.[2][3] The final step involves the condensation of TMHQ with isophytol (B1199701) to yield α-tocopherol.[1]

The high efficiency of this pathway is largely attributed to the molecular structure of this compound. The vacant para-position to the hydroxyl group allows for highly regioselective oxidation, leading to the desired 2,3,5-trimethylbenzoquinone with excellent yields and minimal byproduct formation.[4][5]

Comparative Performance in Oxidation to 2,3,5-Trimethylbenzoquinone

The critical step determining the overall efficiency of Vitamin E synthesis from a trimethylphenol precursor is the selective oxidation to 2,3,5-trimethylbenzoquinone. The following table summarizes the available data on the performance of different trimethylphenol isomers in this reaction.

Starting IsomerOxidant/Catalyst SystemConversion (%)Selectivity for TMBQ (%)Yield of TMBQ (%)Reference(s)
This compound Air / CuCl₂, FeCl₃, MgCl₂ in ionic liquid10096.7~97[6]
This compound Air / Self-built continuous flow microreactor100-89.9[7]
This compound H₂O₂ / Fenton's reagent100~99.9~99[8]
This compound H₂O₂ / HZSM-598-90[9]
2,3,5-Trimethylphenol (B45783) H₂O₂ / Spinel CuCo₂O₄1008080[9]
2,4,6-Trimethylphenol (B147578) Fe(III) aquacomplexes-Leads to other oxidation productsNot a precursor for TMBQ[10]

As the data indicates, the oxidation of this compound consistently achieves higher selectivity and yield for 2,3,5-trimethylbenzoquinone compared to its isomers. While 2,3,5-trimethylphenol can be oxidized to the desired product, the reported selectivity is significantly lower.[9] For other isomers like 2,4,6-trimethylphenol, oxidation tends to occur at other positions on the aromatic ring, leading to undesired byproducts and making them unsuitable precursors for the conventional Vitamin E synthesis pathway.[10]

Experimental Protocols

Protocol 1: High-Yield Oxidation of this compound to 2,3,5-Trimethylbenzoquinone

This protocol is based on the highly efficient oxidation using air as the oxidant catalyzed by a composite inorganic salt catalyst in an ionic liquid.[6]

Materials:

  • This compound (TMP)

  • Isoamylol (solvent)

  • Aqueous solution of CuCl₂, FeCl₃, and MgCl₂ (catalyst)

  • 1-sulfobutyl-3-methylimidazole hydrochloride ([Bmim]Cl) (ionic liquid)

  • Air

Methodology:

  • A reaction vessel is charged with this compound, isoamylol, the aqueous catalyst solution, and the ionic liquid.

  • The mixture is heated to 90°C with vigorous stirring.

  • Air is bubbled through the reaction mixture at atmospheric pressure.

  • The reaction is monitored for 7-8 hours until completion.

  • Upon completion, the product, 2,3,5-trimethylbenzoquinone, is isolated from the reaction mixture. The catalyst can be recycled.

Protocol 2: Reduction of 2,3,5-Trimethylbenzoquinone to 2,3,5-Trimethylhydroquinone

Methodology:

  • The 2,3,5-trimethylbenzoquinone obtained from the previous step is dissolved in a suitable solvent (e.g., toluene).

  • The solution is transferred to a hydrogenation reactor.

  • Hydrogenation is carried out in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogen pressure until the reduction is complete.

  • The catalyst is filtered off, and the solvent is removed to yield 2,3,5-trimethylhydroquinone.

Protocol 3: Condensation of 2,3,5-Trimethylhydroquinone with Isophytol

Methodology:

  • 2,3,5-trimethylhydroquinone is dissolved in an appropriate solvent.

  • A catalyst, typically a Lewis acid such as zinc chloride, and a Brønsted acid are added.

  • Isophytol is added to the mixture.

  • The reaction is heated to promote the condensation reaction, forming the chromanol ring of α-tocopherol.

  • The crude α-tocopherol is then purified.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the established Vitamin E synthesis from this compound and the challenges faced when considering other isomers.

Vitamin E Synthesis Pathway from2,3,6-TMP TMP This compound TMBQ 2,3,5-Trimethylbenzoquinone TMP->TMBQ Selective Oxidation TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction VitaminE α-Tocopherol (Vitamin E) TMHQ->VitaminE Condensation Isophytol Isophytol Isophytol->VitaminE

Caption: Established synthesis pathway of α-Tocopherol from this compound.

Comparison of Trimethylphenol Isomers in TMBQ Synthesis cluster_0 Starting Isomers cluster_1 Oxidation Products TMP_236 This compound TMBQ 2,3,5-Trimethylbenzoquinone (Desired Product) TMP_236->TMBQ High Selectivity (>95%) TMP_235 2,3,5-Trimethylphenol TMP_235->TMBQ Lower Selectivity (~80%) Byproducts_235 Other Quinones/ Byproducts TMP_235->Byproducts_235 TMP_246 2,4,6-Trimethylphenol Byproducts_246 2,6-dimethyl-4-(hydroxymethyl)phenol & 3,5-dimethyl-4-hydroxybenzaldehyde TMP_246->Byproducts_246 No TMBQ Formation

Caption: Regioselectivity of oxidation for different trimethylphenol isomers.

Conclusion

The industrial preference for this compound as the primary precursor for Vitamin E synthesis is unequivocally supported by its superior performance in the critical oxidation step. The high regioselectivity of this reaction ensures a high yield of the essential intermediate, 2,3,5-trimethylbenzoquinone, minimizing the formation of impurities and simplifying the purification process. In contrast, other trimethylphenol isomers either exhibit lower selectivity, leading to reduced yields and increased purification challenges, or undergo oxidation to undesired byproducts, rendering them unsuitable for this established synthetic route. For professionals in the field, understanding the structural and reactivity advantages of this compound is key to optimizing the efficient and cost-effective production of α-tocopherol.

References

A comparative study of GC-MS and HPLC for 2,3,6-Trimethylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accurate quantification of chemical compounds is paramount. For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is a critical decision that influences data quality and research outcomes. This guide provides a comprehensive comparative study of two powerhouse analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of 2,3,6-Trimethylphenol.

This compound is a significant compound in various industrial applications, including the synthesis of vitamin E and as a monomer in the production of polyphenylene oxide resins.[1] Its accurate measurement is crucial for quality control, process optimization, and safety assessment. This guide delves into the principles of both GC-MS and HPLC, presenting a side-by-side comparison of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your analytical needs.

Performance Snapshot: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the quantification of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of molecular specificity. While both techniques offer excellent linearity and precision, they exhibit distinct advantages in different analytical scenarios. The following table summarizes the typical performance characteristics for the analysis of phenolic compounds, providing a benchmark for what can be expected when analyzing this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.994[2]> 0.998[2]
Limit of Detection (LOD) 0.8 - 8.2 ng/L[2]0.054 µg/g[2]
Limit of Quantification (LOQ) Below sensory threshold levels[2]0.18 µg/g[2]
Accuracy (% Recovery) 100.4 - 126%[2]90 - 112%[2]
Precision (%RSD) < 10%[2]< 10%[2]
Specificity Very High (Mass spectral data provides definitive identification)[3]High (Potential for interference from co-eluting compounds)[3]
Sample Throughput ModerateModerate to High[3]
Derivatization Often required for phenolic compounds to improve volatility.[4]Not required.

The Analytical Workflow: A Visual Guide

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection GCMS GC-MS System Separation Chromatographic Separation Detection Mass Spectrometric Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-MS Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection HPLC HPLC System Separation Chromatographic Separation Detection UV Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

HPLC Experimental Workflow for this compound Analysis.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable analytical data. The following sections provide detailed experimental protocols for the quantification of this compound using both GC-MS and HPLC. These protocols are based on established methods for similar phenolic compounds and can be adapted and optimized for specific sample matrices and instrumentation.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[5] For phenols, a derivatization step is often employed to increase volatility and improve peak shape.[4]

1. Sample Preparation (with Derivatization)

  • Extraction: For solid samples, a solvent extraction using an organic solvent like methanol (B129727) or ethyl acetate (B1210297) is recommended. For liquid samples, a liquid-liquid extraction with a suitable immiscible organic solvent can be performed.[5]

  • Derivatization (Silylation): To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to ensure complete derivatization.[4]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[5]

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Inlet: Split/splitless injector at 250°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230°C.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.[5]

3. Calibration

Prepare a series of calibration standards of derivatized this compound in the same solvent as the final sample extract. Construct a calibration curve by plotting the peak area against the concentration.[5]

4. Data Analysis

Inject the prepared sample extracts. Identify the derivatized this compound peak based on its retention time and the presence of the selected ions. Quantify the analyte by comparing its peak area to the calibration curve.[5]

HPLC Protocol

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2]

1. Sample Preparation

  • Extraction: Follow the same extraction procedures as described in the GC-MS protocol.

  • Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering components.

  • Final Solution: The final extract should be dissolved in the mobile phase.[5]

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or a Variable Wavelength Detector (VWD).[5]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of phenolic compounds.[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like 0.1% formic acid to improve peak shape.[3][6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 270-280 nm).[7][8]

3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.[5]

4. Data Analysis

Inject the prepared sample extracts. Identify the this compound peak based on its retention time. Quantify the analyte by comparing its peak area to the calibration curve.[5]

Making the Right Choice

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The ultimate decision on which method to employ will depend on the specific analytical requirements of the study.

Choose GC-MS when:

  • High sensitivity and specificity are paramount: The mass spectrometric detector provides definitive identification of the analyte, which is crucial for trace-level analysis in complex matrices and for regulatory submissions.[3]

  • The sample matrix is complex: The high resolving power of capillary GC columns combined with the selectivity of MS detection can effectively separate the analyte from interfering matrix components.

  • Volatile impurities are also of interest: GC-MS is inherently suited for the analysis of volatile and semi-volatile compounds.[9]

Choose HPLC when:

  • Derivatization is undesirable: HPLC analysis of this compound does not require a derivatization step, simplifying sample preparation and potentially increasing sample throughput.[3]

  • The analyte is part of a mixture with non-volatile or thermally labile compounds: HPLC is well-suited for a broader range of compound polarities and thermal stabilities.[9]

  • A more cost-effective and straightforward method is sufficient: For routine quality control where high sensitivity is not the primary concern, HPLC-UV can be a more economical choice.[3]

References

A Comparative Guide to Analytical Methods for the Quantification of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2,3,6-Trimethylphenol against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for achieving accurate and reliable quantification in research, quality control, and various stages of drug development. This document aims to assist in making informed decisions by presenting a side-by-side comparison of these methods, supported by performance data and detailed experimental protocols.

Performance Comparison

The following table summarizes the typical performance characteristics of the new UPLC-MS/MS method compared to traditional HPLC-UV and GC-MS techniques for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Performance ParameterNovel UPLC-MS/MS Method High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998[1]≥ 0.994[1]
Limit of Detection (LOD) low pg/mL range0.054 µg/g[1]0.8 - 8.2 ng/L[1]
Limit of Quantification (LOQ) low pg/mL range0.18 µg/g[1]Below sensory threshold levels[1]
Accuracy (% Recovery) 95 - 105%90 - 112%[1]100.4 - 126%[1]
Precision (%RSD) < 5%< 10%[1]< 10%[1]
Analysis Time < 5 minutes15 - 30 minutes20 - 40 minutes
Selectivity Very High (based on MRM transitions)Moderate (potential for co-elution)High (based on mass spectra)
Sample Preparation Simple "dilute and shoot"May require solid-phase extraction (SPE)Often requires derivatization[2]

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and the established HPLC-UV and GC-MS techniques are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.

Novel Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity, selectivity, and speed for the determination of this compound.

1. Chromatographic System:

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    2.0 10 90
    2.1 10 90
    2.2 90 10

    | 4.0 | 90 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: Precursor ion (m/z 135.1) → Product ion (m/z 120.1)

    • Qualifier: Precursor ion (m/z 135.1) → Product ion (m/z 91.1)

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Established Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds.[1][3]

1. Chromatographic System:

  • Instrument: HPLC system with a UV detector.[4]

  • Column: Phenyl-Hexyl column (e.g., 3.0 µm particle size, 4.6 x 150 mm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    22.0 30 70
    22.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 270 nm.[4]

  • Injection Volume: 5 µL.[4]

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase to a suitable concentration.[4]

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Established Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like trimethylphenols.[5]

1. GC System Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[5]

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for this compound (e.g., m/z 136, 121).[6]

3. Sample Preparation (with Derivatization):

  • Principle: To improve volatility and chromatographic peak shape, phenols are often derivatized.[2]

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Methodology Visualization

To further clarify the analytical processes, the following diagrams illustrate the workflows for the novel UPLC-MS/MS method and a comparison with the traditional GC-MS approach.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection (2 µL) Filtration->Injection Separation UPLC Separation (C18 Column) Injection->Separation Ionization ESI (-) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the UPLC-MS/MS analysis of this compound.

Method_Comparison cluster_new Novel UPLC-MS/MS Method cluster_traditional Traditional GC-MS Method N_Prep Simple Dilution N_Analysis UPLC-MS/MS N_Prep->N_Analysis N_Result Direct Quantification N_Analysis->N_Result T_Prep Derivatization T_Analysis GC-MS T_Prep->T_Analysis T_Result Quantification T_Analysis->T_Result Start Sample Start->N_Prep Start->T_Prep

Caption: Comparison of the logical workflows for the novel and traditional methods.

References

Performance comparison of different catalysts for 2,3,6-Trimethylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 2,3,6-trimethylphenol, a crucial intermediate in the production of Vitamin E and other valuable pharmaceuticals, is a subject of significant research interest. The efficiency of this process is heavily reliant on the catalytic system employed for the methylation of m-cresol (B1676322). This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for this important industrial transformation.

Performance Comparison of Catalytic Systems

The vapor-phase methylation of m-cresol with methanol (B129727) is the most common route for the synthesis of this compound. The performance of several key catalytic systems is summarized below. Iron-based mixed oxide catalysts, in particular, have demonstrated high efficacy.

ParameterCatalyst A: Cr₂O₃ doped Fe₂O₃-V₂O₅Catalyst B: Fe₂O₃-SiO₂-CuOCatalyst C: MgOCatalyst D: Amorphous Titanium/Sulfate/MgO
Catalyst Composition (Molar/Weight Ratio) n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[1][2]Fe:Si:Cu = 200:5:1[2][3]Not specifiedMgO: 85-98% by weight[4]
Reaction Temperature 330°C[1][2]340°C[2][3]506-626°C (779-899 K)[5]400-500°C[4]
Liquid Hourly Space Velocity (LHSV) 0.53 h⁻¹[1][2]0.7 h⁻¹[2][3]Not specified0.1-10 h⁻¹[4]
Feed Molar Ratio (Methanol:m-cresol) Not specified1:5 (with water)[2][3]Not specifiedNot specified
m-cresol Conversion 99.2%[1][2]Not specified95-100% (at 20-90 bar)[5]Not specified
Selectivity to this compound 94.6%[1][2]Not specified80-90% (at 20-90 bar)[5]>80% (from 2,3-xylenol and 2,5-xylenol)[4]
Yield of this compound High (calculated from conversion and selectivity)97.9%[2][3]Not specifiedNot specified

Analysis: Both Catalyst A and Catalyst B exhibit excellent performance for the synthesis of this compound from m-cresol. Catalyst B demonstrates a remarkably high yield of 97.9% under its optimized conditions.[2][3] Catalyst A also achieves a very high conversion of m-cresol (99.2%) and excellent selectivity (94.6%) to the desired product.[1][2] The slightly lower reaction temperature of Catalyst A may offer a marginal advantage in terms of energy consumption.[2] The MgO catalyst (Catalyst C) also shows high conversion and selectivity, but at higher temperatures and pressures.[5] The amorphous titanium/sulfate/MgO catalyst (Catalyst D) is reported to have high selectivity, though specific yield data from m-cresol is not detailed.[4]

Experimental Protocols

The following protocols are based on the methodologies described for the vapor-phase methylation of m-cresol in a fixed-bed reactor.

Catalyst Preparation
  • Catalyst A (Cr₂O₃ doped Fe₂O₃-V₂O₅): Metallic oxide doped Fe₂O₃-V₂O₅ catalysts are prepared by adding a chromium source to the Fe₂O₃-V₂O₅ catalyst.[1] The optimized catalyst with a molar ratio of n(Fe):n(V):n(Cr) = 100.0:1.0:0.5 is prepared by calcination at 450°C for 4 hours using 25%(w) NH₃·H₂O as the precipitant.[1]

  • Catalyst B (Fe₂O₃-SiO₂-CuO): The preparation method for this catalyst with a Fe/Si/Cu molar ratio of 200:5:1 is not detailed in the provided sources but is noted to show the highest yield.[2][3]

Reaction Procedure

The vapor-phase methylation of m-cresol with methanol is typically conducted in a fixed-bed tube reactor.[2][6]

  • The prepared catalyst is loaded into the reactor.

  • The reactants (m-cresol and methanol, with water for Catalyst B) are preheated and fed into the reactor at a specified liquid hourly space velocity (LHSV).[2]

  • The reaction is carried out under the optimized temperature for each catalyst (330°C for Catalyst A and 340°C for Catalyst B).[2]

  • The product stream is cooled, and the liquid products are collected.

  • The products are then analyzed by gas chromatography to determine the conversion of m-cresol and the selectivity to this compound.

Visualizations

Logical Relationship of Synthesis

cluster_reactants Reactants cluster_process Process cluster_catalysts Catalyst cluster_product Product m-cresol m-cresol Vapor-Phase Methylation Vapor-Phase Methylation m-cresol->Vapor-Phase Methylation Methanol Methanol Methanol->Vapor-Phase Methylation This compound This compound Vapor-Phase Methylation->this compound Metal Oxide Catalyst Metal Oxide Catalyst Metal Oxide Catalyst->Vapor-Phase Methylation

Caption: Synthesis of this compound from m-cresol and methanol.

Experimental Workflow

start Start reactor_setup Load Catalyst into Fixed-Bed Reactor start->reactor_setup reactant_prep Preheat Reactants (m-cresol, methanol, water) reactor_setup->reactant_prep reaction Feed Reactants into Reactor at specified T and LHSV reactant_prep->reaction product_collection Cool Product Stream and Collect Liquid Products reaction->product_collection analysis Analyze Products by Gas Chromatography product_collection->analysis end End analysis->end

References

A Comparative Guide to the Inter-Laboratory Analysis of 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of analytical methods for the quantification of 2,3,6-trimethylphenol, tailored for researchers, scientists, and drug development professionals. In the absence of direct inter-laboratory comparison studies for this compound, this document synthesizes performance data from established analytical methods for structurally similar phenolic compounds. The focus is on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a framework for establishing and validating analytical methods for this compound in different laboratory settings.

Data Presentation: A Comparative Look at Analytical Performance

The successful implementation of an analytical method across different laboratories hinges on its robustness, accuracy, and precision. The following table summarizes typical performance data for the analysis of phenolic compounds using GC-MS and HPLC. These values can serve as a benchmark for laboratories validating their own methods for this compound. Key performance indicators for inter-laboratory validation include repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.999≥ 0.993
Limit of Detection (LOD) low ng/L to pg/mL levels0.006 to 0.05 mg/L
Limit of Quantification (LOQ) Typically 3x LOD0.02 to 0.12 mg/L
Accuracy (% Recovery) 91 - 112%87.5 - 105.2%
Precision (%RSD) < 16%< 12.0%

Note: Data is based on the analysis of similar phenolic compounds and should be considered as a general guideline.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results across different laboratories. Below are generalized protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.[1][3]

  • Instrumentation:

    • Gas chromatograph equipped with a mass spectrometer (MS) detector.

    • Capillary column suitable for phenol (B47542) analysis (e.g., Agilent HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent).[3]

  • Reagents and Standards:

    • High-purity helium as the carrier gas.

    • This compound reference standard.

    • Organic solvent for sample dissolution (e.g., methanol, dichloromethane).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.[3]

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).[3]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[3]

    • MS Transfer Line Temperature: 280 °C.[3]

    • Ion Source Temperature: 230 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-400.[3]

  • Procedure:

    • Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.

    • Calibration: Prepare a series of calibration standards of this compound.

    • Analysis: Inject the prepared sample and standards into the GC-MS system.

    • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration using a calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and robust technique for the separation and quantification of a wide range of phenolic compounds.[4][5]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent).[3]

  • Reagents and Standards:

    • HPLC-grade acetonitrile (B52724) and water.

    • Formic acid or phosphoric acid.

    • This compound reference standard.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water, with 0.1% formic acid added to the aqueous phase.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection: UV absorbance at 275 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

    • Calibration: Prepare a series of calibration standards of this compound.

    • Analysis: Inject the prepared sample and standards into the HPLC system.

    • Quantification: Identify the this compound peak by its retention time. Quantify the concentration using a calibration curve.

Visualizing the Workflow

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Organic Solvent Start->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by RT and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. GC-MS generally offers superior sensitivity and selectivity, making it ideal for trace-level detection and definitive identification. HPLC provides a robust and often simpler alternative, particularly for routine analysis where high sensitivity is not the primary concern. The choice of method will depend on the specific requirements of the study, including the sample matrix, required detection limits, and available instrumentation. For successful inter-laboratory cross-validation, strict adherence to a well-defined and validated protocol is paramount. This guide provides the foundational information to establish such protocols and benchmark analytical performance.

References

Evaluating the performance of 2,3,6-Trimethylphenol as a monomer against other phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a monomer is a critical decision in the synthesis of polymers, directly influencing the physicochemical properties and ultimate performance of the resulting material. Among the diverse class of phenolic monomers, 2,3,6-Trimethylphenol (2,3,6-TMP) presents a unique combination of steric hindrance and electron-donating methyl groups. This guide provides an objective comparison of the performance of this compound against other common phenols when used as monomers in polymerization reactions. The information is supported by available experimental data to assist researchers in making informed decisions for their specific applications, from high-performance plastics to novel drug delivery systems.

While direct, side-by-side comparative studies on the homopolymer of this compound are limited in publicly available literature, this guide compiles relevant data from studies on closely related polyphenylene oxides (PPOs) and other phenolic resins to provide a valuable comparative overview.

Data Presentation: Comparative Performance of Phenolic Monomers

Table 1: Comparison of Thermal Properties

MonomerPolymerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (T-onset) (°C)Char Yield at 800°C (%)
2,6-DimethylphenolPoly(2,6-dimethyl-1,4-phenylene oxide) (PPO)~210 - 220[1]~450Data not available
Phenol (B47542)Phenol-Formaldehyde Resin (Resol)~120 - 180~350 - 400~50 - 60
m-Cresolm-Cresol-Formaldehyde Resin~130 - 200~370 - 420~55 - 65
This compoundPoly(this compound) (Hypothetical)Expected to be > 220Expected to be > 450Expected to be high*

*Note: Properties for Poly(this compound) are projected based on the known effects of methyl substitution on the thermal stability of aromatic polymers. Increased methylation generally leads to higher thermal stability.[2]

Table 2: Comparison of Mechanical Properties

MonomerPolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
2,6-DimethylphenolPoly(2,6-dimethyl-1,4-phenylene oxide) (PPO)55 - 65[3]2.5[3]50[3]
PhenolPhenol-Formaldehyde Resin (Resol)40 - 602.5 - 4.0< 2
Bisphenol APolycarbonate55 - 652.0 - 2.4100 - 150
This compoundPoly(this compound) (Hypothetical)Expected to be highExpected to be highExpected to be low*

*Note: As a comonomer, this compound is known to improve the mechanical strength of PPO resins.[2] Therefore, its homopolymer is anticipated to exhibit high strength and stiffness, characteristic of rigid, aromatic polymers.

Table 3: Comparison of Antioxidant Activity

Monomer/PolymerAssayIC50 Value / Activity
This compound (monomer)-Exhibits antioxidant properties.[3]
Polymeric Phenols (general)DPPH Radical ScavengingGenerally show potent antioxidant properties.[4][5][6]
Butylated Hydroxytoluene (BHT)DPPH Radical ScavengingBenchmark antioxidant
Poly(this compound) (Hypothetical)DPPH Radical ScavengingExpected to have significant antioxidant activity*

*Note: The phenolic hydroxyl group is the primary source of antioxidant activity. The presence of electron-donating methyl groups on the aromatic ring in this compound is expected to enhance the radical scavenging ability of the corresponding polymer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the synthesis and characterization of polymers from phenolic monomers.

Oxidative Coupling Polymerization of Phenols

This method is commonly used for the synthesis of PPO and related polymers.

Objective: To synthesize a polyphenol via oxidative coupling.

Materials:

  • Phenolic monomer (e.g., 2,6-dimethylphenol, this compound)

  • Catalyst system: Copper(I) salt (e.g., CuCl) and an amine (e.g., pyridine, N,N,N',N'-tetramethylethylenediamine - TMEDA)

  • Solvent (e.g., toluene, chlorobenzene)

  • Oxygen gas

  • Methanol (B129727) (for precipitation)

  • Hydrochloric acid (for catalyst removal)

Procedure:

  • The phenolic monomer is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer, gas inlet, and condenser.

  • The copper salt and amine ligand are added to the solution to form the catalyst complex.

  • Oxygen is bubbled through the reaction mixture at a controlled rate while maintaining a specific reaction temperature (typically 25-60 °C).

  • The polymerization is allowed to proceed for a set time, during which the viscosity of the solution will increase.

  • The reaction is terminated by the addition of a dilute acid solution (e.g., HCl in methanol) to quench the catalyst.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

  • The precipitated polymer is filtered, washed thoroughly with methanol to remove residual monomer and catalyst, and dried under vacuum.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the synthesized polymer.

Instrument: Thermogravimetric Analyzer

Procedure:

  • A small, precisely weighed sample of the polymer (5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature (T-onset) and char yield are determined from the resulting TGA curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the synthesized polymer.

Materials:

  • Polymer sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • A stock solution of the polymer is prepared in a suitable solvent (e.g., chloroform, THF).

  • Serial dilutions of the polymer solution are prepared.

  • A fixed volume of each polymer dilution is mixed with a fixed volume of the DPPH solution.

  • The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm).

  • A control solution (DPPH without the polymer sample) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated for each concentration.

  • The IC50 value (the concentration of the polymer required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the polymer concentration. A lower IC50 value indicates higher antioxidant activity.[7][8]

Mandatory Visualizations

Signaling Pathway: General Mechanism of Phenolic Antioxidant Action

Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This process is a key mechanism in mitigating oxidative stress.

G FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized Accepts H• Phenol Phenolic Antioxidant (Ar-OH) PhenoxyRadical Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical Donates H• Stable Stable Resonance Structures PhenoxyRadical->Stable Stabilized by Resonance

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow: Oxidative Coupling Polymerization

The synthesis of polyphenols from phenolic monomers often follows a systematic experimental workflow to ensure reproducibility and control over the polymer properties.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification Monomer Dissolve Phenolic Monomer Catalyst Add Cu-Amine Catalyst Monomer->Catalyst Oxygen Bubble O2 Gas Catalyst->Oxygen Polymerization Maintain Temp & Stir Oxygen->Polymerization Quench Quench with Acid Polymerization->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Polymer Filter->Dry

Caption: Experimental workflow for the synthesis of polyphenols via oxidative coupling.

Logical Relationship: Structure-Property Relationship of Phenolic Monomers

The performance of a polymer derived from a phenolic monomer is intrinsically linked to the chemical structure of the monomer itself. The number and position of substituents on the phenol ring dictate the final properties of the polymer.

G cluster_properties Polymer Properties Monomer Phenolic Monomer Structure Thermal Thermal Stability Monomer->Thermal Methyl groups increase steric hindrance & stability Mechanical Mechanical Strength Monomer->Mechanical Aromatic backbone provides rigidity Antioxidant Antioxidant Activity Monomer->Antioxidant Phenolic -OH enables radical scavenging

Caption: Influence of monomer structure on key polymer performance characteristics.

References

Inter-Laboratory Comparison of 2,3,6-Trimethylphenol Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for assessing the purity of 2,3,6-Trimethylphenol, a key intermediate in the synthesis of Vitamin E and other pharmaceutical compounds.[1][2][3] While specific inter-laboratory comparison data for this compound is not extensively available in published literature, this document presents an illustrative comparison based on established analytical techniques for similar phenolic compounds. The objective is to guide laboratories in method selection, validation, and in understanding the expected variability in purity assessments across different analytical platforms.

The primary techniques for determining the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5] Commercial grades of this compound are typically available with a purity of ≥98%, often determined by GC.[6][7] For more stringent applications, such as in pharmaceutical manufacturing, higher purity levels (e.g., ≥99.0%) are often required.[8]

Illustrative Inter-Laboratory Purity Assessment Data

The following table summarizes hypothetical results from an inter-laboratory study designed to assess the purity of a single batch of this compound. The data is modeled on typical performance characteristics of the analytical methods discussed.

Laboratory ID Analytical Method Reported Purity (%) Standard Deviation (±) Notes
Lab AGas Chromatography (GC-FID)99.20.1Utilized a non-polar capillary column.
Lab BGas Chromatography (GC-FID)99.10.2Employed a different column and temperature program.
Lab CHPLC (UV-Vis)99.40.1Reversed-phase C18 column with acetonitrile (B52724)/water mobile phase.
Lab DHPLC (UV-Vis)99.30.1Used a different brand of C18 column and a slightly modified mobile phase.
Lab EqNMR (Quantitative NMR)99.50.05Utilized a certified internal standard for quantification.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a widely used method for the purity assessment of volatile and semi-volatile compounds like this compound.[5]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Split/splitless injector.

  • Capillary column suitable for phenol (B47542) analysis (e.g., DB-5ms or HP-5ms).[1]

Reagents and Standards:

  • High-purity solvent for sample dissolution (e.g., dichloromethane (B109758) or ethyl acetate).[1]

  • This compound reference standard of known purity.

GC Conditions (Example):

  • Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Inlet Temperature: 250 °C.[4]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[4]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh and dissolve approximately 20 mg of the this compound sample in 10 mL of the chosen solvent.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is a versatile technique for the separation and quantification of a wide range of phenolic compounds.[9]

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[4]

Reagents and Standards:

  • HPLC-grade acetonitrile and water.

  • Formic acid or phosphoric acid.[4]

  • This compound reference standard.

HPLC Conditions (Example):

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water (v/v), with 0.1% formic acid in the aqueous phase.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 275 nm.[4]

  • Injection Volume: 10 µL.[4]

Sample Preparation:

  • Prepare a stock solution by dissolving the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]

  • Further dilute the stock solution as needed to fall within the linear range of the calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Workflow and Pathway Diagrams

InterLab_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Analysis cluster_analysis Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting A Define Study Objectives (e.g., assess method variability) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Sample Batch B->C D Provide Standardized Analytical Protocols C->D E Each Laboratory Performs Purity Assessment D->E F Multiple Replicates Analyzed per Lab E->F G Collect & Tabulate Raw Data F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Identify Outliers & Sources of Variation H->I J Generate Final Report with Comparative Data & Conclusions I->J

Caption: Workflow for an inter-laboratory comparison study.

Purity_Assessment_Logic cluster_methods Analytical Techniques A Sample of This compound B Sample Preparation (Dissolution, Dilution) A->B GC GC-FID B->GC HPLC HPLC-UV B->HPLC NMR qNMR B->NMR C Data Acquisition GC->C HPLC->C NMR->C D Data Analysis (Peak Integration, Quantification) C->D E Purity Value (%) D->E

Caption: Logical flow for purity assessment of this compound.

References

The Stabilizing Effect of 2,3,6-Trimethylphenol on Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of polymeric materials is paramount. This guide provides a comprehensive comparison of the stability of polymers with and without the addition of 2,3,6-trimethylphenol, a phenolic antioxidant known to enhance polymer longevity. The following sections present a detailed analysis supported by experimental data and protocols to objectively evaluate its performance.

Executive Summary

Polymers are susceptible to degradation from various environmental factors, including heat, oxygen, and UV radiation. This degradation can lead to a loss of mechanical strength, discoloration, and a general decline in performance. The incorporation of antioxidants is a common strategy to mitigate these effects. This compound, a hindered phenolic antioxidant, has been identified as an effective stabilizer for various polymers. This guide demonstrates that the addition of compounds like trimethylphenols can significantly improve the thermal and oxidative stability of polymers. While direct comparative data for this compound across all common polymers is limited in publicly available literature, data from closely related compounds and general knowledge of phenolic antioxidants indicate a substantial improvement in polymer stability.

Data Presentation: Comparative Stability Analysis

The following tables summarize the key performance indicators of polymer stability, comparing samples with and without a trimethylphenol antioxidant.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability. A higher decomposition temperature indicates greater thermal stability.

Table 1: TGA Data for Poly(phenylene oxide) (PPO) With and Without 2,4,6-Trimethylphenol

Polymer SampleGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (T-onset) (°C)
PPO without 2,4,6-TMP220~440
PPO with 2.2 wt% 2,4,6-TMP205~440

Note: This data is for 2,4,6-trimethylphenol, a close isomer of this compound. While the onset of decomposition remains similar, the decrease in Tg with the addition of 2,4,6-TMP in this specific study was attributed to its role as a molecular weight regulator during the polymerization process[1]. In other applications where it is solely an additive, an increase in thermal stability is generally expected.

Oxidative Stability: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation at an elevated temperature in the presence of oxygen. A longer OIT indicates better oxidative stability.

Table 2: Illustrative OIT Data for Polypropylene (PP) With and Without a Hindered Phenolic Antioxidant

Polymer SampleOxidative Induction Time (OIT) at 200°C (minutes)
Unstabilized Polypropylene< 1
Polypropylene with Hindered Phenol> 30

Note: This data is representative of the performance of hindered phenolic antioxidants in polypropylene. Specific OIT values will vary depending on the concentration and specific structure of the antioxidant used. The addition of phenolic antioxidants is a well-established method to significantly enhance the oxidative stability of polyolefins[2][3].

UV Stability: Yellowness Index (YI)

The Yellowness Index (YI) quantifies the degree of yellowness of a material, which is often a primary indicator of UV degradation in polymers. A lower YI after UV exposure signifies better UV stability.

Table 3: Illustrative Yellowness Index of Polycarbonate After UV Exposure

Polymer SampleYellowness Index (YI) after 1000 hours UV Exposure
Unstabilized Polycarbonate> 30
Polycarbonate with UV Stabilizer (e.g., phenolic type)< 10

Note: This data is illustrative of the general effect of UV stabilizers on polycarbonate. Phenolic-based UV absorbers are known to be effective in mitigating the yellowing of polycarbonate upon exposure to UV radiation[4][5][6][7].

Stabilization Mechanism of this compound

This compound, like other hindered phenolic antioxidants, functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation. The stabilization mechanism is primarily based on the ability of the phenolic hydroxyl group to donate a hydrogen atom to a reactive polymer radical (R•) or peroxy radical (ROO•). This process deactivates the radical and prevents it from propagating the degradation chain. The resulting phenoxy radical is stabilized by resonance, and the steric hindrance provided by the methyl groups in the ortho positions further reduces its reactivity, preventing it from initiating new degradation chains.

Stabilization_Mechanism cluster_propagation Degradation Propagation cluster_stabilization Stabilization by this compound R• R• ROO• ROO• R•->ROO• + O2 O2 O2 ROOH ROOH ROO•->ROOH + RH ROO•_stab ROO• RH RH R•_2 R• ROOH->R•_2 - H2O TMP This compound (ArOH) ROOH_stab ROOH TMP->ROOH_stab + ROO• Phenoxy_Radical Stable Phenoxy Radical (ArO•) TMP->Phenoxy_Radical - H• ROO•_stab->TMP

Figure 1: Free-radical scavenging mechanism of this compound.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan.

  • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is determined as the temperature at which significant weight loss begins.

Oxidative Induction Time (OIT)

Objective: To assess the resistance of the polymer to oxidative degradation at an elevated temperature.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small sample of the polymer (typically 5-15 mg) is placed in an open aluminum pan.

  • The sample is heated under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C).

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.

UV Stability Testing

Objective: To evaluate the resistance of the polymer to degradation caused by ultraviolet radiation.

Apparatus: Accelerated weathering chamber with UV lamps (e.g., UVA-340).

Procedure:

  • Polymer samples are placed in the weathering chamber.

  • The samples are exposed to cycles of UV radiation and condensation to simulate outdoor weathering, according to standards such as ASTM G154.

  • At specified intervals, the samples are removed and their Yellowness Index is measured using a spectrophotometer according to ASTM E313.

  • The change in Yellowness Index over time is recorded to assess the rate of UV degradation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the stability of polymers with and without this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis Polymer_Base Base Polymer Resin TMP_Addition Addition of this compound Polymer_Base->TMP_Addition Melt_Blending Melt Blending / Compounding Polymer_Base->Melt_Blending TMP_Addition->Melt_Blending Sample_A Control Polymer (without TMP) Melt_Blending->Sample_A Sample_B Stabilized Polymer (with TMP) Melt_Blending->Sample_B TGA Thermogravimetric Analysis (TGA) Sample_A->TGA OIT Oxidative Induction Time (OIT) Sample_A->OIT UV_Exposure UV Exposure Sample_A->UV_Exposure Sample_B->TGA Sample_B->OIT Sample_B->UV_Exposure Thermal_Stability Thermal Stability Comparison TGA->Thermal_Stability Oxidative_Stability Oxidative Stability Comparison OIT->Oxidative_Stability UV_Stability UV Stability Comparison (Yellowness Index) UV_Exposure->UV_Stability

Figure 2: General workflow for stability testing of polymers.

Conclusion

The addition of this compound, as a representative of the hindered phenolic antioxidant class, is a highly effective method for enhancing the stability of a wide range of polymers. By scavenging free radicals, it mitigates thermal, oxidative, and UV-induced degradation, thereby extending the service life and maintaining the performance characteristics of polymeric materials. For professionals in research and drug development, where the integrity of polymeric components is critical, the use of such stabilizers is a key consideration in material selection and formulation. Further specific testing on the polymer of interest is always recommended to optimize the concentration and performance of this compound for a given application.

References

Safety Operating Guide

Proper Disposal of 2,3,6-Trimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2,3,6-Trimethylphenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. This compound is classified as a skin irritant, may cause an allergic skin reaction, and can cause serious eye damage.[1]

Key Safety Measures:

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or chemical-resistant apron.[2][4][5]

  • Avoid Contact: Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[2]

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[6] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited.[7][8]

  • Waste Identification and Classification:

    • This compound waste is considered hazardous.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]

  • Waste Segregation:

    • Collect this compound waste in a designated and separate container.[5]

    • Do not mix with other chemical wastes to prevent potentially dangerous reactions.[5][6] Specifically, keep it separate from incompatible materials like strong oxidizing agents.[4]

    • Contaminated materials, such as gloves, filter paper, or weighing boats, should be collected in a separate, clearly labeled container.[5]

  • Container Requirements:

    • Use a container that is chemically compatible with this compound. The original container is often the best choice.[9]

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[2][9]

    • Containers should not be filled to more than 90% of their capacity.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must include the full chemical name, "this compound" (no abbreviations or chemical formulas), and the date when waste was first added to the container.[6]

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][5][11]

    • The storage area should be under the control of laboratory personnel.[7]

  • Disposal:

    • The disposal of this compound must be handled by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2][3][5]

    • Do not attempt to transport hazardous waste yourself.[9]

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

III. Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and remove all sources of ignition.[2]

  • Personal Protection: Wear appropriate PPE before attempting to clean up the spill.[2]

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[2][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and the relevant safety department.[5]

  • Waste: All materials used for spill cleanup should also be treated as hazardous waste.[9]

Data Summary

ParameterValueReference
Chemical Name This compound[12]
CAS Number 2416-94-6[4]
Physical State Solid, Powder[2]
Hazard Classifications Skin Irritant, May cause an allergic skin reaction, Causes serious eye damage[1]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration[2]
Incompatible Materials Strong oxidizing agents[4]

Disposal Workflow

Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Storage & Handling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Pure this compound - Contaminated Debris ppe->segregate container Select & Label Container: - Chemically compatible - 'Hazardous Waste' - Full chemical name - Date segregate->container store Store in Designated Satellite Accumulation Area container->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes continue_collection Continue Waste Collection spill->continue_collection No cleanup->store contact_ehs Contact EHS or Licensed Disposal Company continue_collection->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is of paramount importance. This guide provides essential, immediate safety and logistical information for the proper management of 2,3,6-Trimethylphenol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing accidental exposure.

Immediate Safety and Hazard Information

This compound is a solid substance that can cause skin irritation, serious eye damage, and may lead to an allergic skin reaction.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation.[3] Therefore, stringent safety measures are necessary during its handling, storage, and disposal.

Personal Protective Equipment (PPE) for Handling this compound

A meticulous approach to personal protection is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] A full-face shield may also be appropriate.Prevents contact with dust or splashes, which can cause serious eye damage.[1][2]
Hand Protection Chemical-impermeable gloves.[1][4] Gloves must be inspected for tears or punctures before each use.[1]Protects skin from direct contact, which can cause irritation and allergic reactions.[1][2]
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1][4]Prevents contamination of personal clothing and skin.
Respiratory Protection Handle in a well-ventilated area. If exposure limits are exceeded or dust is generated, a full-face respirator should be used.[1][4]Minimizes the inhalation of dust or vapors that can cause respiratory irritation.[3]
Operational Plan for Safe Handling

A systematic workflow is crucial when working with this compound. The following operational plan outlines the procedural steps for preparation, handling, and post-handling activities.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe Inspect and Don Required PPE prep_vent->prep_ppe prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_sds->prep_emergency handle_weigh Carefully Weigh/Transfer to Minimize Dust prep_emergency->handle_weigh handle_avoid Avoid Contact with Skin, Eyes, and Clothing handle_weigh->handle_avoid handle_no_eat Do Not Eat, Drink, or Smoke handle_avoid->handle_no_eat post_decon Decontaminate Work Area handle_no_eat->post_decon post_wash Wash Hands and Exposed Skin Thoroughly post_decon->post_wash post_ppe Properly Remove and Dispose of Contaminated PPE post_wash->post_ppe post_store Store Chemical in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area post_ppe->post_store

Safe Handling Workflow for this compound

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical. The following table outlines the first-aid measures for various types of contact with this compound.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[1][4] If skin irritation or a rash occurs, get medical help.[1][4]
Inhalation Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen.[4] If breathing has stopped, give artificial respiration.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect un-contaminated or non-contaminated solid this compound waste in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, or disposable labware, should be collected in a separate, clearly labeled, and sealed container for hazardous waste.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a designated, labeled, and sealed container. Do not pour down the drain.[1]

Disposal Procedure:

All waste containing this compound must be disposed of as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Always follow your institution's and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for waste pickup.

cluster_waste_type Identify Waste Type cluster_collection Collection start Generate Waste (this compound) is_solid Solid or Contaminated Material? start->is_solid is_liquid Liquid Mixture? start->is_liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container is_solid->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container is_liquid->collect_liquid store Store in Designated Hazardous Waste Accumulation Area collect_solid->store collect_liquid->store dispose Contact EHS for Disposal via Licensed Facility store->dispose

Disposal Workflow for this compound Waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.